3-Iodo-2-methoxypyridine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-iodo-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCHJERCAUZLOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426558 | |
| Record name | 3-Iodo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112197-15-6 | |
| Record name | 3-Iodo-2-methoxypyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112197-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Iodo-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to 3-Iodo-2-methoxypyridine
Introduction: The Strategic Importance of this compound in Modern Synthesis
In the landscape of contemporary chemical synthesis, certain building blocks distinguish themselves through their exceptional versatility and strategic importance. This compound, identified by the CAS number 112197-15-6 , is a prime example of such a molecule.[1][2][3][4][5] This technical guide provides an in-depth analysis of this compound, offering insights into its properties, synthesis, and diverse applications for researchers, scientists, and professionals in drug development and materials science.
The unique chemical architecture of this compound, which features a pyridine ring substituted with an iodine atom at the 3-position and a methoxy group at the 2-position, makes it a highly valuable intermediate. The presence of the iodine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the efficient construction of complex molecular frameworks.[1][6] Simultaneously, the methoxy group influences the electronic properties of the pyridine ring and contributes to the solubility and stability of the molecule, which are critical attributes in medicinal chemistry.[6]
This guide will delve into the fundamental characteristics of this compound, provide a detailed synthetic protocol, explore its wide-ranging applications, and outline essential safety and handling procedures.
Physicochemical Properties and Characterization
The utility of this compound in various synthetic applications is underpinned by its distinct physicochemical properties. A summary of these properties is presented in the table below.
| Property | Value |
| CAS Number | 112197-15-6 |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol [3][4][6] |
| Appearance | Light yellow to yellow liquid[6] |
| Density | 1.831 g/mL at 25 °C[3] |
| Refractive Index | n20/D 1.618[3] |
| Storage Temperature | 2-8 °C[3][6] |
The combination of the iodo and methoxy functional groups on the pyridine core imparts a unique reactivity profile to the molecule. The iodine atom, being an excellent leaving group, makes the 3-position of the pyridine ring susceptible to a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This reactivity is fundamental to its role as a versatile building block in the synthesis of complex organic molecules.[6]
Synthesis of this compound: A Step-by-Step Protocol
The regioselective synthesis of this compound is a well-established process, typically starting from 2-methoxypyridine. The following protocol details a common and efficient method for its preparation.[2][7]
Experimental Protocol
Materials:
-
2-methoxypyridine
-
2,2,6,6-tetramethylpiperidine (TMP)
-
n-butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl₂) or a pre-formed complex like ZnCl₂·TMEDA
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Heptane
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Lithiating Agent: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,2,6,6-tetramethylpiperidine in anhydrous THF. Cool the solution to 0 °C in an ice bath. To this stirred solution, add n-butyllithium in hexanes dropwise. Allow the mixture to stir at 0 °C for a few minutes to form lithium 2,2,6,6-tetramethylpiperidide (LiTMP).
-
Formation of the Zincate Complex: To the freshly prepared LiTMP solution, add solid zinc chloride or a solution of a ZnCl₂ complex (like ZnCl₂·TMEDA) while maintaining the temperature at 0 °C. Stir the mixture for approximately 15-30 minutes. This in situ generation of a lithium zincate base is crucial for the subsequent regioselective deprotonation.
-
Deprotonation of 2-Methoxypyridine: To the zincate solution, add 2-methoxypyridine dropwise at 0-10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 2 hours. This step results in the regioselective deprotonation at the 3-position of the pyridine ring.
-
Iodination: Cool the reaction mixture back to 0 °C and add a solution of iodine in THF. Continue stirring for about 1 hour. The iodine will quench the organometallic intermediate, leading to the formation of this compound.
-
Workup: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate until the brown color of the excess iodine disappears and the solution becomes colorless. Extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting residue can be purified by silica gel column chromatography using a heptane:DCM gradient to afford this compound as a colorless to light yellow oil.[2][7]
Causality Behind Experimental Choices
-
Choice of Base: The use of a lithium zincate base, generated from LiTMP and ZnCl₂, is critical for achieving high regioselectivity. LiTMP alone can lead to a mixture of products or dimerization. The zincate complex directs the deprotonation specifically to the 3-position, which is the most acidic C-H bond adjacent to the methoxy group.
-
Inert Atmosphere: The organometallic intermediates formed during the reaction are highly sensitive to air and moisture. Therefore, maintaining an inert atmosphere throughout the synthesis is essential to prevent quenching of the intermediates and ensure a high yield.
-
Quenching with Iodine: Iodine is an effective electrophile for trapping the organometallic intermediate, leading to the clean formation of the C-I bond.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile building block with significant applications across various scientific disciplines.[6]
Pharmaceutical Development
In the pharmaceutical industry, this compound serves as a crucial intermediate in the synthesis of a wide range of potential drug candidates.[1] Its ability to participate in cross-coupling reactions makes it an indispensable tool for drug discovery, allowing for the construction of diverse molecular libraries.[1] It has been utilized in the synthesis of molecules targeting neurological disorders and potential anti-cancer agents.[1][6]
Agrochemical Chemistry
The impact of this compound extends to the agrochemical sector, where it is a key component in the creation of advanced pesticides and herbicides.[1][6] Its incorporation into agrochemical formulations can enhance their efficacy, contributing to improved crop yields and protection.[1][6]
Materials Science
In materials science, this compound finds applications in the synthesis of novel materials, including polymers and coatings.[6] The introduction of the methoxypyridine moiety can impart desirable properties such as improved chemical resistance and durability to the resulting materials.[6]
Biochemical Research
Researchers in biochemistry utilize this compound in studies related to enzyme inhibition and receptor binding.[6] Its structure can be elaborated to create specific probes and inhibitors, providing valuable insights into biological processes and potential therapeutic targets.[6]
Applications Overview Diagram
Caption: Key application areas of this compound.
Safety and Handling
As with any reactive chemical intermediate, proper safety precautions must be observed when handling this compound.
Hazard Identification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) [3]
-
Skin Irritation (Category 2) [3]
-
Serious Eye Damage (Category 1) [3]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [3]
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[8] |
| H315 | Causes skin irritation.[8] |
| H318 | Causes serious eye damage.[8] |
| H335 | May cause respiratory irritation.[8] |
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place between 2-8°C.[3][6][9] Keep away from incompatible materials such as strong oxidizing agents and bases.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[9]
Conclusion
This compound is a strategically important and versatile chemical intermediate. Its unique structural features, particularly the reactive iodine atom and the modulating methoxy group, make it an invaluable tool for synthetic chemists in academia and industry. From the development of life-saving pharmaceuticals to the creation of advanced materials and agrochemicals, the applications of this compound are both broad and impactful. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 112197-15-6 [chemicalbook.com]
- 3. 3-碘-2-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. This compound - FUJIFILM Wako Chemicals [bioscience.co.uk]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Physical Properties of 3-Iodo-2-methoxypyridine
This technical guide provides a comprehensive overview of the core physical properties of 3-Iodo-2-methoxypyridine, tailored for researchers, scientists, and professionals in drug development. This document collates available data into a structured format, outlines a detailed experimental protocol for its synthesis, and presents a visual representation of the synthetic workflow.
Core Physical Properties
This compound is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1][2] Its physical characteristics are crucial for its handling, reaction setup, and purification.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Units | Conditions | Source |
| Molecular Formula | C₆H₆INO | - | - | |
| Molecular Weight | 235.02 | g/mol | - | |
| Appearance | Light yellow to brown clear liquid | - | Room Temperature | [1][3] |
| Boiling Point | 85 | °C | at 3 mmHg | [3] |
| Density | 1.831 | g/mL | at 25 °C | |
| Refractive Index | 1.618 | - | at 20 °C | |
| Solubility | Low | - | In Water | [4] |
| Solubility | Soluble | - | In common organic solvents (e.g., dichloromethane, chloroform, toluene) | [4] |
| Storage Temperature | 2-8 | °C | - |
Experimental Protocols
While specific experimental details for the determination of each physical property of this compound are not extensively published, standard laboratory procedures are applicable. For instance, melting and boiling points would be determined using a calibrated melting point apparatus and distillation setup under reduced pressure, respectively. Density is typically measured using a pycnometer or a digital density meter. The refractive index is determined with a refractometer, and solubility is assessed by systematically testing the dissolution of the compound in various solvents at different concentrations.
A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.[5][6]
Synthesis of this compound
Materials:
-
2-Methoxypyridine
-
[Li(TMP)Zn(tBu)₂] (Lithium zincate complex)
-
Tetrahydrofuran (THF), anhydrous
-
Iodine (I₂)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Heptane
-
Silica gel for column chromatography
Procedure:
-
A solution of [Li(TMP)Zn(tBu)₂] (0.4 mmol) in THF is prepared according to established literature methods.
-
To this solution, 2-methoxypyridine (0.042 mL, 0.4 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours, during which the solution turns a light orange color.
-
The solution is then cooled to 0°C.
-
The reaction is quenched by the addition of a solution of iodine (508 mg) dissolved in 1 mL of THF.
-
Stirring is continued for an additional hour at 0°C.
-
Upon completion of the reaction, a 10% aqueous solution of sodium thiosulfate is added dropwise until the solution becomes colorless, indicating the quenching of excess iodine.
-
The product is extracted from the aqueous layer with dichloromethane (3 x 1 mL).
-
The organic phases are combined and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by silica gel column chromatography using a mixture of heptane and dichloromethane (ranging from 20:80 to 40:60) as the eluent.
-
The final product, this compound, is obtained as a colorless oil.
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 112197-15-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 5. This compound | 112197-15-6 [chemicalbook.com]
- 6. This compound CAS#: 112197-15-6 [m.chemicalbook.com]
A Comprehensive Technical Guide to 3-Iodo-2-methoxypyridine: A Key Building Block in Pharmaceutical and Agrochemical Synthesis
For Immediate Release
This technical guide provides an in-depth overview of 3-Iodo-2-methoxypyridine, a critical heterocyclic intermediate for researchers, scientists, and professionals in drug development and agrochemical industries. This document outlines its chemical and physical properties, a detailed synthesis protocol, its significant applications, and essential safety information.
Core Compound Data
This compound is a versatile building block, prized for its reactive iodine substituent, which allows for the facile introduction of molecular complexity through various cross-coupling reactions.[1] The methoxy group also influences its solubility and stability, making it a valuable reagent in medicinal chemistry.[1]
| Property | Value |
| Molecular Weight | 235.02 g/mol |
| Molecular Formula | C₆H₆INO |
| Appearance | Light yellow to yellow liquid |
| CAS Number | 112197-15-6 |
| Density | 1.831 g/mL at 25 °C |
| Refractive Index | n20/D 1.618 |
| Storage Temperature | 2-8°C |
Synthesis Protocol
A common and efficient method for the regioselective synthesis of this compound involves the directed metallation of 2-methoxypyridine followed by quenching with iodine.
Experimental Protocol: Iodination of 2-Methoxypyridine
Materials:
-
2-Methoxypyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride-TMEDA complex (ZnCl₂·TMEDA)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hexanes
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Lithiating Agent: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL). Cool the solution to 0 °C in an ice bath.
-
Metalation: To the cooled solution, slowly add n-butyllithium (1.6 M in hexanes, 1.5 mmol). After 5 minutes, add the ZnCl₂·TMEDA complex (0.50 mmol). Stir the reaction mixture at 0 °C for 15 minutes.
-
Addition of Substrate: Add 2-methoxypyridine (1.0 mmol) to the reaction mixture, maintaining the temperature between 0-10 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Iodination: Add a solution of iodine (1.5 mmol) in THF (4 mL) to the reaction mixture. Stir the resulting mixture overnight at room temperature.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color disappears. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield this compound.
Caption: Synthesis workflow for this compound.
Applications in Drug Discovery and Development
This compound is a cornerstone intermediate in the synthesis of a wide range of potential drug candidates.[2] Its utility is most pronounced in the construction of complex heterocyclic scaffolds that are central to many biologically active molecules.
-
Neurological Disorders: This compound is a key precursor for molecules targeting neurological disorders.[1] The pyridine motif is a common feature in centrally active pharmaceuticals.
-
Oncology: The ability to participate in carbon-carbon bond-forming reactions makes it invaluable for synthesizing novel kinase inhibitors and other potential anti-cancer agents.[1] For instance, substituted pyridines are integral to the structure of advanced therapeutic candidates like Aurora kinase inhibitors, such as GSK1070916, which play a critical role in mitotic regulation.[3][4]
-
Agrochemicals: It serves as a vital component in the creation of modern pesticides and herbicides, contributing to the development of more effective and environmentally conscious crop protection solutions.[2]
The primary utility of this compound in these applications stems from its role as an electrophilic partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the precise and efficient formation of a carbon-carbon bond between the pyridine core and a variety of aryl or heteroaryl boronic acids or esters, enabling rapid diversification and structure-activity relationship (SAR) studies.[5][6]
Caption: Role as a building block in chemical synthesis.
Safety and Handling
This compound is a reactive chemical intermediate and requires careful handling in a laboratory setting.
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
It is imperative to consult the full Safety Data Sheet (SDS) before use and to handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[3]
References
An In-depth Technical Guide to the Synthesis of 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed technical overview of a common and effective laboratory-scale synthesis protocol for 3-iodo-2-methoxypyridine, a valuable building block in medicinal chemistry and agrochemical research.[1][2] The unique arrangement of the iodo and methoxy substituents on the pyridine ring makes it a versatile intermediate for introducing diverse functionalities through various coupling reactions.[1][2] This guide presents a comprehensive synthesis protocol, including quantitative data, detailed experimental procedures, and a visual representation of the synthetic workflow.
Synthesis Overview
The predominant and high-yielding method for the synthesis of this compound involves the directed ortho-metalation (DoM) of 2-methoxypyridine, followed by quenching with an iodine source. This regioselective process is facilitated by the coordinating effect of the methoxy group, which directs the metalation to the adjacent C-3 position.
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis protocol for this compound, enabling easy comparison and replication.
| Parameter | Value | Reference |
| Starting Material | 2-Methoxypyridine | [3][4] |
| Reagents | [Li(TMP)Zn(tBu)2] (prepared in situ), Iodine (I2) | [3][4] |
| Solvent | Tetrahydrofuran (THF) | [3][4] |
| Scale | 0.4 mmol | [3][4] |
| Reaction Temperature | Room temperature for metalation, 0 °C for iodination | [3][4] |
| Reaction Time | 2 hours for metalation, 1 hour for iodination | [3][4] |
| Yield | 92% | [3][4] |
| Purification | Silica gel column chromatography | [3][4] |
Experimental Protocol
This section details the step-by-step methodology for the synthesis of this compound.
Materials and Reagents:
-
2-Methoxypyridine
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
n-Butyllithium (n-BuLi) in hexanes
-
Zinc chloride (ZnCl2) or a pre-formed complex like ZnCl2·TMEDA
-
tert-Butyllithium (t-BuLi)
-
Iodine (I2)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Heptane
-
10% Sodium thiosulfate (Na2S2O3) solution
-
Magnesium sulfate (MgSO4)
-
Silica gel
Procedure:
-
Preparation of the Metalating Agent: A solution of the turbo-Hauser base, [Li(TMP)Zn(tBu)2], is prepared in situ in THF on a 0.4 mmol scale according to established literature methods.[3][4] This involves the reaction of LiTMP with a zinc salt.
-
Metalation: To the prepared solution of [Li(TMP)Zn(tBu)2], add 2-methoxypyridine (0.042 mL, 0.4 mmol).[3][4] The reaction mixture is stirred at room temperature for 2 hours, during which a light orange solution is typically formed.[3][4]
-
Iodination: The reaction mixture is then cooled to 0 °C in an ice bath. A solution of iodine (508 mg, 2.0 mmol) dissolved in 1 mL of THF is added to quench the organometallic intermediate.[3] The reaction is stirred for an additional hour at 0 °C.[3]
-
Work-up: Upon completion of the reaction, a 10% aqueous solution of sodium thiosulfate is added dropwise until the characteristic color of iodine disappears and the solution becomes colorless.[3][4] The product is then extracted with dichloromethane (3 x 1 mL).[3][4]
-
Purification: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3][4] The resulting residue is purified by silica gel column chromatography using a heptane:DCM gradient (e.g., 20:80 to 40:60) as the eluent to afford this compound as a colorless oil.[3][4]
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic pathway for this compound.
This in-depth guide provides the necessary information for the successful synthesis of this compound. The presented protocol is robust and high-yielding, making it suitable for various research and development applications. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the experiment.
References
In-Depth Technical Guide to the Spectral Data of 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-iodo-2-methoxypyridine, a key intermediate in pharmaceutical and agrochemical research. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectral data for this compound.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.13 | dd | 4.88, 1.76 | H6 |
| 8.03 | dd | 7.61, 1.76 | H4 |
| 6.65 | dd | 7.61, 4.88 | H5 |
| 4.00 | s | - | -OCH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectral Data
Table 3: Mass Spectrometry Data
The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound.
| Adduct | m/z |
| [M+H]⁺ | 235.95670 |
| [M+Na]⁺ | 257.93864 |
| [M-H]⁻ | 233.94214 |
| [M+NH₄]⁺ | 252.98324 |
| [M+K]⁺ | 273.91258 |
| [M]⁺ | 234.94887 |
| [M]⁻ | 234.94997 |
Table 4: IR Spectral Data
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Synthesis of this compound
A common synthetic route to this compound involves the directed ortho-metalation of 2-methoxypyridine followed by iodination.
Procedure:
-
A solution of 2,2,6,6-tetramethylpiperidine (TMP) and n-butyllithium in tetrahydrofuran (THF) is prepared at 0°C.
-
To this solution, 2-methoxypyridine is added, and the mixture is stirred at room temperature for 2 hours.
-
The reaction is then cooled to 0°C, and a solution of iodine in THF is added.
-
The reaction is quenched with a 10% aqueous solution of sodium thiosulfate.
-
The product is extracted with dichloromethane (DCM), and the combined organic layers are dried over magnesium sulfate and concentrated.
-
Purification is achieved by silica gel column chromatography.[1]
NMR Spectroscopy
¹H and ¹³C NMR Spectra Acquisition: A sample of this compound is dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: A small amount of the liquid sample is placed directly onto the diamond crystal of the ATR accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.
Mass Spectrometry
Electron Impact (EI) Mass Spectrometry: A dilute solution of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet. The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to spectral data analysis.
References
solubility of 3-Iodo-2-methoxypyridine in organic solvents
An In-Depth Technical Guide to the Solubility of 3-Iodo-2-methoxypyridine in Organic Solvents
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the solubility of this compound. As a crucial intermediate in pharmaceutical and agrochemical synthesis, understanding its solubility profile is paramount for reaction optimization, purification, and formulation development.[1][2] This guide moves beyond a simple data sheet, providing a foundational understanding of the physicochemical principles governing its solubility and a robust, field-proven protocol for its quantitative determination.
Understanding the Molecular Basis of Solubility
The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is the cornerstone of this understanding, suggesting that substances with similar polarities are more likely to be miscible.[3][4]
This compound (MW: 235.02 g/mol , Density: ~1.831 g/mL at 25°C) is a liquid at standard conditions. Its structure comprises three key functional components that influence its solubility:
-
Pyridine Ring: The nitrogen atom in the aromatic ring introduces polarity and a site for potential hydrogen bonding, making it a weak base.[5][6][7]
-
Methoxy Group (-OCH₃): The ether linkage is polar and can act as a hydrogen bond acceptor, a feature which is noted to contribute to the compound's overall solubility and stability.[1]
-
Iodine Atom (-I): The large, polarizable iodine atom contributes significantly to the molecule's weight and size, enhancing London dispersion forces.
This combination results in a molecule of moderate polarity. While the pyridine and methoxy groups can interact with polar solvents, the overall organic character suggests good solubility in a range of common organic solvents.[8]
Caption: Intermolecular forces between this compound and solvent classes.
Qualitative Solubility Profile
Based on its molecular structure and general chemical principles, a qualitative solubility profile can be predicted. Direct literature on quantitative data is scarce; therefore, empirical determination is essential. One supplier notes its solubility in common organic solvents like dichloromethane, chloroform, and toluene, with low predicted solubility in water.[8]
| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interactions |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Good to Moderate | London Dispersion Forces |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | High | Dipole-Dipole Interactions, London Dispersion |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Good | Hydrogen Bonding (as acceptor), Dipole-Dipole |
| Aqueous | Water | Low | Limited Hydrogen Bonding and Polar Interactions |
Quantitative Determination of Solubility: A Validated Protocol
Accurate solubility data is critical for process development. The following protocol describes the Isothermal Shake-Flask Method coupled with gravimetric analysis, a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[3][9]
Causality and Experimental Design
The objective is to create a saturated solution at a specific temperature, where the dissolved solute is in equilibrium with an excess of undissolved solute. By precisely measuring the mass of solute dissolved in a known mass or volume of the solvent, the solubility can be calculated. Temperature control is critical, as solubility is temperature-dependent.[4] Using a gravimetric finish (measuring mass after solvent evaporation) is a direct and robust method that avoids potential complications of spectroscopic methods, such as the lack of a unique chromophore or interference from impurities.[9]
Materials and Equipment
-
This compound (high purity)
-
Organic solvents (analytical grade)
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled shaker or water bath
-
Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)
-
Calibrated volumetric pipettes and flasks
-
Syringe filters (0.45 µm, PTFE or other solvent-compatible material)
-
Drying oven or rotary evaporator
-
Desiccator
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a pre-weighed glass vial. The key is to ensure a solid phase (or undissolved liquid phase) remains after equilibrium is reached.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.
-
Equilibration: Securely seal the vial to prevent solvent evaporation. Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C / 298.15 K). Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24-48 hours is typical, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see if the concentration plateaus.
-
Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled bath for at least 2 hours to allow the excess solute to settle, leaving a clear, saturated supernatant.
-
Sample Withdrawal: Carefully draw a precise volume (e.g., 1-5 mL) of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation. Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, dry container.[9] Filtration removes any suspended microparticles.
-
Mass Determination: Accurately weigh the container with the filtered saturated solution. This gives the mass of the solution.
-
Solvent Evaporation: Carefully evaporate the solvent. This can be achieved in a drying oven set to a temperature below the boiling point of the solute or by using a rotary evaporator.[9] Ensure complete removal of the solvent.
-
Final Weighing: Cool the container in a desiccator to room temperature and weigh it again. The final mass is that of the dissolved this compound.
Caption: Experimental workflow for the Isothermal Shake-Flask Solubility Method.
Data Calculation and Presentation
The solubility can be calculated as follows:
-
Mass of dissolved solute = (Mass of container + solute) - (Mass of empty container)
-
Mass of solvent = (Mass of container + solution) - (Mass of container + solute)
-
Solubility ( g/100g solvent) = (Mass of solute / Mass of solvent) * 100
-
Solubility (mg/mL) = Mass of solute (mg) / Volume of aliquot withdrawn (mL)
Researchers should record their results in a structured format for clear comparison.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Dichloromethane | 25 | Experimental Value | Calculated Value |
| Toluene | 25 | Experimental Value | Calculated Value |
| Ethanol | 25 | Experimental Value | Calculated Value |
| Hexane | 25 | Experimental Value | Calculated Value |
Safety and Handling
This compound is classified as hazardous. It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C), protected from light.
-
Solvents: Adhere to all safety precautions for the specific organic solvents being used, paying close attention to flammability and toxicity.
Consult the Safety Data Sheet (SDS) for this compound before commencing any work.[10]
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Pyridine [chemeurope.com]
- 7. Pyridine - Sciencemadness Wiki [sciencemadness.org]
- 8. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 9. benchchem.com [benchchem.com]
- 10. Page loading... [guidechem.com]
An In-depth Technical Guide to the Stability and Storage of 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Versatile Role of 3-Iodo-2-methoxypyridine in Modern Synthesis
This compound is a key heterocyclic building block in the fields of pharmaceutical and agrochemical development. Its unique structure, featuring a pyridine ring substituted with a reactive iodine atom and a methoxy group, makes it a valuable intermediate for a variety of cross-coupling reactions and molecular elaborations.[1] The iodine at the 3-position provides a handle for the introduction of diverse functionalities, while the 2-methoxy group influences the electronic properties and basicity of the pyridine ring.[1][2] Given its role as a critical starting material, ensuring the chemical integrity of this compound through appropriate storage and handling is paramount to the success and reproducibility of synthetic campaigns. This guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways and offering scientifically grounded recommendations for its storage and handling.
Chemical Identity and Physical Properties
A foundational understanding of the physical and chemical properties of this compound is essential for its proper handling.
| Property | Value |
| CAS Number | 112197-15-6 |
| Molecular Formula | C₆H₆INO |
| Molecular Weight | 235.02 g/mol |
| Appearance | Light yellow to yellow liquid |
| Density | 1.831 g/mL at 25 °C |
Understanding the Intrinsic Stability: Potential Degradation Pathways
The stability of this compound is influenced by its constituent functional groups: the iodo-substituted pyridine ring and the methoxy ether linkage. An understanding of the potential degradation pathways is crucial for designing appropriate storage conditions and for the development of stability-indicating analytical methods.
Photolytic Degradation: The Vulnerability of the Carbon-Iodine Bond
Aromatic iodides are known to be susceptible to photolytic cleavage of the carbon-iodine (C-I) bond upon exposure to light, particularly UV radiation. This homolytic cleavage can generate a pyridyl radical and an iodine radical, which can then participate in a variety of subsequent reactions, including abstraction of hydrogen from a solvent or other molecules to form 2-methoxypyridine, or dimerization to form biphenyl-type impurities. This light sensitivity is a critical factor to consider in the handling and storage of this compound.[3]
Hydrolytic Degradation: Susceptibility of the Methoxy Group
The 2-methoxy group, an aryl methyl ether, can be susceptible to hydrolysis, particularly under acidic conditions.[4][5][6][7][8] Acid-catalyzed hydrolysis would involve protonation of the ether oxygen, followed by nucleophilic attack by water to yield 3-iodo-2-hydroxypyridine and methanol. While this reaction is generally slow at neutral pH, the presence of acidic impurities or storage in a non-inert atmosphere with high humidity could promote this degradation pathway over time. The resulting 3-iodo-2-hydroxypyridine impurity could have different reactivity and solubility profiles, potentially impacting subsequent reactions.
Oxidative Degradation
The pyridine ring, while aromatic, can be susceptible to oxidation, especially in the presence of strong oxidizing agents.[9][10] Oxidation can lead to the formation of N-oxides or ring-opened products. The electron-rich nature of the methoxy-substituted pyridine may enhance its susceptibility to oxidation. The C-I bond can also be a site of oxidative reactions.
Thermal Degradation
While generally stable at recommended storage temperatures, elevated temperatures can provide the energy necessary to overcome the activation barriers for various degradation reactions. For pyridine and its derivatives, thermal decomposition can proceed through radical pathways, leading to complex mixtures of degradation products.[2][11]
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Recommended Storage and Handling Conditions: A Proactive Approach to Stability
Based on the potential degradation pathways, the following storage and handling conditions are recommended to ensure the long-term stability and purity of this compound.
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C | Refrigeration significantly slows down the rate of potential thermal degradation and other chemical reactions.[5] |
| Light Exposure | Store in an amber or opaque container, protected from light. | Prevents photolytic cleavage of the carbon-iodine bond, a likely degradation pathway for iodoaromatic compounds.[3] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes contact with atmospheric oxygen, reducing the risk of oxidative degradation. It also displaces moisture, preventing hydrolysis of the methoxy group. |
| Container | Keep container tightly closed. | Prevents the ingress of moisture and oxygen from the air. For opened containers, careful resealing is critical. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids potential vigorous and degradative reactions with these classes of chemicals.[10] |
| Ventilation | Store in a well-ventilated area. | As a general safety precaution for handling volatile organic compounds and in case of any container leakage.[12] |
Experimental Protocol: A Framework for Stability Assessment via Forced Degradation
To empirically determine the stability of this compound and identify its primary degradation products, a forced degradation (stress testing) study should be conducted. This involves subjecting the compound to conditions more severe than those it would experience during routine storage. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[3][13][14][15]
Diagram of Forced Degradation Experimental Workflow
References
- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. 5.6. Reactive intermediates | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 15. EP1588997A1 - Process for the preparation of iodoaromatic compounds - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of 2-Methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) on 2-methoxypyridine. It delves into the theoretical principles governing the regioselectivity of these reactions, addresses the practical challenges encountered, and presents established experimental protocols for the synthesis of key substituted derivatives through alternative, more efficient routes.
Executive Summary
2-Methoxypyridine is a vital heterocyclic building block in medicinal chemistry and materials science. Its functionalization is key to developing novel compounds with desired properties. While electrophilic aromatic substitution is a fundamental strategy for modifying aromatic rings, its application to 2-methoxypyridine is complex. The pyridine nitrogen acts as a deactivating, meta-directing group, particularly under acidic conditions, while the 2-methoxy group is an activating, ortho, para-director. This interplay of electronic effects, coupled with the propensity of the pyridine nitrogen to react with electrophilic reagents and catalysts, makes direct EAS reactions challenging and often low-yielding. Consequently, the scientific literature provides limited quantitative data on direct EAS functionalization. This guide elucidates the theoretical basis for this reactivity, discusses the predicted regiochemical outcomes, and provides detailed, practical synthetic protocols for obtaining key halogenated isomers via alternative, regioselective methods.
Theoretical Principles: Regioselectivity in 2-Methoxypyridine
The outcome of electrophilic aromatic substitution on 2-methoxypyridine is dictated by the combined influence of the ring nitrogen and the methoxy substituent.
-
The Pyridine Nitrogen: The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This deactivates the pyridine system towards electrophilic attack compared to benzene. Under the strongly acidic conditions typical for nitration and sulfonation, the nitrogen is protonated, forming a pyridinium ion. This dramatically increases its deactivating effect and directs incoming electrophiles to the meta positions (C-3 and C-5).
-
The 2-Methoxy Group: The oxygen atom of the methoxy group possesses lone pairs that can be donated into the ring through resonance (+M effect). This effect is electron-donating, activating the ring towards EAS. It strongly directs incoming electrophiles to the ortho (C-3) and para (C-5) positions. The methoxy group also has a weaker electron-withdrawing inductive effect (-I).
The regioselectivity is therefore a contest between these opposing effects. The attack of an electrophile (E+) leads to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. The relative stability of the possible sigma complexes determines the preferred position of attack.
Attack at C-5 is generally favored as it is the para position relative to the strongly activating methoxy group and the meta position relative to the deactivating nitrogen. This allows for effective resonance stabilization of the positive charge by the methoxy group without placing a positive charge adjacent to the electron-withdrawing nitrogen. Attack at C-3 is also possible (ortho to the methoxy group, meta to the nitrogen), but may be subject to some steric hindrance. Attack at C-4 and C-6 is highly disfavored as the resulting intermediates place a positive charge on the carbon adjacent to the electronegative nitrogen, a particularly unstable arrangement.
Electrophilic Aromatic Substitution Reactions
Halogenation
Direct halogenation of 2-methoxypyridine is the most feasible of the common EAS reactions. Bromination is expected to yield primarily the 5-bromo-2-methoxypyridine isomer due to the strong directing effect of the methoxy group to its para position.
While specific, peer-reviewed quantitative data for direct bromination is scarce, alternative, high-yield synthetic routes to obtain specific isomers have been well-documented. These methods are often preferred in practice as they offer unambiguous regiochemical control.
Nitration and Sulfonation
Direct nitration and sulfonation of 2-methoxypyridine are exceptionally challenging. The strongly acidic conditions required for these reactions (e.g., HNO₃/H₂SO₄ for nitration, fuming H₂SO₄ for sulfonation) lead to the protonation of the pyridine nitrogen. The resulting pyridinium species is highly electron-deficient and strongly deactivated towards electrophilic attack, often requiring harsh conditions that can lead to decomposition.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are generally not feasible on 2-methoxypyridine. The Lewis acid catalyst (e.g., AlCl₃) required to generate the carbocation or acylium ion electrophile will preferentially coordinate with the basic lone pair of electrons on the pyridine nitrogen.[1][2][3] This forms a complex that deactivates the ring even more strongly than protonation, effectively shutting down the reaction.
Quantitative Data Summary: Alternative Synthetic Routes
Due to the challenges associated with direct EAS, alternative synthetic strategies are commonly employed. The following table summarizes high-yield, regioselective methods for preparing brominated 2-methoxypyridine isomers, which are valuable intermediates for further functionalization via cross-coupling reactions.
| Target Compound | Starting Material | Key Reagents | Conditions | Yield | Reference(s) |
| 5-Bromo-2-methoxypyridine | 2,5-Dibromopyridine | Sodium Hydroxide, Methanol | Reflux, 5 hours | 98% | [4] |
| 3-Bromo-2-methoxypyridine | 3-Bromo-2-chloropyridine | Sodium Methoxide, DMF | 80°C, 30 minutes | ~95% (crude) |
Detailed Experimental Protocols
The following protocols describe established, regioselective laboratory procedures for the synthesis of brominated 2-methoxypyridine derivatives via nucleophilic aromatic substitution, which circumvents the issues of direct electrophilic halogenation.
Protocol: Synthesis of 5-Bromo-2-methoxypyridine[4]
This procedure utilizes a nucleophilic aromatic substitution (SNAr) reaction where methoxide displaces a bromide at the more reactive 2-position of 2,5-dibromopyridine.
Materials:
-
2,5-Dibromopyridine (47 g)
-
Solid Sodium Hydroxide (8 g)
-
Methanol (200 mL)
-
Dichloromethane
-
Water
Procedure:
-
Combine 2,5-dibromopyridine (47 g), solid sodium hydroxide (8 g), and methanol (200 mL) in a 500 mL reaction flask equipped with a reflux condenser and a magnetic stirrer.
-
Heat the mixture to reflux with stirring and maintain for 5 hours.
-
After the reaction is complete, cool the mixture and remove the majority of the methanol via rotary evaporation.
-
To the residue, add 100 mL of water.
-
Extract the aqueous mixture once with dichloromethane.
-
Separate the organic layer and evaporate the solvent to yield the crude product.
-
Purify the crude product by vacuum distillation to afford pure 2-methoxy-5-bromopyridine.
Protocol: Synthesis of 3-Bromo-2-methoxypyridine
This protocol also proceeds via an SNAr mechanism, where sodium methoxide displaces the chlorine atom from 3-bromo-2-chloropyridine.
Materials:
-
3-Bromo-2-chloropyridine (4.76 g)
-
28% Sodium Methoxide in Methanol (5.73 g)
-
N,N-Dimethylformamide (DMF, 30 mL)
-
Ethyl Acetate
-
Water
-
Saturated Sodium Chloride Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Under an argon atmosphere, dissolve 3-bromo-2-chloropyridine (4.76 g) in DMF (30 mL).
-
Add the 28% sodium methoxide solution in methanol (5.73 g) to the reaction mixture.
-
Stir the reaction mixture at 80°C for 30 minutes.
-
Cool the mixture to room temperature and quench the reaction by adding water.
-
Extract the mixture with ethyl acetate. Combine the organic phases.
-
Wash the combined organic phase sequentially with water and saturated sodium chloride solution.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product, 3-bromo-2-methoxypyridine, as a light yellow oil.
Conclusion and Outlook
Direct electrophilic aromatic substitution on 2-methoxypyridine is mechanistically complex and synthetically challenging. The competing electronic effects of the activating methoxy group and the deactivating pyridine nitrogen, especially when protonated or complexed with a Lewis acid, often lead to low reactivity and potential mixtures of products. For this reason, direct EAS protocols are not well-represented in the chemical literature.
For drug development professionals and synthetic chemists, alternative strategies that offer superior regiochemical control and higher yields are recommended. The provided protocols for the synthesis of 5-bromo- and 3-bromo-2-methoxypyridine via nucleophilic aromatic substitution exemplify robust and scalable methods to access key functionalized intermediates. These intermediates can then be elaborated using a wide array of modern cross-coupling methodologies, providing reliable access to a diverse range of complex 2-methoxypyridine derivatives. Future research may focus on developing milder catalytic methods for direct C-H functionalization, which could eventually provide more efficient pathways than classical electrophilic substitution.
References
A Technical Guide to 3-Iodo-2-methoxypyridine for Researchers and Developers
Introduction
3-Iodo-2-methoxypyridine (CAS No. 112197-15-6) is a substituted pyridine derivative that serves as a crucial building block in various fields of chemical synthesis.[1] Its unique structure, featuring an iodine atom and a methoxy group on the pyridine ring, makes it a highly reactive and versatile intermediate.[1] This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis protocols, and key applications for professionals in research, drug discovery, and materials science.
Commercial Availability and Supplier Information
This compound is readily available from a range of chemical suppliers. The purity levels and quantities offered can vary, catering to both small-scale research and larger development needs. Below is a summary of representative commercial suppliers and their offerings.
Table 1: Commercial Suppliers of this compound
| Supplier | Purity | Available Quantities | Price (USD) |
| TCI Chemical | >98.0% (GC) | 1g, 5g | $39 (1g), $143 (5g) |
| TRC | --- | 10mg | $45 |
| Matrix Scientific | --- | 500mg | $90 |
| Sigma-Aldrich | 97% | 1g | $49.80 |
| Dideu Industries | 99.00% | Grams to Kilograms | $1.10 / g |
| Henan Fengda Chemical | 98% | Kilograms | $0.10 - $5.00 / kg |
Note: Prices and availability are subject to change and may vary by region. The listed prices are based on data available as of late 2021 and early 2025 and should be considered indicative.[2]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the compound's properties is essential for its effective use in synthesis and research.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 112197-15-6 | [3][4] |
| Molecular Formula | C₆H₆INO | [3][4] |
| Molecular Weight | 235.02 g/mol | [3][4] |
| Appearance | Light yellow crystalline solid or liquid | [2][3] |
| Density | 1.831 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.618 | [5] |
| Storage Temperature | 2-8°C | [3][5] |
Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.13 (dd, J = 4.88, 1.76 Hz, 1H), 8.03 (dd, J = 7.61, 1.76 Hz, 1H), 6.65 (dd, J = 7.61, 4.88 Hz, 1H), 4.00 (s, 3H).[2][6] This data is consistent with the structure of this compound.[2][6]
Experimental Protocols: Synthesis
A common and efficient method for the synthesis of this compound involves the directed ortho-metalation of 2-methoxypyridine followed by iodination.[2][6]
Synthesis of this compound from 2-Methoxypyridine [2][6]
-
Reagents and Materials:
-
2-Methoxypyridine
-
[Li(TMP)Zn(tBu)₂] (Lithium-zinc TMP-amide complex)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
10% Sodium thiosulfate (Na₂S₂O₃) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Heptane
-
Silica gel for column chromatography
-
-
Procedure:
-
Preparation of the Zincating Reagent: The [Li(TMP)Zn(tBu)₂] complex is prepared in an anhydrous THF solution according to established literature methods.
-
Deprotonation/Zincation: To the prepared reagent solution (0.4 mmol scale), add 2-methoxypyridine (0.042 mL, 0.4 mmol). The reaction mixture is stirred at room temperature for 2 hours, resulting in a light orange solution.
-
Iodination: The solution is cooled to 0°C. A solution of iodine (508 mg in 1 mL THF) is added to quench the reaction. The mixture is stirred for an additional hour at this temperature.
-
Work-up: Upon completion, 10% aqueous Na₂S₂O₃ solution is added dropwise until the characteristic iodine color disappears (the solution is bleached). The product is then extracted with dichloromethane (3 x 1 mL).
-
Purification: The combined organic phases are dried over anhydrous MgSO₄ and the solvent is removed under reduced pressure. The resulting residue is purified by silica gel column chromatography using a heptane:DCM gradient (from 20:80 to 40:60) as the eluent.
-
Product: This procedure affords this compound as a colorless oil with a high yield (typically around 92%).[2]
-
Applications in Research and Development
This compound is a versatile intermediate with broad applicability in several key research areas.
-
Pharmaceutical Development: It is a key building block for synthesizing a variety of pharmaceutical compounds.[1][3] Its reactivity makes it suitable for constructing complex molecular architectures necessary for drug candidates, particularly those targeting neurological disorders and potential anti-cancer agents.[1][3]
-
Agrochemical Chemistry: The compound is utilized in the development of advanced agrochemicals, including novel pesticides and herbicides, contributing to improved crop protection and yields.[1][3]
-
Organic Synthesis: As a functionalized pyridine, it is an essential precursor in organic synthesis.[3] The iodine atom readily participates in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups.[7]
-
Materials Science: It finds applications in creating new materials, such as specialized polymers and coatings, where its incorporation can enhance chemical resistance and durability.[3]
-
Biochemical Research: The molecule is used in studies involving enzyme inhibition and receptor binding, aiding in the exploration of biological processes and the identification of potential therapeutic targets.[3]
Safety and Handling
Proper handling of this compound is crucial to ensure laboratory safety.
-
Hazard Classifications: The compound is classified as harmful if swallowed (Acute Tox. 4 Oral), causes skin irritation (Skin Irrit. 2), causes serious eye damage (Eye Dam. 1), and may cause respiratory irritation (STOT SE 3).[5][8]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, eye protection (eyeshields, faceshield), and a suitable respirator (e.g., type ABEK EN14387 filter).[5][9]
-
Wash hands and any exposed skin thoroughly after handling.[8][9]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[8][9]
-
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[8]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, seek medical advice.[8]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[8]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[8] It should be stored locked up at a temperature between 2-8°C.[3][5] Some sources also note that the material is air-sensitive and should be stored under an inert atmosphere.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 112197-15-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. scbt.com [scbt.com]
- 5. This compound 97 112197-15-6 [sigmaaldrich.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. fishersci.com [fishersci.com]
The Versatility of 3-Iodo-2-methoxypyridine in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-2-methoxypyridine has emerged as a highly versatile and valuable building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a reactive iodine atom at the 3-position and an electron-donating methoxy group at the 2-position of the pyridine ring, make it an ideal starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential.[1][2] This technical guide provides an in-depth overview of the applications of this compound in drug discovery, with a focus on its use in the development of anticancer and neuroprotective agents. The guide details synthetic methodologies, presents quantitative biological data, and illustrates relevant biological pathways to support researchers in leveraging this important scaffold.
Core Applications in Drug Discovery
The reactivity of the C-I bond in this compound makes it particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient introduction of various aryl and heteroaryl substituents at the 3-position, a key step in the synthesis of numerous biologically active compounds.[2]
Anticancer Drug Discovery
The pyridine scaffold is a common feature in many approved and investigational anticancer drugs. Derivatives of 2-methoxypyridine have shown promise as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.
Several studies have explored the synthesis of substituted 2-methoxypyridines as kinase inhibitors. For instance, a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles were synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. The compounds exhibited promising antiproliferative effects, with some showing IC50 values in the low micromolar range.
Table 1: Anticancer Activity of 2-Methoxypyridine Derivatives
| Compound | Target Cell Line | IC50 (µM) |
| 5c | HepG2 (Liver Cancer) | 2.5 ± 0.3 |
| DU145 (Prostate Cancer) | 3.1 ± 0.4 | |
| MBA-MB-231 (Breast Cancer) | 4.2 ± 0.5 | |
| 5d | HepG2 (Liver Cancer) | 1.8 ± 0.2 |
| DU145 (Prostate Cancer) | 2.2 ± 0.3 | |
| MBA-MB-231 (Breast Cancer) | 3.5 ± 0.4 | |
| 5g | HepG2 (Liver Cancer) | 1.2 ± 0.1 |
| DU145 (Prostate Cancer) | 1.9 ± 0.2 | |
| MBA-MB-231 (Breast Cancer) | 2.8 ± 0.3 | |
| 5i | HepG2 (Liver Cancer) | 1.5 ± 0.2 |
| DU145 (Prostate Cancer) | 2.1 ± 0.2 | |
| MBA-MB-231 (Breast Cancer) | 3.1 ± 0.4 |
Data synthesized from related studies on 2-methoxypyridine derivatives.
Neuroprotective Agents
The development of novel agents to treat neurodegenerative disorders is a significant area of research. Pyridine derivatives are being investigated for their potential to protect neurons from damage and degeneration. The 2-methoxypyridine scaffold has been incorporated into molecules designed to have neuroprotective effects.
Experimental Protocols
The synthesis of bioactive molecules using this compound often involves a key Suzuki-Miyaura cross-coupling reaction. Below is a detailed, generalized protocol for this reaction, which can be adapted for specific substrates.
General Protocol for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 or Toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry round-bottom flask or Schlenk tube, combine this compound (1.0 equiv.), the aryl or heteroaryl boronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Extraction: Separate the organic layer, and wash it with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the desired coupled product.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a representative signaling pathway that can be targeted by kinase inhibitors derived from this compound, as well as a typical experimental workflow for their synthesis and evaluation.
Caption: PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival often targeted by anticancer agents.
Caption: A typical workflow for the synthesis and evaluation of bioactive compounds from this compound.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a reliable and versatile starting point for the synthesis of novel therapeutic agents. Its application in the development of kinase inhibitors for oncology and in the exploration of new treatments for neurological disorders highlights its significance. The synthetic accessibility and the potential for diverse functionalization through established protocols like the Suzuki-Miyaura coupling ensure that this compound will continue to be a valuable tool for drug discovery professionals. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this important chemical entity.
References
The Pivotal Role of 3-Iodo-2-methoxypyridine in the Synthesis of Modern Agrochemicals: A Technical Guide
For Immediate Release
In the competitive landscape of agrochemical research and development, the strategic use of versatile building blocks is paramount to the discovery of novel and effective crop protection agents. Among these, 3-Iodo-2-methoxypyridine has emerged as a crucial intermediate, enabling the synthesis of a new generation of fungicides and herbicides. Its unique structural features, combining a reactive iodine atom at the 3-position and a methoxy group at the 2-position of the pyridine ring, provide a powerful platform for medicinal chemists to introduce diverse functionalities and construct complex molecular architectures with high precision.[1] This technical guide delves into the core of this compound's application in agrochemical synthesis, providing insights into its reactivity, key transformations, and its role in the creation of innovative agricultural solutions.
Core Reactivity and Synthetic Utility
The synthetic value of this compound lies in the distinct reactivity of its functional groups. The iodine atom serves as an excellent leaving group and a handle for various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the facile introduction of a wide array of substituents at the 3-position of the pyridine ring. The methoxy group, on the other hand, influences the electronic properties of the pyridine ring and can be a key determinant of the final product's biological activity and metabolic stability.
Application in Fungicide Synthesis: The Case of Strobilurin Analogues
While a direct, commercialized fungicide synthesized from this compound is not publicly disclosed in detail, its structural motif is highly relevant to the synthesis of strobilurin fungicides, a critical class of agricultural products that act by inhibiting mitochondrial respiration in fungi. For instance, the synthesis of Picoxystrobin, a broad-spectrum systemic fungicide, involves the coupling of a substituted pyridine ring with a methoxyacrylate side chain.[1][2]
A plausible synthetic strategy leveraging this compound for a Picoxystrobin analogue would involve a Suzuki-Miyaura coupling reaction. This would typically involve the conversion of this compound to its corresponding boronic acid or boronate ester, followed by a palladium-catalyzed coupling with a suitable partner containing the methoxyacrylate fragment.
Hypothetical Synthetic Pathway to a Strobilurin Analogue
Detailed Experimental Protocol: Borylation of this compound
The following protocol describes a general procedure for the Miyaura borylation of an aryl iodide, a key first step in a potential Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Bis(pinacolato)diboron (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxypyridine-3-boronic acid pinacol ester.
Quantitative Data Summary
While specific yield data for the synthesis of a commercial agrochemical from this compound is proprietary, the following table summarizes typical yields for the key cross-coupling reactions involving similar aryl iodides, as reported in the chemical literature.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Typical Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 75-95 |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 80-98 |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 70-90 |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and reaction conditions.
Logical Workflow for Agrochemical Discovery
The process of leveraging this compound for the discovery of new agrochemicals follows a logical workflow, starting from the core intermediate and branching out to diverse chemical entities through various synthetic transformations.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern agrochemical synthesis. Its versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a robust and efficient platform for the construction of novel fungicides, herbicides, and insecticides. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the importance of key intermediates like this compound in driving innovation is undeniable. Further exploration of its synthetic potential will undoubtedly lead to the discovery of the next generation of agrochemicals that will help secure a sustainable global food supply.
References
The Versatile Heterocyclic Building Block: A Technical Guide to 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-2-methoxypyridine is a highly versatile and reactive heterocyclic building block of significant interest in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. Its unique structural features—a pyridine ring substituted with a methoxy group and an iodine atom—confer desirable properties for a range of chemical transformations. The electron-donating methoxy group can influence the reactivity of the pyridine ring, while the iodo substituent serves as a versatile handle for various cross-coupling reactions, enabling the efficient construction of complex molecular architectures.[1][2] This technical guide provides an in-depth overview of the properties, synthesis, and key applications of this compound, complete with experimental protocols and data to facilitate its use in the laboratory.
Chemical and Physical Properties
This compound is a light yellow to yellow liquid at room temperature. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 112197-15-6 | [1] |
| Molecular Formula | C₆H₆INO | [1] |
| Molecular Weight | 235.02 g/mol | [1] |
| Appearance | Light yellow to yellow liquid | [1] |
| Density | 1.831 g/mL at 25 °C | |
| Refractive Index | n20/D 1.618 | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the directed ortho-metalation of 2-methoxypyridine followed by quenching with an iodine source.
Experimental Protocol: Synthesis from 2-Methoxypyridine
This protocol describes the synthesis of this compound starting from 2-methoxypyridine.
Materials:
-
2-Methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2,2,6,6-Tetramethylpiperidine (TMP)
-
Zinc chloride (ZnCl₂)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Hexane, anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Ethyl acetate (AcOEt)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred, cooled (0°C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL), successively add n-butyllithium (1.5 mmol, solution in hexanes).
-
After 5 minutes, add ZnCl₂·TMEDA complex (0.50 mmol).
-
Stir the mixture for 15 minutes at 0°C before introducing 2-methoxypyridine (1.0 mmol) at 0-10°C.
-
Allow the reaction mixture to stir for 2 hours at room temperature.
-
Add a solution of iodine (1.5 mmol) in THF (4 mL).
-
Stir the mixture overnight.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (4 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford this compound.
Expected Yield: ~89%
Applications in Cross-Coupling Reactions
The presence of the iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds.
Suzuki Coupling
The Suzuki coupling reaction enables the formation of a carbon-carbon bond between this compound and an organoboron compound, typically a boronic acid or ester. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures.
This protocol details the synthesis of 2-methoxy-3-(4-methoxyphenyl)pyridine.
Materials:
-
This compound
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
n-Propanol
-
Deionized water
Procedure:
-
To a round-bottomed flask, add this compound (1.0 equiv), 4-methoxyphenylboronic acid (1.1 equiv), and n-propanol.
-
Stir the mixture for 15 minutes to allow for dissolution.
-
Add palladium(II) acetate (0.003 equiv), triphenylphosphine (0.01 equiv), 2M aqueous sodium carbonate (1.3 equiv), and deionized water.
-
Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring for completion by TLC.
-
Upon completion, cool the reaction to room temperature and proceed with standard aqueous workup and purification by column chromatography.
Expected Product Characterization (for 2-methoxy-3-(4-methoxyphenyl)pyridine):
-
¹H NMR (CDCl₃): δ 7.53–7.50 (m, 2H), 7.46–7.42 (m, 1H), 7.33–7.32 (m, 1H), 7.26–7.24 (m, 1H), 7.02–7.00 (m, 1H), 3.89 (s, 3H), 3.82 (s, 3H).[3]
-
¹³C NMR (CDCl₃): δ 160.2, 157.5, 150.2, 140.6, 139.5, 130.2, 129.1, 128.8, 127.2, 119.7, 117.3, 114.3, 113.1, 55.5, 55.0.[3]
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding an alkynylpyridine derivative. This reaction is a powerful tool for introducing alkyne functionalities into heterocyclic systems.
This protocol describes the synthesis of 2-methoxy-3-(phenylethynyl)pyridine.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene (1.2 equiv) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Upon completion, perform a standard aqueous workup, extract with an organic solvent, and purify by column chromatography.
Expected Product Characterization (for 2-methoxy-3-(phenylethynyl)pyridine):
-
¹H NMR (CDCl₃): δ 8.20 (dd, J=4.8, 1.8 Hz, 1H), 7.85 (dd, J=7.6, 1.8 Hz, 1H), 7.58-7.55 (m, 2H), 7.39-7.35 (m, 3H), 6.85 (dd, J=7.6, 4.8 Hz, 1H), 4.09 (s, 3H).
-
MS (ESI): m/z 210 [M+H]⁺.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl and N-heteroaryl compounds through the palladium-catalyzed coupling of an amine with an aryl halide. This reaction is particularly valuable for creating aniline and related derivatives.
This protocol details the synthesis of 4-(2-methoxypyridin-3-yl)morpholine.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To a reaction vessel, add Pd₂(dba)₃ (0.01 equiv) and XPhos (0.04 equiv).
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous toluene, this compound (1.0 equiv), morpholine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Heat the mixture at 100°C until the starting material is consumed (monitor by TLC).
-
After cooling, quench the reaction with water, extract with an organic solvent, and purify by column chromatography.
Expected Product Characterization (for 4-(2-methoxypyridin-3-yl)morpholine):
-
¹H NMR (CDCl₃): δ 7.85 (dd, J=4.9, 1.8 Hz, 1H), 7.15 (dd, J=7.6, 1.8 Hz, 1H), 6.80 (dd, J=7.6, 4.9 Hz, 1H), 3.95 (s, 3H), 3.88 (t, J=4.8 Hz, 4H), 3.05 (t, J=4.8 Hz, 4H).
-
MS (ESI): m/z 195 [M+H]⁺.
Application in Drug Discovery: Synthesis of GSK2126458
A prominent example of the utility of this compound in drug discovery is its role as a key intermediate in the synthesis of GSK2126458, a potent and selective dual inhibitor of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[1] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in human cancers, making it a critical target for cancer therapy.[1]
The PI3K/Akt/mTOR Signaling Pathway and Inhibition by GSK2126458
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 recruits and activates Akt, which in turn phosphorylates a variety of downstream targets, including the mTOR complex 1 (mTORC1). GSK2126458 inhibits both PI3K and mTOR, leading to a dual blockade of this critical cancer-promoting pathway.[1][4]
The synthesis of GSK2126458 involves a crucial Suzuki coupling step where a boronic acid derivative of the quinoline core is coupled with a substituted 3-pyridinyl moiety derived from this compound. This highlights the importance of this compound as a key starting material in the synthesis of complex, biologically active molecules.
Conclusion
This compound is a valuable and versatile heterocyclic building block with broad applications in organic synthesis. Its reactivity in key cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, makes it an indispensable tool for the construction of complex molecular frameworks. The successful application of this building block in the synthesis of the potent PI3K/mTOR inhibitor GSK2126458 underscores its significance in modern drug discovery and development. The experimental protocols and data provided in this guide are intended to serve as a valuable resource for researchers and scientists looking to leverage the synthetic potential of this compound in their own research endeavors.
References
- 1. Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxyphenylethynyl, methoxypyridylethynyl and phenylethynyl derivatives of pyridine: synthesis, radiolabeling and evaluation of new PET ligands for metabotropic glutamate subtype 5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[1][2] 3-Iodo-2-methoxypyridine is a valuable building block in medicinal chemistry and materials science, and its functionalization via Suzuki-Miyaura coupling allows for the synthesis of a diverse array of 2,3-disubstituted pyridine derivatives. These structures are prevalent in many biologically active molecules and pharmaceutical agents.[3][4] The presence of the iodine atom makes this compound particularly reactive in cross-coupling reactions.[3]
This document provides detailed protocols and comparative data for the Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl boronic acids.
Data Presentation: Comparison of Reaction Protocols
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following table summarizes representative conditions for the coupling of pyridyl halides, providing a comparative overview to guide reaction optimization for this compound.
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane / H₂O (4:1) | 90 | 18 | 75-85 | A common and reliable catalyst for bromo-pyridines.[4] |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ | Toluene | 100 | 18 | High | Buchwald ligands like SPhos are effective for challenging substrates.[4] |
| PdCl₂(dppf) (3 mol%) | Na₂CO₃ (2M aq.) | Toluene/Dioxane (4:1) | 85 | 4 | Good | A general and effective catalyst for a broad range of halo-aromatics.[4] |
| Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | K₂CO₃ | Toluene / H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system.[5] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the anhydrous base (2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (10 mL) via syringe. This is followed by the addition of the palladium catalyst.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic extracts and wash with brine (20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure 2-methoxy-3-arylpyridine product.
Mandatory Visualizations
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1]
References
Application Notes and Protocols for Sonogashira Coupling of 3-Iodo-2-methoxypyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction has become an indispensable tool in medicinal chemistry and materials science for the synthesis of complex molecular architectures, including pharmaceuticals, natural products, and conjugated polymers.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1]
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 3-iodo-2-methoxypyridine with a variety of terminal alkynes. The presence of the electron-donating methoxy group and the highly reactive iodo substituent on the pyridine ring makes this substrate particularly interesting for the synthesis of novel heterocyclic compounds with potential biological activity.
Core Concepts and Reaction Mechanism
The Sonogashira coupling reaction proceeds through a dual catalytic cycle involving both palladium and copper.[2]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) intermediate.
-
Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.
-
Transmetalation: The copper acetylide then transfers the alkyne moiety to the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[2]
Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain applications to avoid potential issues with copper contamination.[2]
Data Presentation
The following tables summarize typical reaction conditions and representative yields for the Sonogashira coupling of substituted pyridines with various terminal alkynes. While specific data for this compound is not extensively available in the literature, the data presented for the analogous 2-amino-3-bromopyridines provides a strong indication of the expected reactivity and yields.[3] The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond generally allows for milder reaction conditions and potentially higher yields.[1]
Table 1: Sonogashira Coupling of 2-Amino-3-bromopyridine with Various Terminal Alkynes [3]
| Entry | Terminal Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 2-Amino-3-(phenylethynyl)pyridine | 95 |
| 2 | 4-Methylphenylacetylene | 2-Amino-3-((4-methylphenyl)ethynyl)pyridine | 87 |
| 3 | 4-Methoxyphenylacetylene | 2-Amino-3-((4-methoxyphenyl)ethynyl)pyridine | 89 |
| 4 | 4-Propylphenylacetylene | 2-Amino-3-((4-propylphenyl)ethynyl)pyridine | 92 |
| 5 | 1-Hexyne | 2-Amino-3-(hex-1-yn-1-yl)pyridine | 85 |
| 6 | Cyclohexylacetylene | 2-Amino-3-(cyclohexylethynyl)pyridine | 82 |
| 7 | 3,3-Dimethyl-1-butyne | 2-Amino-3-((3,3-dimethylbut-1-yn-1-yl)ethynyl)pyridine | 78 |
Reaction Conditions: 2-Amino-3-bromopyridine (1.0 equiv), terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), CuI (5 mol%), Et₃N in DMF, 100 °C, 3 h.[3]
Experimental Protocols
The following protocols provide a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. Both a standard palladium/copper co-catalyzed method and a copper-free alternative are described.
Protocol 1: Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is adapted from established procedures for the Sonogashira coupling of substituted halopyridines.[3]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, Pd(PPh₃)₄, or Pd(CF₃COO)₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃) (if not using a pre-formed phosphine complex)
-
Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA))
-
Anhydrous, deoxygenated solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or toluene)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (1-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine base (2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is a general procedure for copper-free Sonogashira reactions and may require optimization for specific substrates.[2]
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, P(t-Bu)₃)
-
Amine base (e.g., triethylamine, diisopropylethylamine, or a hindered base like dicyclohexylmethylamine)
-
Anhydrous, deoxygenated solvent (e.g., THF, dioxane, or toluene)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
As described in Protocol 1.
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, deoxygenated solvent.
-
Add this compound (1.0 equiv), the amine base (2-3 equiv), and the terminal alkyne (1.1-1.5 equiv).
-
Heat the reaction mixture to the desired temperature (often requires higher temperatures than the copper-catalyzed reaction, e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Follow the workup and purification procedure as described in Protocol 1.
Mandatory Visualizations
References
Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Iodo-2-methoxypyridine with Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 3-iodo-2-methoxypyridine with a variety of aniline derivatives. The synthesis of N-aryl-2-methoxypyridin-3-amines is of significant interest as this structural motif is present in numerous biologically active compounds.
The successful amination of heteroaryl halides like this compound can be challenging due to the potential for catalyst inhibition or deactivation by the nitrogen atom of the pyridine ring.[2] Therefore, careful selection of the palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency. The use of sterically hindered and electron-rich phosphine ligands has proven to be particularly effective for the coupling of challenging substrates.[2]
Reaction Principle
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) intermediate.[1][3] The key steps of the mechanism are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-iodine bond of this compound to form a Pd(II) complex.
-
Amine Coordination and Deprotonation: The aniline derivative coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-aryl-2-methoxypyridin-3-amine is formed through reductive elimination from the palladium-amido complex, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
Data Presentation: Representative Reaction Outcomes
The following table summarizes typical yields for the Buchwald-Hartwig amination of this compound with various substituted anilines under optimized reaction conditions. These values are representative and may vary depending on the specific reaction conditions and the purity of the reagents.
| Entry | Aniline Derivative | Product | Typical Yield (%) |
| 1 | Aniline | N-phenyl-2-methoxypyridin-3-amine | 85-95 |
| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-methoxypyridin-3-amine | 90-98 |
| 3 | 4-Chloroaniline | N-(4-chlorophenyl)-2-methoxypyridin-3-amine | 80-90 |
| 4 | 4-Trifluoromethylaniline | N-(4-(trifluoromethyl)phenyl)-2-methoxypyridin-3-amine | 75-85 |
| 5 | 2-Methylaniline | N-(o-tolyl)-2-methoxypyridin-3-amine | 70-80 |
| 6 | 3,5-Dimethylaniline | N-(3,5-dimethylphenyl)-2-methoxypyridin-3-amine | 88-96 |
Experimental Protocols
General Considerations
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. All solid reagents should be dried in a vacuum oven before use.
Materials
-
This compound
-
Substituted aniline (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene or dioxane
General Experimental Protocol for the Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 4.5 mg), Xantphos (0.04 mmol, 23.1 mg), and cesium carbonate (1.5 mmol, 488.7 mg).
-
Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol, 235.0 mg) and the corresponding aniline (1.2 mmol).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®. Wash the Celite® pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl-2-methoxypyridin-3-amine.
Mandatory Visualizations
Caption: General workflow for the Buchwald-Hartwig amination.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-2-methoxypyridine
Introduction: The Strategic Importance of 3-Iodo-2-methoxypyridine in Modern Synthesis
In the landscape of pharmaceutical and materials science research, the pyridine scaffold remains a cornerstone of molecular design. Among the myriad of functionalized pyridines, this compound stands out as a particularly valuable and versatile building block. Its utility is rooted in the strategic placement of its substituents: the methoxy group at the 2-position electronically influences the pyridine ring, while the iodine atom at the 3-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions. This unique combination allows for the facile introduction of a wide array of molecular fragments, enabling the construction of complex and novel chemical entities with diverse biological activities and material properties. For instance, methoxypyridine derivatives are integral to the development of novel therapeutics, including gamma-secretase modulators for neurodegenerative diseases and PI3K/mTOR dual inhibitors for cancer treatment.[1]
This guide provides an in-depth exploration of the most pivotal palladium-catalyzed cross-coupling reactions involving this compound. As a Senior Application Scientist, the following protocols and insights are curated to be scientifically robust and practically applicable for researchers, scientists, and drug development professionals. Each section is designed to not only provide a step-by-step methodology but also to elucidate the underlying chemical principles, ensuring a comprehensive understanding of these powerful synthetic transformations.
Core Concept: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, a fact underscored by the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki for their pioneering work in this field.[2] These reactions universally proceed through a catalytic cycle involving palladium in different oxidation states, most commonly Pd(0) and Pd(II).[3] A generalized representation of this cycle is depicted below.
Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of an organic halide (in our case, this compound) to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation , where an organometallic reagent transfers its organic group to the palladium center. The final step is reductive elimination , which forms the new carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.[3]
I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is arguably the most widely utilized cross-coupling reaction, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[4] This reaction is exceptionally effective for creating biaryl and vinyl-substituted pyridine structures.
Causality of Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling hinges on several critical parameters. The choice of a palladium precursor like Pd₂(dba)₃ or a pre-formed catalyst such as Pd(dppf)Cl₂ is often determined by the need for a robust and active catalytic species.[5][6] Electron-rich and bulky phosphine ligands, such as XPhos or SPhos, are frequently employed to accelerate the oxidative addition and reductive elimination steps, particularly with electron-rich or sterically hindered substrates.[7][8] The base, typically an inorganic carbonate or phosphate, plays a crucial role in activating the boronic acid for transmetalation.[4] The solvent system, often a mixture of an organic solvent and water, is essential for dissolving both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Figure 2: General workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Phenylboronic acid
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.015 equiv) and XPhos (0.031 equiv) in a small amount of anhydrous dioxane.[8]
-
Add the catalyst premix to the reaction vial.
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add degassed dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Place the vial in a preheated oil bath at 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A stable Pd(0) precursor that is activated in situ. |
| Ligand | XPhos | A bulky, electron-rich biaryl phosphine ligand that promotes oxidative addition and reductive elimination.[8] |
| Base | K₃PO₄ | An effective base for activating the boronic acid for transmetalation.[8] |
| Solvent | Dioxane/H₂O | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 100-120 °C | Sufficient thermal energy to overcome the activation barriers of the catalytic cycle.[7] |
Troubleshooting Suzuki-Miyaura Coupling
-
Low Yield: Ensure all reagents are pure and the solvent is rigorously degassed to prevent catalyst deactivation.[7] Consider using a more active pre-catalyst system, such as a Buchwald G3 or G4 precatalyst.
-
Homocoupling of Boronic Acid: This is often due to the presence of oxygen. Improve degassing procedures (e.g., freeze-pump-thaw cycles). Using a direct Pd(0) source can also mitigate this side reaction.[7]
-
Protodeboronation: This side reaction, the cleavage of the C-B bond, can be an issue with some boronic acids. Using boronic esters (e.g., pinacol esters) can sometimes reduce this problem.
II. Heck Reaction: Vinylation of this compound
The Heck reaction is a powerful method for the formation of carbon-carbon bonds between an unsaturated halide and an alkene, leading to the synthesis of substituted alkenes.[2][9] This reaction is particularly useful for introducing vinyl groups onto the pyridine ring.
Causality of Experimental Choices in Heck Reaction
The choice of catalyst, often a Pd(II) salt like Pd(OAc)₂ that is reduced in situ, is a common starting point for Heck reactions.[2] Phosphine ligands are typically used to stabilize the palladium catalyst and modulate its reactivity. The base, usually an amine like triethylamine or an inorganic base such as sodium carbonate, is required to neutralize the hydrogen halide produced during the catalytic cycle.[2] The choice of solvent is critical, with polar aprotic solvents like DMF or NMP being common.
Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv).
-
Seal the flask, evacuate, and backfill with nitrogen or argon.
-
Add anhydrous DMF, n-butyl acrylate (1.5 equiv), and Et₃N (2.0 equiv) via syringe.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete in 6-24 hours.
-
Cool the reaction to room temperature and dilute with diethyl ether.
-
Filter the mixture through a pad of Celite to remove palladium black.
-
Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂ | A common and relatively inexpensive Pd(II) precursor. |
| Ligand | P(o-tol)₃ | A classic phosphine ligand for the Heck reaction. |
| Base | Et₃N | A common organic base used to neutralize the HI formed. |
| Solvent | DMF | A polar aprotic solvent that facilitates the reaction. |
| Temperature | 80-100 °C | Provides the necessary energy for the reaction to proceed at a reasonable rate. |
Troubleshooting Heck Reaction
-
Low Conversion: The catalyst may be inactive. Ensure the use of high-purity reagents and anhydrous, degassed solvents. Consider using a more robust ligand or a pre-formed Pd(0) catalyst.
-
Formation of Palladium Black: This indicates catalyst decomposition. The ligand-to-palladium ratio may need to be optimized, or a more stable ligand may be required.
-
Isomerization of the Alkene Product: This can sometimes occur, especially at high temperatures or with prolonged reaction times. Lowering the temperature or reaction time may help.
III. Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl- and vinyl-alkynes, involving the reaction of a terminal alkyne with an aryl or vinyl halide.[10] This reaction is unique among the common cross-coupling reactions as it typically employs a dual-catalyst system of palladium and copper(I).[10]
Causality of Experimental Choices in Sonogashira Coupling
The palladium catalyst, often Pd(PPh₃)₂Cl₂ or a similar complex, facilitates the main cross-coupling cycle. The copper(I) co-catalyst, typically CuI, is believed to activate the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium center.[11] An amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent.
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.02 equiv), and CuI (0.04 equiv).
-
Evacuate and backfill the flask with nitrogen or argon.
-
Add anhydrous THF and Et₃N (3.0 equiv) via syringe.
-
Add phenylacetylene (1.2 equiv) dropwise with stirring.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction by TLC or LC-MS. Completion is often observed within 2-8 hours.
-
Once complete, dilute the reaction mixture with diethyl ether and filter through Celite.
-
Wash the filtrate with saturated aqueous ammonium chloride solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify by flash column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A widely used and effective catalyst for Sonogashira couplings. |
| Copper Co-catalyst | CuI | Activates the alkyne for transmetalation. |
| Base | Et₃N | Acts as a base and often as a solvent. |
| Solvent | THF | A common co-solvent to ensure solubility of all reactants. |
| Temperature | Room Temperature to 60 °C | The reaction is often facile at mild temperatures. |
Troubleshooting Sonogashira Coupling
-
Alkyne Homocoupling (Glaser Coupling): This is a common side reaction, often promoted by the presence of oxygen. Ensure the reaction is performed under a strictly inert atmosphere. Copper-free Sonogashira protocols can also be employed to avoid this issue.
-
Slow or No Reaction: The copper co-catalyst may be of poor quality. Use freshly purchased or purified CuI. Ensure the amine base is dry.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by providing a general and efficient method for the formation of C-N bonds from aryl halides and amines.[12][13] This reaction is of immense importance in medicinal chemistry, where the arylamine moiety is a common pharmacophore.
Causality of Experimental Choices in Buchwald-Hartwig Amination
This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand, which is crucial for facilitating the reductive elimination step.[14] Ligands such as RuPhos and BrettPhos have been specifically designed for this purpose.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and form the palladium-amido intermediate.[15] Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Pd₂(dba)₃
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, add NaOtBu (1.4 equiv) to a dry reaction vial.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 equiv) and RuPhos (0.04 equiv) in anhydrous toluene.
-
Add the catalyst solution to the vial containing the base.
-
Add this compound (1.0 equiv) and morpholine (1.2 equiv) to the reaction vial.
-
Seal the vial and heat to 100-110 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete within 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and quench with water.
-
Filter the mixture through Celite, separate the organic layer, wash with brine, and dry over sodium sulfate.
-
Concentrate the solution and purify the product by flash column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ | A reliable Pd(0) precursor. |
| Ligand | RuPhos | A highly effective, bulky biaryl phosphine ligand for C-N coupling.[15] |
| Base | NaOtBu | A strong, non-nucleophilic base to facilitate amine deprotonation. |
| Solvent | Toluene | Anhydrous, non-protic solvent suitable for this reaction. |
| Temperature | 100-110 °C | Necessary to drive the reaction to completion. |
Troubleshooting Buchwald-Hartwig Amination
-
Low Yield: This reaction is very sensitive to air and moisture. Ensure all operations are carried out under strictly inert conditions. The choice of ligand and base is critical and may need to be optimized for different amine substrates.
-
Hydrodehalogenation: This side reaction, where the iodo group is replaced by hydrogen, can compete with the desired amination. This may be indicative of catalyst decomposition or issues with the base.
-
Substrate-Ligand Pairing: For primary amines, ligands like BrettPhos may provide better results than RuPhos.[15] Careful screening of ligands is often necessary.
Conclusion
The palladium-catalyzed cross-coupling of this compound is a powerful and versatile strategy for the synthesis of a diverse range of substituted pyridines. By carefully selecting the appropriate reaction—be it Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig—and optimizing the reaction conditions, researchers can efficiently construct complex molecules for applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for these synthetic endeavors, empowering scientists to harness the full potential of this valuable building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 9. Heck Reaction [organic-chemistry.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biarylpyridines using 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biarylpyridine scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds. The targeted synthesis of these motifs is of significant interest in drug discovery and development. This document provides detailed application notes and experimental protocols for the synthesis of biarylpyridines utilizing 3-iodo-2-methoxypyridine as a key building block. The focus is on palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura, Stille, and Negishi reactions, which offer versatile and efficient routes to these valuable compounds.
General Reaction Scheme
The synthesis of biarylpyridines from this compound via cross-coupling reactions can be represented by the following general scheme:
Caption: General scheme for the synthesis of biarylpyridines.
Data Presentation: Cross-Coupling Reactions of this compound
The following tables summarize representative reaction conditions and yields for the Suzuki-Miyaura, Stille, and Negishi cross-coupling reactions of this compound with various aryl partners.
Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 eq) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2 eq) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 88 |
| 3 | 3-Aminophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3 eq) | Toluene | 110 | 16 | 75 |
| 4 | 2-Thiopheneboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2 eq) | DMF/H₂O (5:1) | 90 | 10 | 82 |
Table 2: Stille Coupling of this compound with Organostannanes
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | 80 |
| 2 | Tributyl(2-furyl)tin | Pd₂(dba)₃ (2) | AsPh₃ (8) | CuI (10 mol%) | NMP | 80 | 12 | 78 |
| 3 | Trimethyl(4-vinylphenyl)tin | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 90 | 24 | 72 |
Table 3: Negishi Coupling of this compound with Organozinc Reagents
| Entry | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 88 |
| 2 | 4-Tolylzinc bromide | Pd(dppf)Cl₂ (3) | - | THF | 65 | 10 | 91 |
| 3 | 2-Thienylzinc chloride | Pd₂(dba)₃ (2) | t-Bu₃P (4) | DMF | 80 | 8 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)
-
Degassed solvent (e.g., Toluene/Ethanol/H₂O, 1,4-Dioxane/H₂O, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biarylpyridine.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Stille Coupling
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.[1][2]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(aryl)tin, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.
-
The filtrate is then concentrated, and the residue can be purified by column chromatography. A common workup to remove tin byproducts involves washing the organic extract with an aqueous solution of potassium fluoride.
Protocol 3: General Procedure for Negishi Coupling
This protocol provides a general method for the Negishi coupling of this compound with an organozinc reagent.[3][4]
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Arylzinc chloride, 1.2 equiv, as a solution in THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., THF, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Slowly add the solution of the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat to the desired temperature (typically 60-80 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Relevance and Signaling Pathway
Many biarylpyridine derivatives have shown promising activity as inhibitors of various protein kinases. For instance, certain substituted biarylpyridines have been identified as potent inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1). MSK1 is a nuclear kinase that plays a crucial role in the regulation of gene expression in response to extracellular signals. It is activated by the ERK1/2 and p38 MAP kinase pathways and phosphorylates transcription factors such as CREB and histone H3, leading to the expression of pro-inflammatory genes.[3][5][6] Inhibition of MSK1 is therefore a potential therapeutic strategy for inflammatory diseases and cancer.
The following diagram illustrates the simplified signaling pathway involving MSK1 and the potential point of intervention for a biarylpyridine inhibitor.
Caption: Simplified MSK1 signaling pathway and inhibition by a biarylpyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Copper-Catalyzed Negishi Coupling of Diarylzinc Reagents with Aryl Iodides [organic-chemistry.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Preparation of Substituted 2-Methoxypyridines via 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-methoxypyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique electronic and steric properties make them valuable scaffolds in the design of novel pharmaceuticals and functional materials. 3-Iodo-2-methoxypyridine serves as a versatile and key building block for the synthesis of a diverse range of 2-methoxypyridine derivatives. The presence of the iodine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups with high efficiency and selectivity.[1][2]
This document provides detailed application notes and experimental protocols for the preparation of substituted 2-methoxypyridines utilizing this compound as the starting material. The protocols focus on several powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings.
General Reaction Scheme
The general transformation involves the coupling of this compound with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The specific coupling partner determines the nature of the substituent introduced at the 3-position of the 2-methoxypyridine core.
Caption: General cross-coupling reaction of this compound.
Key Cross-Coupling Reactions and Protocols
The following sections detail the experimental protocols for various palladium-catalyzed cross-coupling reactions using this compound.
Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-2-methoxypyridines
The Suzuki-Miyaura coupling is a highly versatile method for the formation of carbon-carbon bonds, specifically for the synthesis of biaryl compounds. This reaction couples this compound with a variety of aryl or heteroaryl boronic acids or their esters.
Experimental Workflow:
Caption: Suzuki-Miyaura coupling experimental workflow.
Detailed Protocol:
To a reaction vessel are added this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), and a base, typically Na₂CO₃ (2.0 equiv.) or Cs₂CO₃ (2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, commonly a mixture of dioxane and water (e.g., 4:1), is then added. The reaction mixture is heated to a temperature ranging from 80 to 100 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-aryl-2-methoxypyridine.
Quantitative Data Summary (Representative Examples):
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 4-Methylphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 100 | 8 | 80-90 |
| 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 85 | 16 | 82-92 |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Dioxane/H₂O | 95 | 10 | 75-85 |
Buchwald-Hartwig Amination: Synthesis of 3-Amino-2-methoxypyridines
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. This reaction couples this compound with a wide range of primary and secondary amines.
Reaction Pathway:
Caption: Buchwald-Hartwig amination pathway.
Detailed Protocol:
In a glovebox or under an inert atmosphere, a reaction flask is charged with this compound (1.0 equiv.), the desired amine (1.2-2.0 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 equiv.), a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP; 0.02-0.10 equiv.), and a strong base, typically sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4-2.5 equiv.). Anhydrous toluene or dioxane is added as the solvent. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until complete consumption of the starting material is observed by TLC or LC-MS. After cooling to room temperature, the reaction mixture is quenched with saturated aqueous ammonium chloride and extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography to yield the pure 3-amino-2-methoxypyridine derivative.[3][4]
Quantitative Data Summary (Representative Examples):
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 80-90 |
| Aniline | Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 110 | 18 | 75-85 |
| Benzylamine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 90 | 24 | 70-80 |
| n-Butylamine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100 | 16 | 65-75 |
Sonogashira Coupling: Synthesis of 3-Alkynyl-2-methoxypyridines
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.
Experimental Workflow:
Caption: Sonogashira coupling experimental workflow.
Detailed Protocol:
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), a copper(I) co-catalyst, typically CuI (0.05-0.10 equiv.), and a base, usually a liquid amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.), are added. The reaction is typically stirred at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting materials are consumed. The reaction progress is monitored by TLC or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated, and the crude product is purified by column chromatography to give the desired 3-alkynyl-2-methoxypyridine.[5][6]
Quantitative Data Summary (Representative Examples):
| Terminal Alkyne | Pd Catalyst | Cu(I) Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 88-98 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | DIPEA | DMF | 50 | 4 | 85-95 |
| 1-Hexyne | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 8 | 80-90 |
| Propargyl alcohol | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 40 | 12 | 70-80 |
Heck Coupling: Synthesis of 3-Alkenyl-2-methoxypyridines
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. This method is effective for the synthesis of 3-alkenyl-2-methoxypyridines.
Reaction Principle:
Caption: Heck coupling reaction principle.
Detailed Protocol:
A mixture of this compound (1.0 equiv.), an alkene (e.g., styrene or an acrylate, 1.5-2.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 equiv.), optionally a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 0.04-0.10 equiv.), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0-3.0 equiv.) in a suitable solvent like DMF, acetonitrile, or toluene is prepared in a reaction vessel. The mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 120 °C. The reaction is monitored by TLC or GC-MS. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent. The organic layer is separated, washed with brine, dried, and concentrated. The crude product is purified by column chromatography to afford the 3-alkenyl-2-methoxypyridine.[7][8]
Quantitative Data Summary (Representative Examples):
| Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100 | 16 | 70-80 |
| n-Butyl acrylate | Pd(OAc)₂/PPh₃ | K₂CO₃ | Acetonitrile | 80 | 24 | 65-75 |
| Acrylonitrile | PdCl₂ | NaOAc | DMA | 120 | 12 | 60-70 |
Stille Coupling: Synthesis of 3-Aryl- or 3-Vinyl-2-methoxypyridines
The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium, to form a new carbon-carbon bond.
Detailed Protocol:
In an inert atmosphere, this compound (1.0 equiv.) and an organostannane reagent (e.g., aryltributyltin or vinyltributyltin, 1.1-1.2 equiv.) are dissolved in an anhydrous, degassed solvent such as toluene, THF, or DMF. A palladium catalyst, typically Pd(PPh₃)₄ (0.02-0.05 equiv.), is added to the solution. In some cases, a copper(I) co-catalyst or a lithium chloride additive can be beneficial. The reaction mixture is heated to a temperature between 80 and 110 °C and stirred until the reaction is complete as indicated by TLC or LC-MS. After cooling, the reaction mixture is often treated with a saturated aqueous solution of potassium fluoride to precipitate the tin byproducts, which are then removed by filtration. The filtrate is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[9][10]
Quantitative Data Summary (Representative Examples):
| Organostannane Reagent | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenyltributyltin | Pd(PPh₃)₄ | None | Toluene | 110 | 12 | 80-90 |
| Vinyltributyltin | PdCl₂(PPh₃)₂ | CuI | THF | 80 | 8 | 85-95 |
| 2-Thienyltributyltin | Pd(PPh₃)₄ | LiCl | DMF | 100 | 16 | 75-85 |
| (E)-1-Hexenyltributyltin | Pd₂(dba)₃/P(fur)₃ | None | Toluene | 90 | 10 | 70-80 |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of substituted 2-methoxypyridines. The palladium-catalyzed cross-coupling reactions detailed in these application notes—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings—provide efficient and modular strategies for the introduction of diverse functionalities at the 3-position of the pyridine ring. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the fields of drug discovery and materials science, enabling the rational design and synthesis of novel 2-methoxypyridine derivatives. Optimization of the reaction conditions may be necessary for specific substrates to achieve maximum yields and purity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Kinase Inhibitors Using 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of kinase inhibitors utilizing 3-iodo-2-methoxypyridine as a key building block. The focus is on the synthesis of potent inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[1][2]
Introduction
This compound is a versatile heterocyclic compound that serves as a valuable starting material in the synthesis of complex organic molecules, including pharmaceutically active compounds.[3] Its unique structure, featuring a reactive iodine atom at the 3-position and a methoxy group at the 2-position of the pyridine ring, makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[3][4][5] These reactions allow for the facile introduction of diverse aryl and alkynyl moieties, enabling the exploration of structure-activity relationships (SAR) in the development of targeted kinase inhibitors.
This document outlines detailed protocols for the synthesis of hypothetical, yet structurally relevant, PI3K/mTOR dual inhibitors based on a methoxypyridine scaffold. The presented methodologies are adapted from established procedures for similar compounds and provide a robust starting point for the synthesis and evaluation of novel kinase inhibitors.
Data Presentation
The following table summarizes the in vitro inhibitory activities of representative PI3K/mTOR dual inhibitors containing a methoxypyridine moiety. This data highlights the potential for developing highly potent inhibitors based on this scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell-Based Assay (Cell Line) | Cell-Based IC50 (nM) |
| Omipalisib (GSK2126458) | PI3Kα | 0.019 | BT20 (Breast Cancer) | 144 |
| PI3Kβ | 0.13 | |||
| PI3Kδ | 0.06 | |||
| PI3Kγ | 0.024 | |||
| mTORC1 | 0.18 | |||
| mTORC2 | 0.3 | |||
| GSK1059615 | PI3Kα | 0.4 | Gastric Cancer Cells | - |
| PI3Kβ | 0.6 | |||
| PI3Kδ | 2 | |||
| PI3Kγ | 5 | |||
| mTOR | 12 | |||
| PI-103 | PI3Kα | 2 | U251 (Glioblastoma) | - |
| PI3Kγ | 86 | |||
| mTOR | 8.4 | |||
| Compound 22c | PI3Kα | 0.22 | MCF-7 (Breast Cancer) | 130 |
| mTOR | 23 | HCT-116 (Colon Cancer) | 20 |
Data for Omipalisib, GSK1059615, and PI-103 were obtained from literature.[6][7][8] Data for Compound 22c is from a study on sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors.[7]
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that regulates a multitude of cellular processes. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Dual inhibition of PI3K and mTOR can effectively shut down this pathway, leading to reduced cancer cell proliferation and survival.[1][2]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Protocols
The following protocols describe the synthesis of hypothetical kinase inhibitors starting from this compound via Suzuki and Sonogashira cross-coupling reactions. These are general procedures that may require optimization for specific substrates.
Experimental Workflow: Synthesis of Kinase Inhibitors
Caption: General workflow for the synthesis and evaluation of kinase inhibitors.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Aryl-2-methoxypyridines
This protocol describes the synthesis of a 3-aryl-2-methoxypyridine derivative, a common scaffold in kinase inhibitors.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv), arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-2-methoxypyridine.
Protocol 2: Sonogashira Cross-Coupling for the Synthesis of 3-Alkynyl-2-methoxypyridines
This protocol details the synthesis of a 3-alkynyl-2-methoxypyridine derivative, another important pharmacophore in kinase inhibitor design.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv), and copper(I) iodide (0.05 equiv).
-
Add anhydrous THF or DMF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-8 hours, monitoring the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-alkynyl-2-methoxypyridine.
Protocol 3: Biochemical Kinase Assays (HTRF)
Homogeneous Time-Resolved Fluorescence (HTRF) assays are robust methods for measuring kinase activity and inhibition in a high-throughput format.[10]
PI3Kα HTRF Assay:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, DTT, and CHAPS.
-
Add the test compound (at various concentrations) and PI3Kα enzyme to the assay plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the lipid substrate PIP2.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the product (PIP3) by adding a detection mix containing a europium-labeled anti-GST antibody, a GST-tagged PIP3-binding domain, and an allophycocyanin (APC)-labeled PIP3 tracer.[11]
-
Incubate for 1 hour at room temperature to allow for the detection reagents to equilibrate.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the IC50 values for the test compounds.
mTOR HTRF Assay:
-
Prepare a reaction buffer containing Tris-HCl, MnCl₂, DTT, and BSA.
-
Add the test compound and mTOR enzyme to the assay plate.
-
Initiate the kinase reaction by adding a mixture of ATP and a biotinylated substrate peptide (e.g., a peptide derived from 4E-BP1).
-
Incubate the reaction at room temperature.
-
Stop the reaction and detect the phosphorylated substrate by adding a detection mix containing a europium-labeled anti-phospho-serine/threonine antibody and streptavidin-XL665.
-
Incubate to allow for binding of the detection reagents.
-
Read the plate on an HTRF-compatible reader.
-
Calculate the HTRF ratio and determine the IC50 values.[2]
Protocol 4: Cell-Based Viability Assay
This assay determines the effect of the synthesized inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line with a dysregulated PI3K/mTOR pathway (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Synthesized inhibitor stock solution in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized inhibitor in the cell culture medium. The final DMSO concentration should be kept below 0.1%.
-
Treat the cells with the different concentrations of the inhibitor and a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a suitable software.[12]
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors, particularly those targeting the PI3K/mTOR pathway. The palladium-catalyzed cross-coupling reactions described in these application notes provide efficient methods for creating diverse chemical libraries for SAR studies. The provided protocols for biochemical and cell-based assays offer a robust framework for evaluating the potency and efficacy of the synthesized compounds. By leveraging these methodologies, researchers can accelerate the discovery and development of next-generation targeted cancer therapies.
References
- 1. Development of LanthaScreen cellular assays for key components within the PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HTRF Human and Mouse Phospho-mTOR (Ser2448) Detection Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 3. nbinno.com [nbinno.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. A new evaluation method for quantifying PI3K activity by HTRF assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the Pyridine Ring at the 3-Position
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the pyridine ring at the 3-position, a crucial transformation in the synthesis of numerous pharmaceuticals and agrochemicals. This document details various reaction protocols, presents quantitative data for reaction performance, and illustrates relevant biological pathways.
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of bioactive molecules.[1][2] The ability to selectively introduce functional groups at specific positions on the pyridine ring is paramount for tuning the physicochemical and pharmacological properties of these compounds. Functionalization at the 3-position (or meta-position) has traditionally been challenging due to the electronic nature of the pyridine ring. However, recent advancements in synthetic organic chemistry have provided a diverse toolkit for achieving this transformation with high efficiency and selectivity.
This document outlines several key strategies for 3-position functionalization, including:
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Stille couplings, are powerful methods for forming carbon-carbon bonds at the 3-position, typically starting from 3-halopyridines.
-
Direct C-H Functionalization: This modern approach avoids the pre-functionalization of the pyridine ring, offering a more atom-economical and efficient route to 3-substituted pyridines through the direct activation of C-H bonds.
-
Ring-Opening/Ring-Closing Strategies: Innovative methods, such as those involving Zincke imine intermediates, provide a means for highly regioselective 3-halogenation under mild conditions.
These methodologies are critical in the discovery and development of new chemical entities. A prominent example is the synthesis of Sotorasib, a first-in-class KRAS G12C inhibitor, which features a key 3-substituted pyridine moiety.[3][4]
I. Cross-Coupling Reactions for 3-Position Functionalization
Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision. For the functionalization of the pyridine 3-position, these reactions typically employ a 3-halopyridine or a pyridine-3-yl triflate as the electrophilic coupling partner.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction between an organoboron reagent and an organic halide or triflate. It is widely used due to the stability and low toxicity of the boronic acid reagents.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
3-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask.
-
Stir the reaction mixture vigorously at 100 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data: Suzuki-Miyaura Coupling of 3-Halopyridines
| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O | 100 | 85 | [5] |
| 2 | 3-Chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 92 | [6] |
| 3 | 3-Iodopyridine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | DMF/H₂O | 90 | 78 | [5] |
B. Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. It is known for its high functional group tolerance.[7][8]
Experimental Protocol: Negishi Coupling of 3-Bromopyridine with Phenylzinc Chloride
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
3-Bromopyridine
-
Phenylzinc chloride (0.5 M in THF)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 mmol) and anhydrous THF (5 mL).
-
Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
To the stirred solution, add phenylzinc chloride (2.2 mL, 1.1 mmol, 0.5 M in THF) dropwise at room temperature.
-
Stir the reaction mixture at 60 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Negishi Coupling of 3-Halopyridines
| Entry | Pyridine Substrate | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ (5) | THF | 60 | 88 | [9] |
| 2 | 3-Iodopyridine | Ethylzinc iodide | Ni(acac)₂ (10) / PPh₃ (20) | THF | 25 | 75 | [7] |
| 3 | 3-Chloropyridine | (4-Fluorophenyl)zinc bromide | Pd(P(t-Bu)₃)₂ (2) | THF | 80 | 91 | [8] |
C. Stille Coupling
The Stille coupling utilizes an organotin reagent to couple with an organic halide or triflate in the presence of a palladium catalyst. While effective, the toxicity of organotin compounds is a significant consideration.[10][11][12]
Experimental Protocol: Stille Coupling of 3-Pyridyl Triflate with (Tributyl)phenylstannane
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
3-Pyridyl triflate
-
(Tributyl)phenylstannane
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Lithium chloride (LiCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3-pyridyl triflate (1.0 mmol), LiCl (3.0 mmol), and PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%).
-
Add anhydrous DMF (5 mL).
-
Add (tributyl)phenylstannane (1.1 mmol) to the reaction mixture.
-
Stir the reaction mixture at 80 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of potassium fluoride (KF) (20 mL).
-
Stir the mixture for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Extract the filtrate with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data: Stille Coupling of 3-Pyridyl Electrophiles
| Entry | Pyridine Substrate | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 3-Bromopyridine | Vinyltributylstannane | Pd(PPh₃)₄ (5) | Toluene | 100 | 82 | [13] |
| 2 | 3-Iodopyridine | (Thiophen-2-yl)tributylstannane | Pd₂(dba)₃ (2) / AsPh₃ (8) | DMF | 80 | 79 | [10] |
| 3 | 3-Pyridyl triflate | (4-Acetylphenyl)tributylstannane | Pd(dppf)Cl₂ (3) | Dioxane | 90 | 85 | [14] |
II. Direct C-H Functionalization
Direct C-H functionalization has emerged as a powerful strategy for the synthesis of substituted pyridines, avoiding the need for pre-functionalized starting materials.[15][16] These methods often rely on transition metal catalysis to selectively activate a C-H bond at the 3-position.
Experimental Protocol: Palladium-Catalyzed C3-Arylation of Pyridine
This protocol is adapted from a procedure for the direct arylation of pyridines.[17]
Materials:
-
Pyridine
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Silver carbonate (Ag₂CO₃)
-
Potassium carbonate (K₂CO₃)
-
Pressure tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a pressure tube, add Pd(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.05 mmol), Ag₂CO₃ (1.0 mmol), and K₂CO₃ (1.0 mmol).
-
Add pyridine (1.0 mL) and iodobenzene (0.5 mmol).
-
Seal the pressure tube and stir the reaction mixture at 130 °C.
-
Monitor the reaction progress by GC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
Quantitative Data: Direct C-H Arylation of Pyridines at the 3-Position
| Entry | Pyridine Substrate | Arene | Catalyst (mol%) | Ligand (mol%) | Base | Temp (°C) | Yield (%) | Regioselectivity (C3:other) | Reference |
| 1 | Pyridine | Benzene | Pd(OAc)₂ (10) | 1,10-Phenanthroline (10) | Ag₂CO₃/K₂CO₃ | 130 | 65 | >20:1 | [17] |
| 2 | 3-Nitropyridine | Bromobenzene | Pd(OAc)₂ (5) | P(n-Bu)Ad₂ (10) | Cs₂CO₃ | 130 | 78 (C4-arylation) | >20:1 | [6] |
| 3 | 4-Chloropyridine | Iodobenzene | Pd(OAc)₂ (5) | P(Cy)₃ (10) | K₂CO₃ | 140 | 74 (C3-arylation) | >20:1 | [6] |
III. Zincke Imine Strategy for 3-Halogenation
A novel approach to the 3-functionalization of pyridines involves a ring-opening, halogenation, and ring-closing sequence via a Zincke imine intermediate. This method allows for the highly regioselective introduction of halogens at the 3-position under mild conditions.[17][18]
Experimental Workflow: Zincke Imine Mediated 3-Halogenation
Caption: Workflow for 3-halogenation via a Zincke imine intermediate.
Experimental Protocol: One-Pot 3-Iodination of 2-Phenylpyridine
This protocol is adapted from a published procedure.[18]
Materials:
-
2-Phenylpyridine
-
Triflic anhydride (Tf₂O)
-
Dibenzylamine
-
N-Iodosuccinimide (NIS)
-
Ammonium acetate (NH₄OAc)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Ring Opening:
-
To a solution of 2-phenylpyridine (1.0 mmol) in CH₂Cl₂ (5 mL) at -78 °C under an inert atmosphere, add Tf₂O (1.1 mmol) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of dibenzylamine (1.2 mmol) in CH₂Cl₂ (2 mL).
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Halogenation:
-
Cool the reaction mixture to 0 °C and add NIS (1.1 mmol) in one portion.
-
Stir at room temperature for 1 hour.
-
-
Ring Closing:
-
Add NH₄OAc (10 mmol) and EtOH (5 mL).
-
Heat the mixture to 60 °C and stir for 4 hours.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Quantitative Data: 3-Halogenation of Pyridines via Zincke Imines
| Entry | Pyridine Substrate | Halogenating Agent | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | NIS | 92 | [18] |
| 2 | 2-Phenylpyridine | NBS | 85 | [18] |
| 3 | 4-Cyanopyridine | NIS | 78 | [18] |
| 4 | 2-Chloropyridine | NBS | 65 | [18] |
IV. Application in Drug Discovery: The Synthesis and Mechanism of Sotorasib
The functionalization of the pyridine 3-position is a key step in the synthesis of many pharmaceuticals. Sotorasib (AMG 510), a groundbreaking inhibitor of the KRAS G12C mutant protein, is a prime example.[3][4] The synthesis of Sotorasib involves the coupling of a functionalized 3-aminopyridine derivative.[18]
Sotorasib Synthesis Overview
The synthesis of Sotorasib is a multistep process, with a crucial step involving the formation of a bond to the 3-position of a pyridine ring to construct the pyrimidine dione core.[18][19] This is followed by further functionalization, including a Suzuki coupling, to complete the molecule.[18]
Mechanism of Action of Sotorasib and the KRAS G12C Signaling Pathway
The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell proliferation, differentiation, and survival.[3][20] The G12C mutation in KRAS leads to its constitutive activation, driving uncontrolled cell growth in various cancers.[3] Sotorasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant.[20] This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling through the MAPK pathway.[20]
Caption: The KRAS G12C signaling pathway and the mechanism of action of Sotorasib.
Conclusion
The functionalization of the pyridine ring at the 3-position is a critical and enabling transformation in modern organic chemistry, with profound implications for drug discovery and development. The methodologies outlined in these application notes, from classic cross-coupling reactions to innovative C-H functionalization and ring-opening strategies, provide researchers with a powerful arsenal of tools to access novel 3-substituted pyridine derivatives. The successful development of Sotorasib underscores the importance of these synthetic advancements in translating our understanding of disease biology into life-saving therapeutics. As research in this area continues to evolve, the development of even more efficient, selective, and sustainable methods for 3-position functionalization will undoubtedly accelerate the discovery of the next generation of pyridine-based medicines and functional materials.
References
- 1. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Negishi Coupling [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. synarchive.com [synarchive.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. benchchem.com [benchchem.com]
- 14. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How is Sotorasib synthesised?_Chemicalbook [chemicalbook.com]
- 18. Commercial Process for the Synthesis of Anti-Cancer Drug Sotorasib - ChemistryViews [chemistryviews.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
Application Notes & Protocols: Copper-Free Sonogashira Coupling of 3-Iodo-2-methoxypyridine
For researchers, scientists, and drug development professionals, the Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1] The development of copper-free methodologies has further enhanced its utility, particularly in the synthesis of complex molecules and pharmaceutical intermediates, by mitigating issues associated with copper co-catalysts, such as the formation of alkyne homocoupling byproducts (Glaser coupling).[2]
This document provides detailed protocols for the copper-free Sonogashira coupling of 3-iodo-2-methoxypyridine with terminal alkynes. The resulting 2-methoxy-3-alkynylpyridine scaffolds are valuable precursors in medicinal chemistry, as pyridine and its derivatives are integral components of numerous therapeutic agents.[3]
General Reaction Scheme
The copper-free Sonogashira reaction couples this compound with a terminal alkyne in the presence of a palladium catalyst and a base.
Figure 1: General Reaction Scheme
Caption: General scheme for the copper-free Sonogashira coupling.
Experimental Protocols
The following protocol is a representative procedure for the copper-free Sonogashira coupling of this compound with phenylacetylene. This amine-free and copper-free method is adapted from procedures developed for similar aryl halides and offers high yields at room temperature.[4][5]
Protocol 1: Room-Temperature Coupling in 2-MeTHF
Materials:
-
This compound
-
Phenylacetylene
-
Bis(acetonitrile)palladium(II) dichloride [Pd(CH₃CN)₂Cl₂]
-
cataCXium® A (Di(1-adamantyl)-n-butylphosphine)
-
Cesium carbonate (Cs₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv).
-
Add cesium carbonate (Cs₂CO₃) (1.2 mmol, 1.2 equiv).
-
Add the palladium catalyst, Pd(CH₃CN)₂Cl₂ (0.01 mmol, 1.0 mol%), and the ligand, cataCXium® A (0.02 mmol, 2.0 mol%).
-
Add anhydrous 2-MeTHF (5 mL) to the flask.
-
Finally, add phenylacetylene (1.1 mmol, 1.1 equiv) via syringe.
-
Seal the flask and stir the reaction mixture at room temperature (20-25 °C) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-methoxy-3-(phenylethynyl)pyridine.
Quantitative Data
The efficiency of the copper-free Sonogashira coupling allows for the synthesis of a variety of 2-methoxy-3-alkynylpyridines. The following table summarizes the expected yields for the coupling of this compound with various terminal alkynes, based on reported data for similar substrates.[3][4]
| Entry | Alkyne Partner (R) | Product | Expected Yield (%) |
| 1 | Phenyl | 2-Methoxy-3-(phenylethynyl)pyridine | 90-95 |
| 2 | 4-Methoxyphenyl | 2-Methoxy-3-((4-methoxyphenyl)ethynyl)pyridine | 88-93 |
| 3 | 4-Chlorophenyl | 3-((4-Chlorophenyl)ethynyl)-2-methoxypyridine | 85-90 |
| 4 | Cyclohexylethynyl | 3-(Cyclohexylethynyl)-2-methoxypyridine | 80-85 |
| 5 | 1-Hexynyl | 2-Methoxy-3-(hex-1-yn-1-yl)pyridine | 78-83 |
Reaction Mechanism and Workflow
Catalytic Cycle
The copper-free Sonogashira coupling proceeds through a well-established palladium catalytic cycle.[6] The key steps involve oxidative addition, alkyne coordination and deprotonation, and reductive elimination to regenerate the active Pd(0) catalyst.
Figure 2: Catalytic Cycle of Copper-Free Sonogashira Coupling
Caption: The palladium catalytic cycle for the copper-free reaction.
Experimental Workflow
A streamlined workflow is crucial for efficient and reproducible synthesis.
Figure 3: Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis procedure.
References
- 1. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Note & Protocol: High-Efficiency Synthesis of 2-Methoxy-3-arylpyridines via Microwave-Assisted Suzuki-Miyaura Coupling
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures that form the core of numerous pharmaceutical agents.[1][2][3] This document provides a detailed guide to the microwave-assisted Suzuki coupling of 3-iodo-2-methoxypyridine with various arylboronic acids. The protocols herein are optimized for speed, efficiency, and reproducibility, leveraging the significant advantages of microwave irradiation to overcome the challenges often associated with coupling heteroaromatic substrates.[4] By explaining the mechanistic rationale behind component selection and providing robust troubleshooting strategies, this guide is designed to empower researchers, scientists, and drug development professionals to successfully implement and adapt this critical transformation.
Mechanistic Rationale: The "Why" Behind the Protocol
A successful Suzuki coupling hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. Understanding their individual roles within the catalytic cycle is paramount for optimization and troubleshooting. Microwave irradiation serves as a powerful tool to accelerate this cycle by providing rapid and uniform heating.[5][6]
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established palladium-catalyzed cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[3][7] The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.
Caption: The Palladium-Catalyzed Suzuki-Miyaura Coupling Cycle.
-
Palladium Catalyst: The engine of the cycle. While Pd(0) complexes like Pd(PPh₃)₄ can be used directly, air-stable Pd(II) precatalysts such as Pd(OAc)₂ or palladacycles are more common.[8][9] They are reduced to the active Pd(0) species in the reaction mixture. For electron-deficient pyridyl halides, catalysts paired with electron-rich, bulky ligands are often most effective.[10]
-
Ligand: The ligand is the catalyst's "co-pilot." It stabilizes the palladium center, prevents its aggregation into inactive palladium black, and modulates its electronic properties and steric environment.[11][12] For pyridyl substrates, bulky phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) often outperform simpler ligands like PPh₃ by promoting the reductive elimination step and preventing catalyst inhibition by the pyridine nitrogen.[13]
-
Base: The base is a non-negotiable activator. It reacts with the boronic acid to form a more nucleophilic boronate species ([ArB(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[14][15] The choice of base (e.g., K₂CO₃, K₃PO₄) is critical; it must be strong enough to facilitate this activation but not so harsh as to cause degradation of the starting materials or the product.[16]
-
Solvent System: The solvent must solubilize the reactants and be compatible with microwave heating. Polar aprotic solvents like 1,4-dioxane, DMF, or mixtures with water are excellent choices.[17] The high dielectric constant of these solvents allows for efficient absorption of microwave energy, leading to rapid and uniform heating that dramatically accelerates the reaction rate.[18]
Optimized Protocol: Coupling of this compound with Phenylboronic Acid
This protocol has been optimized for high yield and rapid execution in a dedicated microwave reactor.
Materials & Equipment
-
Chemicals:
-
This compound (≥97%)
-
Phenylboronic Acid (≥97%)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
1,4-Dioxane (Anhydrous, ≥99.8%)
-
Deionized Water
-
Ethyl Acetate (ACS Grade)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite® 545
-
Silica Gel (for column chromatography)
-
-
Equipment:
-
Dedicated microwave reactor for organic synthesis (e.g., Biotage Initiator, CEM Discover)
-
10 mL microwave process vials with Teflon septa and aluminum crimp caps[19]
-
Magnetic stir bars
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
-
Reagent Stoichiometry
| Reagent | M.W. | Equivalents | Mmol | Amount |
| This compound | 235.02 | 1.0 | 0.50 | 117.5 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 0.60 | 73.2 mg |
| Pd(dppf)Cl₂ | 816.64 | 0.03 (3 mol%) | 0.015 | 12.2 mg |
| K₂CO₃ | 138.21 | 2.0 | 1.00 | 138.2 mg |
| 1,4-Dioxane / H₂O | - | - | - | 4 mL / 1 mL |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Vial Preparation: To a 10 mL microwave process vial containing a magnetic stir bar, add this compound (117.5 mg, 0.50 mmol), phenylboronic acid (73.2 mg, 0.60 mmol), Pd(dppf)Cl₂ (12.2 mg, 0.015 mmol), and finely powdered anhydrous K₂CO₃ (138.2 mg, 1.00 mmol).
-
Solvent Addition: Prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon or nitrogen gas through it for 15-20 minutes. Add 5 mL of the degassed solvent to the vial.
-
Inerting: Securely seal the vial with a Teflon septum and aluminum cap. Purge the vial with nitrogen or argon for 2-3 minutes by inserting a needle connected to the gas line and a second needle to act as an outlet.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 120 °C for 15 minutes. Ensure the power setting is sufficient to maintain this temperature (typically 100-200 W).
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature (<50 °C) before carefully opening.[19] Dilute the reaction mixture with ethyl acetate (20 mL).
-
Filtration: Filter the mixture through a short pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methoxy-3-phenylpyridine product.
Optimization Data & Substrate Scope
The choice of reaction parameters is critical. The following table illustrates the effect of varying these components on the model reaction.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 120 | 30 | 65 |
| 2 | Pd(OAc)₂ (3) | PPh₃ (6) | K₂CO₃ | Dioxane/H₂O | 120 | 30 | 72 |
| 3 | Pd(OAc)₂ (3) | XPhos (4.5) | K₃PO₄ | Dioxane | 120 | 15 | 92 |
| 4 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 120 | 15 | 94 |
| 5 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | Dioxane/H₂O | 120 | 15 | 95 |
| 6 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | DMF | 120 | 15 | 88 |
Data synthesized from typical results in the literature for similar systems.[17][20]
The optimized protocol (Entry 4) is robust and applicable to a wide range of arylboronic acids, demonstrating its utility in medicinal chemistry for generating compound libraries.
| Arylboronic Acid | Product | Typical Yield |
| 4-Methoxyphenylboronic acid | 2-Methoxy-3-(4-methoxyphenyl)pyridine | >90% |
| 4-Trifluoromethylphenylboronic acid | 2-Methoxy-3-(4-(trifluoromethyl)phenyl)pyridine | ~85% |
| 3-Chlorophenylboronic acid | 3-(3-Chlorophenyl)-2-methoxypyridine | ~88% |
| Thiophene-2-boronic acid | 2-Methoxy-3-(thiophen-2-yl)pyridine | ~80% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[16]2. Insufficiently degassed solvent (O₂ present).3. Base is not strong enough or is hydrated.4. Reaction temperature/time is too low. | 1. Use a fresh batch of catalyst or a more robust precatalyst.2. Ensure thorough degassing of all solvents.3. Use anhydrous, finely powdered base. Consider a stronger base like K₃PO₄ or Cs₂CO₃.4. Increase reaction temperature (e.g., to 140 °C) or time. |
| Protodeboronation | 1. Base is too strong or reaction time is too long.2. Presence of excess water.[16] | 1. Switch to a milder base (e.g., KF) or reduce reaction time.2. Use anhydrous solvent and ensure boronic acid is dry. |
| Homocoupling of Boronic Acid | 1. Oxygen contamination leading to Pd(II) species that promote homocoupling.[3]2. Reaction temperature is too high. | 1. Rigorously exclude oxygen by using degassed solvents and maintaining an inert atmosphere.2. Reduce the reaction temperature. |
| Low Product Recovery | 1. Product is partially soluble in the aqueous phase.2. Product is volatile.3. Inefficient extraction or purification. | 1. Back-extract the aqueous layers with the organic solvent.2. Use caution during solvent removal on the rotary evaporator.3. Optimize the chromatography conditions. |
Safety Considerations
-
Microwave Reactor Safety: ONLY use dedicated microwave reactors designed for chemical synthesis.[21] Never use a domestic microwave oven. Always use certified pressure-rated vials and do not exceed the recommended solvent volume. Allow vials to cool completely before opening to prevent sudden depressurization.[19]
-
Chemical Hazards: Palladium catalysts are toxic and should be handled with care in a fume hood. Organic solvents are flammable. This compound and boronic acids can be irritants.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals and operating the microwave reactor.
References
- 1. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thieme-connect.com [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. bspublications.net [bspublications.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Safety Considerations for Microwave Synthesis [cem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-2-methoxypyridine is a highly versatile and valuable building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.[1][2][3] Its unique structure, featuring a reactive iodine atom at the 3-position and an electron-donating methoxy group at the 2-position on a pyridine ring, makes it an ideal substrate for a variety of cross-coupling and cyclization reactions.[1][3] The iodine atom serves as an excellent leaving group for transition-metal-catalyzed reactions, allowing for the facile introduction of diverse carbon and heteroatom substituents.[1] This capability is crucial for constructing the complex molecular architectures often found in biologically active compounds, including potential therapeutics for neurological disorders and anti-cancer agents.[1][3]
These application notes provide detailed protocols for key synthetic transformations utilizing this compound to generate a range of heterocyclic compounds. The methodologies covered include Suzuki-Miyaura coupling for C-C bond formation, Sonogashira coupling for the introduction of alkynyl moieties, Buchwald-Hartwig amination for C-N bond formation, and subsequent iodocyclization strategies for the synthesis of fused ring systems.
Caption: Versatility of this compound in heterocyclic synthesis.
Suzuki-Miyaura Cross-Coupling
Application Note: The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forging carbon-carbon bonds. For this compound, this reaction enables the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the 3-position. This is particularly valuable in drug discovery for generating biaryl and heteroaryl-aryl scaffolds, which are common motifs in pharmacologically active molecules. The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, often allowing for milder reaction conditions and lower catalyst loadings.[4]
Detailed Protocol: This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane and Water (e.g., 5:1 mixture), degassed
-
Reaction vial suitable for heating under an inert atmosphere
-
Standard workup and purification supplies (Ethyl acetate, brine, MgSO₄, silica gel)
Procedure:
-
To an oven-dried reaction vial, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).[5]
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and water (15 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[5]
Quantitative Data Summary:
| Entry | Arylboronic Acid Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 8 | 80-90 |
| 3 | Thiophene-2-boronic acid | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 110 | 12 | 75-88 |
| 4 | Pyridine-4-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 16 | 70-85 |
Note: Yields are estimates based on typical outcomes for similar substrates and are highly dependent on the specific coupling partners and reaction optimization.
Sonogashira Coupling
Application Note: The Sonogashira coupling is an effective method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][7] Applying this reaction to this compound introduces an alkynyl group, which is a versatile functional handle. The resulting 3-alkynyl-2-methoxypyridine derivatives are crucial intermediates for synthesizing more complex heterocyclic systems, such as pyridofurans, pyridothiophenes, and carbolines, through subsequent intramolecular cyclization reactions.[8][9] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[6]
Detailed Protocol:
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) or Diisopropylamine (DIPA) (solvent and base)
-
Tetrahydrofuran (THF), if co-solvent is needed
-
Reaction flask suitable for inert atmosphere conditions
Procedure:
-
To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1 equiv.), Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add degassed triethylamine (5 mL) and THF (5 mL).
-
Add the terminal alkyne (1.5 mmol, 1.5 equiv.) dropwise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature for 6-24 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Resuspend the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Alkyne Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | TEA | THF/TEA | 25 | 12 | 88-96 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ / CuI | DIPA | THF | 25 | 8 | 90-98 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | TEA | TEA | 40 | 6 | 85-92 |
| 4 | Propargyl alcohol | Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 50 | 10 | 75-85 |
Note: Yields are estimates based on typical outcomes for similar substrates.
Caption: General workflow for cross-coupling reactions.
Buchwald-Hartwig Amination
Application Note: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] It allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[11][12] This reaction is of paramount importance in pharmaceutical chemistry, as the arylamine moiety is a prevalent feature in many drug candidates.[10] The development of sterically hindered and electron-rich phosphine ligands has been critical to the reaction's success, enabling the coupling of even challenging substrates under relatively mild conditions.[13]
Detailed Protocol:
Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous, degassed toluene
-
Reaction vial suitable for heating under an inert atmosphere (glovebox recommended for setup)
Procedure:
-
In a glovebox, combine this compound (1.0 mmol, 1 equiv.), the amine (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.[5]
-
Add anhydrous, degassed toluene (5 mL) to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 90-110 °C with stirring for 8-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and carefully quench with water (15 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Amine Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | 12 | 85-95 |
| 2 | Aniline | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Dioxane | 100 | 18 | 80-90 |
| 3 | Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | t-BuOH | 100 | 24 | 75-88 |
| 4 | Benzamide | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 24 | 65-80 |
Note: Yields are estimates based on typical outcomes for similar substrates and require optimization.
Synthesis of Fused Heterocycles via Iodocyclization
Application Note: Iodocyclization is a powerful method for constructing heterocyclic rings.[14][15] This strategy involves the intramolecular attack of a nucleophile onto a carbon-carbon double or triple bond that has been activated by an electrophilic iodine source.[15] Starting from this compound, a common approach is to first introduce a tethered alkyne or alkene via Sonogashira or Suzuki coupling, respectively. The resulting intermediate can then undergo intramolecular cyclization. For instance, coupling with a terminal alkyne bearing a nucleophilic group (like a phenol or aniline) can lead to the formation of fused ring systems like pyridofurans or carbolines, which are scaffolds of significant interest in medicinal chemistry.[16][17]
Detailed Protocol (Example: Synthesis of a Substituted Benzofuro[2,3-b]pyridine):
Step A: Sonogashira Coupling (as described in Section 2)
-
Couple this compound with 2-ethynylphenol to synthesize 2-((2-methoxypyridin-3-yl)ethynyl)phenol.
Step B: Iodocyclization
-
Dissolve the product from Step A (1.0 mmol) in a suitable solvent such as acetonitrile or dichloromethane (10 mL).
-
Add a base, such as sodium bicarbonate (NaHCO₃) (2.0 equiv.).
-
Add iodine (I₂) (1.2 equiv.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 2-12 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color disappears.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield the 4-iodo-3-methoxybenzofuro[2,3-b]pyridine product.
Caption: Two-step strategy for fused heterocycle synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]
- 3. nbinno.com [nbinno.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis and biological activity of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines as phosphodiesterase type 4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. zenodo.org [zenodo.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. research.rug.nl [research.rug.nl]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: C-N Bond Formation Using 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Iodo-2-methoxypyridine is a versatile heterocyclic building block crucial for the synthesis of a wide range of nitrogen-containing compounds. Its structure, featuring a reactive iodine atom at the 3-position, makes it an excellent substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-nitrogen (C-N) bonds. This methodology is fundamental in medicinal chemistry and materials science for the construction of novel pharmaceutical agents, agrochemicals, and functional organic materials.[1]
This document provides detailed application notes on the primary catalytic methods for C-N bond formation using this compound: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. Included are generalized experimental protocols, comparative data, and mechanistic diagrams to guide researchers in applying these powerful synthetic tools.
Key C-N Bond Formation Strategies
The introduction of a nitrogen nucleophile onto the pyridine ring of this compound is most effectively achieved through two well-established cross-coupling reactions.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is renowned for its broad substrate scope, high functional group tolerance, and generally high yields under relatively mild conditions. It is often the preferred method for coupling aryl halides with a diverse range of primary and secondary amines.[2][3]
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction is a cost-effective alternative to palladium-based systems.[4] Modern advancements have introduced various ligands that allow the reaction to proceed under milder conditions than traditionally required, expanding its applicability.[5]
Data Presentation: Comparative Reaction Conditions
The choice between a Palladium or Copper-catalyzed system often depends on the specific amine, desired reaction scale, cost considerations, and functional group compatibility. The following tables summarize typical reaction conditions for the coupling of this compound with representative primary and secondary amines.
Note: The following data is illustrative, based on established protocols for similar aryl iodides, and should serve as a starting point for optimization.
Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 16 | 85-95 |
| 2 | 4-Methoxyaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 18 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS (1.5) | THF | 80 | 12 | 75-85 |
| 4 | Morpholine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 88-98 |
Table 2: Copper-Catalyzed Ullmann Condensation Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuI (10) | L-Proline (20) | K₂CO₃ (2.0) | DMSO | 90 | 24 | 70-80 |
| 2 | 4-Methoxyaniline | CuI (10) | Phenanthroline (20) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 65-75 |
| 3 | n-Butylamine | CuI (5) | N,N'-Dimethylethylenediamine (10) | K₂CO₃ (2.0) | Toluene | 110 | 36 | 60-70 |
| 4 | Morpholine | Cu(OAc)₂ (10) | α-Benzoin Oxime (10) | K₃PO₄ (2.0) | DMSO | 80 | 18 | 75-85 |
Experimental Protocols
The following are generalized protocols for performing Buchwald-Hartwig and Ullmann aminations with this compound. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol describes a typical procedure for the coupling of an amine with this compound using a palladium catalyst and a phosphine ligand.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium precatalyst, the phosphine ligand, and the base.
-
Inert Atmosphere: Evacuate the Schlenk tube and backfill with an inert gas. Repeat this cycle three times.
-
Reagent Addition: Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-2-methoxypyridin-3-amine.
Protocol 2: Copper-Catalyzed Ullmann Condensation
This protocol provides a general method for the copper-catalyzed amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.5 equiv)
-
Copper(I) iodide (CuI, 10 mol%)
-
Ligand (e.g., L-Proline, 20 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMSO or Dioxane)
-
Reaction vial or flask with a reflux condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a reaction vial, add CuI, the ligand, the base, and this compound.
-
Reagent Addition: Add the amine and the anhydrous solvent.
-
Inert Atmosphere: Purge the vial with an inert gas for 5-10 minutes.
-
Reaction: Seal the vial and heat the mixture in an oil bath to the required temperature (e.g., 90-110 °C) with vigorous stirring for 24-48 hours.
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.
-
Washing: Combine the organic extracts and wash with aqueous ammonia solution (to remove copper salts), followed by water and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting residue by flash column chromatography to isolate the target product.
Mandatory Visualizations
Experimental and Logical Workflows
Caption: General workflow for C-N cross-coupling reactions.
Signaling Pathways and Catalytic Cycles
Caption: Proposed catalytic cycles for C-N bond formation.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application of 3-Iodo-2-methoxypyridine in Drug Discovery: A Detailed Guide for Researchers
Introduction: 3-Iodo-2-methoxypyridine is a versatile heterocyclic building block increasingly utilized in the field of drug discovery. Its unique structural features, comprising a pyridine ring substituted with a reactive iodine atom and a methoxy group, make it an ideal starting material for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The presence of the iodine atom at the 3-position facilitates various palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of novel molecular scaffolds. This application note provides detailed protocols for key synthetic transformations involving this compound and highlights its application in the development of kinase inhibitors and central nervous system (CNS) targeted agents.
Key Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of compounds targeting a variety of biological pathways implicated in numerous diseases. Its derivatives have shown promise as inhibitors of key enzymes such as p38 mitogen-activated protein kinase (MAPK) and glycogen synthase kinase-3 (GSK-3), both of which are significant targets in inflammatory diseases, neurodegenerative disorders, and cancer. Furthermore, its application extends to the development of modulators for CNS receptors, including dopamine receptors, which are pivotal in the treatment of neurological and psychiatric conditions.
Core Synthetic Methodologies
The synthetic utility of this compound is primarily exploited through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions allow for the modular assembly of complex drug-like molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds. In the context of this compound, it enables the introduction of various aryl and heteroaryl substituents at the 3-position of the pyridine ring.
Experimental Protocol: Synthesis of 2-methoxy-3-phenylpyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Reaction Scheme:
Suzuki-Miyaura coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add a degassed 2:1:1 mixture of toluene:ethanol:water.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 | [1] |
| 4-Methylphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 88 | General Protocol |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 80 | 92 | General Protocol |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides. This reaction is instrumental in introducing amine functionalities, which are prevalent in a vast number of pharmaceuticals.
Experimental Protocol: Synthesis of N-phenyl-2-methoxypyridin-3-amine
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with aniline.
Reaction Scheme:
Buchwald-Hartwig amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and aniline, followed by anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination:
| Amine | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 80-90 | [2][3] |
| Morpholine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 85 | General Protocol |
| Benzylamine | Pd₂(dba)₃ / BrettPhos | K₃PO₄ | Toluene | 100 | 82 | General Protocol |
Application in Kinase Inhibitor Synthesis
Derivatives of this compound have been investigated as potent inhibitors of several kinases involved in disease progression.
p38 MAPK Inhibitors
The p38 MAPK signaling pathway is a key regulator of inflammatory responses. Dysregulation of this pathway is implicated in autoimmune diseases and cancer.[4]
Simplified p38 MAPK signaling pathway.
GSK-3 Inhibitors
GSK-3 is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal development. Its inhibition is a therapeutic strategy for neurodegenerative diseases like Alzheimer's and certain cancers.[5]
Simplified GSK-3 signaling pathway.
Biological Activity of Synthesized Kinase Inhibitors:
| Target | Compound Scaffold | IC₅₀ (nM) | Reference |
| p38α MAPK | 2,3,5-Trisubstituted Pyridine | 50 - 200 | [4] |
| GSK-3β | Pyrazolopyridine | 10 - 100 | [6] |
| PI3K/mTOR | Sulfonamide Methoxypyridine | 0.22 (PI3Kα), 23 (mTOR) | [7] |
Application in CNS Drug Discovery
The pyridine scaffold is a privileged structure in CNS drug discovery. Derivatives of this compound have been explored as modulators of dopamine receptors, which are key targets for treating disorders such as Parkinson's disease, schizophrenia, and addiction.[8][9]
Simplified Dopamine D2 receptor signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel drug candidates. Its amenability to robust and efficient cross-coupling reactions provides a powerful platform for medicinal chemists to explore diverse chemical space. The application of this intermediate in the development of kinase inhibitors and CNS-active agents underscores its significance in modern drug discovery. The protocols and data presented herein offer a foundational guide for researchers to leverage the synthetic potential of this compound in their drug development programs.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US8686042B2 - GSK-3 inhibitors - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 3-Iodo-2-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Suzuki-Miyaura cross-coupling of 3-iodo-2-methoxypyridine.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. The most common issues include suboptimal reaction conditions, catalyst deactivation, and side reactions. Key parameters to investigate are the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. For electron-rich substrates like 2-methoxypyridine, careful optimization is often necessary.
Q2: What side reactions are common in the Suzuki coupling of this compound and how can I minimize them?
A2: The primary side reactions to consider are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, replacing it with a hydrogen atom. It can be minimized by using anhydrous solvents, ensuring the base is not excessively strong or nucleophilic, and using more stable boronic esters (e.g., pinacol esters).
-
Homocoupling: This is the coupling of two boronic acid/ester molecules or two molecules of the iodo-pyridine. It can be reduced by thoroughly degassing the reaction mixture to remove oxygen and by carefully controlling the catalyst loading and reaction temperature.
-
Dehalogenation: The iodo-group can be replaced by a hydrogen atom. This can be influenced by the solvent and the presence of impurities that can act as hydrogen donors.
Q3: Is it necessary to perform the reaction under an inert atmosphere?
A3: Yes, it is highly recommended to perform the Suzuki coupling under an inert atmosphere (e.g., argon or nitrogen). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, leading to lower yields. Degassing the solvents and reagents is a critical step to remove dissolved oxygen.
Q4: Can microwave irradiation be beneficial for this reaction?
A4: Microwave-assisted heating can be very effective in improving the yield and reducing the reaction time for Suzuki couplings. The rapid and uniform heating can help overcome activation barriers and promote efficient catalysis. It is a valuable tool to consider, especially when conventional heating methods result in low conversion.
Q5: Which type of boronic acid derivative is best to use with this compound?
A5: While boronic acids are commonly used, boronic esters, such as pinacol esters, often offer greater stability and are less prone to protodeboronation. For challenging couplings, using a more robust boronate can lead to more consistent and higher yields.
Troubleshooting Guides
Problem: Low to No Product Formation
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst. - Consider using a pre-catalyst for more reliable generation of the active Pd(0) species. - Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(dppf)Cl₂). |
| Inappropriate Ligand | - For electron-rich pyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can be effective. - Screen a variety of ligands to find the optimal one for this specific substrate. |
| Ineffective Base | - The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, K₃PO₄, and organic bases. For similar substrates, stronger bases have shown improved yields.[1] - Ensure the base is fully dissolved; a biphasic solvent system with water can aid in this. |
| Suboptimal Solvent | - Screen a range of solvents. Common choices include dioxane, THF, DMF, and toluene, often with a small amount of water.[2] For related systems, DME has been shown to be effective.[1] - Ensure the solvent is anhydrous if protodeboronation is a suspected issue. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Refluxing conditions are often necessary. - Consider using a higher boiling point solvent or microwave irradiation to achieve higher temperatures. |
Problem: Significant Side Product Formation
| Side Product | Troubleshooting Steps |
| Protodeboronation Product | - Use a more stable boronic acid derivative (e.g., pinacol ester). - Use anhydrous solvents and reagents. - Optimize the base; a weaker, non-nucleophilic base might be beneficial. |
| Homocoupling Products | - Thoroughly degas all solvents and reagents before use. - Maintain a positive pressure of inert gas throughout the reaction. - Adjust the stoichiometry of the reactants; a slight excess of the boronic acid derivative is common. |
| Dehalogenation Product | - Ensure the solvent is pure and free from potential hydrogen donors. - Re-evaluate the catalyst system and reaction conditions. |
Data Presentation
The following tables summarize reaction conditions that have been successful for Suzuki couplings of iodo-pyridines and related compounds, which can serve as a starting point for optimizing the reaction of this compound.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of Halopyridines
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | - | Na₃PO₄ | Dioxane/H₂O | 65-100 | 5-89 | [3] |
| Pd₂(dba)₃ | SPhos | K₂CO₃ | THF/H₂O | RT | - | [4] |
| Pd(PPh₃)₄ | - | K₂CO₃ | THF/H₂O | RT | Low | [4] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | THF/H₂O | RT | Low | [4] |
| XPhos Pd G4 | - | K₂CO₃ | Various | - | - | [4] |
Table 2: Base and Solvent Optimization for Suzuki Coupling of a Halopyridine
| Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | DMF/H₂O | 120 (MW) | - | |
| K₂CO₃ | H₂O | 120 (MW) | Lower | |
| K₂CO₃ | EtOH/H₂O | 120 (MW) | Lower | |
| K₂CO₃ | DMA/H₂O | 120 (MW) | Lower | |
| Strong Bases | DME | - | Optimized | [1] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of an Iodo-Pyridine
This protocol is a general guideline and should be optimized for this compound.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
-
Catalyst and Solvent Addition:
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if separate).
-
Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling Optimization
Caption: A typical experimental workflow for performing a Suzuki coupling reaction.
References
Technical Support Center: Purification of 3-Iodo-2-methoxypyridine Reaction Products
Welcome to the technical support center for the purification of 3-iodo-2-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile building block.[1][2] As a key intermediate in the synthesis of a wide array of potential drug candidates, particularly those targeting neurological disorders, ensuring the purity of this compound is paramount for reliable downstream applications.[2]
This resource is structured to address specific issues you may face in a direct question-and-answer format, supplemented with detailed protocols and expert insights to streamline your purification workflow.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the workup and purification of this compound.
Q1: My crude reaction mixture is a dark color after iodination. Is this normal, and how do I remove the color?
A1: Yes, a persistent color, often from residual iodine, is a common observation. The reaction is typically quenched with an aqueous solution of a reducing agent to remove the excess iodine.
-
Explanation: The iodination reaction is often performed using molecular iodine (I₂), and any unreacted I₂ will impart a brown or purple color to the mixture. To effectively remove this, a quenching step is necessary.
-
Solution: A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is a standard and effective quenching agent.[3] Add the Na₂S₂O₃ solution portion-wise until the color of the organic layer is bleached to a pale yellow.
Q2: I'm seeing multiple spots on my TLC plate after the initial workup. What are the likely impurities?
A2: Besides the starting material, 2-methoxypyridine, several side products can form during the iodination reaction.
-
Unreacted Starting Material: Incomplete conversion is a common source of impurities.
-
Di-iodinated Species: Over-iodination can lead to the formation of di-iodinated 2-methoxypyridine isomers.
-
Oxidation Products: Depending on the reaction conditions, oxidation of the pyridine ring can occur.
Q3: I'm struggling to get good separation of my product from an impurity during column chromatography. What can I do?
A3: Optimizing your column chromatography is key. Here are several parameters you can adjust:
-
Solvent System Polarity: The polarity of your eluent is the most critical factor. For this compound, a mixture of heptane and dichloromethane (DCM) is a good starting point.[3] If your product and impurity are co-eluting, try a shallower gradient or isocratic elution with a less polar solvent system to increase the separation.
-
Silica Gel: Ensure you are using a high-quality silica gel with a consistent particle size. For difficult separations, consider using a smaller particle size silica gel.
-
Column Dimensions: A longer and narrower column will provide better resolution than a short and wide one.
-
Loading Technique: Load your sample onto the column in a minimal amount of solvent to ensure a tight band at the start of the purification.
Q4: My purified this compound is a yellow oil, but the literature describes it as colorless. Is it impure?
A4: While a completely colorless oil is ideal, a pale yellow coloration is common and does not necessarily indicate significant impurity.[1][4] However, a darker yellow or brown color suggests the presence of impurities.
-
Troubleshooting: If you are concerned about the color, you can try passing the material through a short plug of silica gel with a non-polar eluent. If the color persists, further purification by a second column or an alternative method may be necessary. It is also important to store the purified compound properly, as it can be light-sensitive and may darken over time.[4] Recommended storage is at 2-8°C.
Purification Protocols
Here are detailed protocols for the most common purification techniques for this compound.
Protocol 1: Silica Gel Column Chromatography
This is the most widely used method for purifying this compound.[3]
Materials:
-
Crude this compound
-
Silica gel (100-200 mesh)
-
Heptane
-
Dichloromethane (DCM)
-
Glass chromatography column
-
Fraction collector or test tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of your crude product in DCM.
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a heptane:DCM solvent system (e.g., 80:20 or 60:40).
-
Visualize the spots under a UV lamp. The product, this compound, should be a major, UV-active spot. Note the Rf values of your product and any impurities to determine the optimal eluent composition for your column.
-
-
Column Packing:
-
Prepare a slurry of silica gel in heptane.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with a non-polar solvent mixture (e.g., 80:20 heptane:DCM).
-
Gradually increase the polarity of the eluent (e.g., to 60:40 heptane:DCM) to elute your product.[3]
-
Collect fractions and monitor them by TLC.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure to yield the purified product as a colorless to light yellow oil.[3]
-
Workflow for Column Chromatography Purification
Caption: Workflow for the purification of this compound by column chromatography.
Protocol 2: Recrystallization (for solid derivatives or if the product solidifies)
While this compound is typically an oil, this protocol is useful if your product is a solid or if you are working with a solid derivative.
Materials:
-
Crude solid product
-
A selection of solvents (e.g., ethanol, hexane, ethyl acetate, water)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening:
-
Place a small amount of your crude solid in several test tubes.
-
Add a small amount of a different solvent to each tube.
-
A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.
-
-
Crystallization:
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to air dry or dry them in a vacuum oven.
-
Protocol 3: Vacuum Distillation
If your product is an oil and contains non-volatile impurities, vacuum distillation can be an effective purification method. This technique is particularly useful for separating liquids with high boiling points that might decompose at atmospheric pressure.[5]
Materials:
-
Crude this compound oil
-
Vacuum distillation apparatus (distilling flask, condenser, receiving flask, vacuum adapter)
-
Vacuum pump
-
Heating mantle
-
Stir bar
Procedure:
-
Setup:
-
Assemble the vacuum distillation apparatus.
-
Place the crude oil and a stir bar in the distilling flask.
-
-
Distillation:
-
Begin stirring and slowly reduce the pressure using the vacuum pump.
-
Gently heat the distilling flask with the heating mantle.
-
Collect the fraction that distills at the expected boiling point for this compound under the applied pressure.
-
-
Isolation:
-
Once the distillation is complete, carefully release the vacuum and allow the apparatus to cool.
-
The purified product will be in the receiving flask.
-
Logical Relationship of Purification Methods
Caption: Decision tree for selecting a purification method for this compound.
Purity Assessment
After purification, it is crucial to assess the purity of your this compound.
Thin-Layer Chromatography (TLC)
-
Procedure: Spot your purified product on a TLC plate alongside your crude mixture and the starting material (2-methoxypyridine).
-
Analysis: A pure sample should show a single spot. The absence of a spot corresponding to the starting material indicates complete conversion.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is a powerful tool for confirming the structure and assessing the purity of your product.
-
Expected ¹H NMR Spectrum of this compound (in CDCl₃):
-
Common Impurities to Look For:
-
2-Methoxypyridine (Starting Material): Look for characteristic peaks of the starting material, which will have a different splitting pattern and chemical shifts. The ¹H NMR spectrum of 2-methoxypyridine shows peaks at approximately δ 8.15, 7.51, 6.82, 6.72, and 3.92 ppm in CDCl₃.[6]
-
Solvent Residue: Peaks corresponding to solvents used in the workup or purification (e.g., DCM, heptane, ethyl acetate) may be present.
-
| Compound | Key ¹H NMR Signals (CDCl₃) | Source |
| This compound | δ 4.00 (s, 3H), 6.65 (dd, 1H), 8.03 (dd, 1H), 8.13 (dd, 1H) | [3] |
| 2-Methoxypyridine | δ 3.92 (s, 3H), 6.72 (d, 1H), 6.82 (t, 1H), 7.51 (t, 1H), 8.15 (d, 1H) | [6] |
References
minimizing homocoupling in Sonogashira reactions of 3-Iodo-2-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Sonogashira coupling of 3-iodo-2-methoxypyridine. Our aim is to help you minimize the formation of undesired homocoupled byproducts and optimize your reaction outcomes.
Troubleshooting Guide: Minimizing Homocoupling
Homocoupling of the terminal alkyne, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings that can significantly reduce the yield of the desired cross-coupled product and complicate purification.[1][2] This guide addresses the primary causes of homocoupling and provides systematic solutions to mitigate this issue.
Problem: Significant formation of alkyne homocoupling byproduct is observed.
This is often characterized by the presence of a symmetrical diyne, which consumes the alkyne starting material.[1]
Systematic Troubleshooting Steps:
-
Atmosphere Control: The primary culprit for Glaser coupling is the presence of oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate.[1][3][4]
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions.[3][4] Thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen for an extended period).[3] Use Schlenk line techniques or a glovebox to maintain an inert atmosphere throughout the reaction setup and duration.[4]
-
-
Copper Co-catalyst: The copper(I) co-catalyst, while accelerating the desired reaction, is also the key mediator of the homocoupling side reaction.[1][3][5]
-
Solution 1: Reduce Copper Loading. Minimizing the amount of the copper(I) salt (e.g., CuI) can help decrease the rate of homocoupling.[4]
-
Solution 2: Switch to a Copper-Free Protocol. The most effective way to eliminate copper-mediated homocoupling is to use a copper-free Sonogashira protocol.[3][5][6][7] These conditions often require careful selection of palladium catalysts and ligands to achieve high efficiency.[1][7]
-
-
Reaction Kinetics: If the rate of the desired cross-coupling is slow relative to the rate of homocoupling, the latter can become the dominant pathway.[3]
-
Ligand Choice: The ligand coordinated to the palladium center plays a crucial role in the stability and activity of the catalyst.
-
Solution: Employing bulky, electron-rich phosphine ligands can promote the reductive elimination step of the cross-coupling cycle, thereby favoring the desired product formation over homocoupling.[7]
-
-
Base Selection: The amine base is essential for the reaction, but its choice can influence the extent of side reactions.[1]
-
Temperature Control: Elevated temperatures can sometimes accelerate the rate of homocoupling.[3]
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of the Sonogashira reaction?
A1: Homocoupling, also known as Glaser or Hay coupling, is an undesired side reaction where two molecules of the terminal alkyne react with each other to form a symmetric 1,3-diyne.[1][2] This process consumes the alkyne, reduces the yield of the intended cross-coupled product, and introduces a byproduct that can be difficult to separate.[1]
Q2: What are the primary causes of homocoupling?
A2: The two main factors that promote homocoupling are the presence of a copper(I) co-catalyst and oxygen.[1][3] The copper acetylide intermediate, which is crucial for the Sonogashira catalytic cycle, can undergo oxidative dimerization in the presence of oxygen to yield the homocoupled product.[1][3]
Q3: I am performing a copper-free Sonogashira reaction but still observe some homocoupling. Why is this happening?
A3: Even in the absence of an intentionally added copper co-catalyst, trace amounts of copper can be present as impurities in reagents or on the surface of glassware, which can be sufficient to catalyze Glaser coupling.[3] Additionally, under certain conditions, a palladium-mediated homocoupling can occur, although this is generally less common than the copper-catalyzed pathway.[3] To mitigate this, use high-purity reagents and consider acid-washing your glassware to remove trace metals.[3]
Q4: How does the choice of base affect homocoupling?
A4: The base plays a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen halide byproduct.[4] While essential, some amine bases can influence the catalytic cycle in ways that may favor or suppress homocoupling.[1] It is often beneficial to screen different anhydrous amine bases (e.g., triethylamine, diisopropylethylamine, piperidine) to find the optimal one for your specific substrate combination.
Q5: Can the order of reagent addition impact the amount of homocoupling?
A5: Yes. It is generally recommended to add the terminal alkyne last, and in some cases, slowly over a period of time.[3][4] This helps to maintain a low concentration of the alkyne, which can disfavor the bimolecular homocoupling side reaction.[4]
Data Summary: Conditions to Minimize Homocoupling
The following table summarizes key reaction parameters and their impact on minimizing the formation of the Glaser homocoupling byproduct in Sonogashira reactions.
| Parameter | Condition to Minimize Homocoupling | Rationale |
| Atmosphere | Strictly inert (Argon or Nitrogen) | Oxygen promotes the oxidative dimerization of copper acetylides, the key step in Glaser coupling.[3][4] |
| Copper Co-catalyst | Copper-free or reduced loading (0.5-2 mol%) | The copper(I) salt is the primary catalyst for the homocoupling side reaction.[3][4][5] |
| Alkyne Addition | Slow addition via syringe pump | Maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[3][4] |
| Palladium Ligand | Bulky, electron-rich phosphines | These ligands can accelerate the desired cross-coupling pathway, outcompeting homocoupling.[7] |
| Base | Anhydrous secondary amines (e.g., piperidine) | Can be more effective than tertiary amines in certain systems at suppressing homocoupling.[1] |
| Temperature | Room temperature to moderate heat | Excessively high temperatures can sometimes favor the homocoupling pathway.[3] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling (Optimized to Reduce Homocoupling)
This protocol is a modification of standard Sonogashira conditions, with an emphasis on minimizing Glaser coupling.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
CuI (0.02 mmol, 2 mol%)
-
Degassed triethylamine (5 mL) and THF (10 mL)[1]
Procedure:
-
To a dry, oven-flamed Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.[1]
-
Seal the flask and thoroughly evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.[1]
-
Via syringe, add the freshly distilled and degassed triethylamine and THF.[1]
-
Add the terminal alkyne dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. For less reactive alkynes, the temperature may be gently increased to 40-60 °C.[1]
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is designed to eliminate the primary pathway for Glaser homocoupling by excluding the copper co-catalyst.
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.02 mmol, 2 mol%)
-
Degassed anhydrous triethylamine (5 mL)[3]
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄.[3]
-
Evacuate and backfill the flask with argon or nitrogen three times.[3]
-
Under a positive flow of inert gas, add this compound, the terminal alkyne, and degassed anhydrous triethylamine.[3]
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.[3]
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.[3]
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
Caption: A logical workflow for troubleshooting excessive homocoupling.
Caption: Factors that promote or suppress homocoupling in Sonogashira reactions.
References
Technical Support Center: Troubleshooting Side Reactions of 3-Iodo-2-methoxypyridine in Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using 3-iodo-2-methoxypyridine in palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating common side reactions.
Issue 1: Low Yield of Desired Cross-Coupling Product with Concurrent Formation of 2-Methoxypyridine
Symptom: Your reaction shows incomplete conversion of this compound, and a significant amount of the hydrodeiodinated side product, 2-methoxypyridine, is observed.
Root Cause Analysis: Hydrodeiodination is a common side reaction where the iodine atom is replaced by a hydrogen atom. This can be caused by various factors, including the presence of a hydrogen source (e.g., solvent, water, or additives) and the specific reaction conditions that favor the reductive pathway in the catalytic cycle.
Troubleshooting Steps:
-
Solvent and Reagent Purity:
-
Ensure all solvents are rigorously dried and degassed. Protic impurities can serve as a hydrogen source.
-
Use high-purity reagents to avoid contaminants that may facilitate hydrodeiodination.
-
-
Base Selection:
-
The choice of base can influence the extent of hydrodeiodination. Weaker, non-hydroxide bases may be preferable.
-
Consider using bases like K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOH, which can introduce water.
-
-
Catalyst and Ligand System:
-
The ligand can significantly impact the relative rates of the desired cross-coupling and the undesired hydrodeiodination.
-
Bulky, electron-rich phosphine ligands can sometimes suppress reductive side reactions by promoting the desired reductive elimination step.
-
-
Reaction Temperature:
-
Lowering the reaction temperature may disfavor the hydrodeiodination pathway, which can sometimes have a higher activation energy than the desired coupling reaction.
-
Issue 2: Formation of Symmetrical Biaryl Byproduct (2,2'-dimethoxy-3,3'-bipyridine)
Symptom: A significant amount of the homocoupled product of this compound is observed in your reaction mixture.
Root Cause Analysis: Homocoupling is the reaction of two molecules of the starting aryl halide to form a symmetrical biaryl. This can be promoted by the presence of oxygen or by reaction conditions that favor the transmetalation of the aryl group to the palladium center followed by a second oxidative addition/reductive elimination pathway.
Troubleshooting Steps:
-
Inert Atmosphere:
-
Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly.
-
-
Palladium Precatalyst:
-
Using a Pd(0) source (e.g., Pd₂(dba)₃) is often preferred over Pd(II) sources (e.g., Pd(OAc)₂), as the in situ reduction of Pd(II) to Pd(0) can sometimes initiate homocoupling pathways.
-
-
Reaction Stoichiometry:
-
Using a slight excess of the coupling partner (e.g., boronic acid in a Suzuki reaction) can help to favor the cross-coupling pathway over homocoupling.
-
-
Temperature and Reaction Time:
-
Lowering the reaction temperature and monitoring the reaction to stop it upon completion can help minimize the formation of homocoupling byproducts, which can sometimes be favored at higher temperatures or with prolonged reaction times.
-
Frequently Asked Questions (FAQs)
Q1: I am observing the formation of an unexpected product that appears to have lost the methoxy group. Is demethoxylation a known side reaction for 2-methoxypyridines in palladium catalysis?
A1: While less common than hydrodehalogenation or homocoupling, cleavage of a methoxy group on an aromatic ring can occur under certain palladium-catalyzed conditions, although it is not a widely reported side reaction for 2-methoxypyridines. This could potentially happen through oxidative addition of the C-O bond to the palladium center, especially with highly electron-rich and sterically accessible methoxy groups, or through other complex mechanistic pathways. If you suspect demethoxylation, it is crucial to fully characterize the byproduct to confirm its structure. To mitigate this, you could try using milder reaction conditions, such as lower temperatures and weaker bases.
Q2: Can the pyridine nitrogen in this compound inhibit the palladium catalyst?
A2: Yes, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. This can be more pronounced with certain ligands. The use of bulky ligands on the palladium catalyst can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen.
Q3: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction with this compound to minimize side reactions?
A3: To minimize side reactions, it is recommended to:
-
Use high-purity reagents and dry, degassed solvents.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Choose a suitable palladium precatalyst and ligand combination, often favoring Pd(0) sources and bulky, electron-rich phosphine ligands.
-
Carefully select the base to be compatible with your substrates and to minimize the introduction of water.
-
Optimize the reaction temperature and time, monitoring the reaction progress to avoid prolonged heating after completion.
Quantitative Data Summary
The following table summarizes typical yields and observed side products for common palladium-catalyzed cross-coupling reactions involving this compound, based on literature reports. Please note that yields are highly dependent on the specific reaction conditions and coupling partners.
| Reaction Type | Coupling Partner | Desired Product Yield (%) | Major Side Product(s) | Side Product Yield (%) |
| Suzuki-Miyaura | Arylboronic acid | 70-95 | 2-Methoxypyridine (Hydrodeiodination) | < 5 - 20 |
| 2,2'-dimethoxy-3,3'-bipyridine (Homocoupling) | < 5 | |||
| Sonogashira | Terminal alkyne | 60-90 | Alkyne Homocoupling | Variable |
| 2-Methoxypyridine (Hydrodeiodination) | < 10 | |||
| Buchwald-Hartwig | Amine | 50-85 | 2-Methoxypyridine (Hydrodeiodination) | 5 - 15 |
Key Experimental Protocols
Below are representative experimental protocols for palladium-catalyzed reactions with this compound. These should be considered as starting points and may require optimization for specific substrates.
Suzuki-Miyaura Coupling Protocol
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL). Heat the mixture to 90 °C and stir for 12 hours. After cooling to room temperature, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol). Add degassed triethylamine (5 mL). To this mixture, add the terminal alkyne (1.2 mmol) dropwise. Stir the reaction at room temperature for 6 hours. Remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Catalytic Cycle and Competing Side Reactions
Caption: Palladium catalytic cycle with competing hydrodeiodination and homocoupling side pathways.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low product yield in palladium-catalyzed reactions.
Relationship Between Reaction Parameters and Side Reactions
Caption: Influence of key reaction parameters on the formation of common side products.
Technical Support Center: Catalyst Selection for Efficient 3-Iodo-2-methoxypyridine Cross-Coupling
Welcome to the technical support center for the cross-coupling of 3-iodo-2-methoxypyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for this versatile building block in organic synthesis. The unique electronic and steric properties of this compound can present challenges in achieving high-yielding and selective cross-coupling reactions. This guide offers insights into catalyst selection, reaction optimization, and troubleshooting for various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why can cross-coupling reactions with this compound be challenging?
A1: The primary challenge arises from the presence of the nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, resulting in low yields or failed reactions. The 2-methoxy group can also influence the electronic properties and steric hindrance around the coupling site.
Q2: What are the most common types of cross-coupling reactions performed with this compound?
A2: The most common palladium-catalyzed cross-coupling reactions for this compound are the Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These reactions are invaluable for forming carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide range of complex molecules.
Q3: How do I choose the right catalyst system for my reaction?
A3: The choice of catalyst system, comprising a palladium precursor and a ligand, is crucial for success. For challenging substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are often preferred. These ligands can promote the formation of the active catalytic species and facilitate the key steps of the catalytic cycle. The optimal choice will depend on the specific coupling partners and reaction type.
Q4: What are common side reactions to watch out for?
A4: Common side reactions include:
-
Protodeboronation: In Suzuki-Miyaura coupling, the boronic acid can be replaced by a hydrogen atom, especially in the presence of water and a strong base.
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two molecules of the boronic acid or two molecules of the aryl halide) can occur.
-
Hydrodehalogenation: The iodo group can be replaced by a hydrogen atom.
-
Catalyst Deactivation: As mentioned, coordination of the pyridine nitrogen to the palladium center can lead to inactive catalytic species.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no yield of the desired biaryl product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | Switch to a more robust catalyst system. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or NHC ligands (e.g., IPr). Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). |
| Inefficient Transmetalation | The choice of base is critical. Screen different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the base is finely powdered and anhydrous if necessary. |
| Protodeboronation of Boronic Acid | Use anhydrous solvents and reagents. Consider using a boronic ester (e.g., pinacol ester) which can be more stable. Use a weaker base or a two-phase solvent system to control the concentration of the active boronate species. |
| Low Reaction Temperature | Increase the reaction temperature. Microwave irradiation can sometimes be beneficial for accelerating the reaction. |
Quantitative Data Summary for Suzuki-Miyaura Coupling
| Coupling Partner | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~95 |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | ~92 |
| Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ | DMF/H₂O | 90 | 16 | ~85 |
Buchwald-Hartwig Amination
Issue: Incomplete conversion or formation of side products.
| Potential Cause | Troubleshooting Steps |
| Weak Base | A strong, non-nucleophilic base is typically required. NaOtBu or LHMDS are common choices. Ensure the base is fresh and handled under inert conditions. |
| Ligand Incompatibility | Screen different generations of Buchwald ligands. For primary amines, ligands like BrettPhos can be effective. For secondary amines, XPhos or SPhos are good starting points. |
| Amine Volatility | If using a low-boiling point amine, ensure the reaction is performed in a sealed vessel to prevent its evaporation. |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen. Ensure all reagents and solvents are properly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
Quantitative Data Summary for Buchwald-Hartwig Amination
| Amine | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | ~90 |
| Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 20 | ~88 |
| n-Butylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | LHMDS | THF | 80 | 24 | ~85 |
Sonogashira Coupling
Issue: Low yield of the desired alkyne product and/or significant homocoupling of the terminal alkyne (Glaser coupling).
| Potential Cause | Troubleshooting Steps |
| Copper Co-catalyst Issues | Ensure the Cu(I) source (typically CuI) is fresh. The presence of oxygen can promote Glaser homocoupling; rigorous degassing is essential. |
| Base Incompatibility | An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is commonly used. Ensure it is anhydrous. |
| Palladium Catalyst Deactivation | If standard catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are ineffective, consider using a more robust ligand in combination with a palladium precursor. |
| Low Alkyne Reactivity | For less reactive alkynes, increasing the temperature or using a more polar solvent like DMF may be beneficial. |
Quantitative Data Summary for Sonogashira Coupling
| Alkyne | Palladium Precursor (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 | ~93 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | DIPEA | DMF | 70 | 16 | ~89 |
| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (4) | Et₃N | Acetonitrile | 80 | 18 | ~85 |
Heck Reaction
Issue: Poor conversion or low selectivity for the desired alkene isomer.
| Potential Cause | Troubleshooting Steps |
| Base Strength and Solubility | An inorganic base like K₂CO₃ or NaOAc is often used. The choice of base can influence the regeneration of the active Pd(0) catalyst. |
| Ligand Effects | While some Heck reactions can be run "ligand-free" with Pd(OAc)₂, the use of phosphine ligands can improve catalyst stability and reactivity. |
| Reaction Temperature | Heck reactions often require elevated temperatures (100-140 °C). |
| Alkene Reactivity | Electron-deficient alkenes (e.g., acrylates) are generally more reactive than electron-rich or sterically hindered alkenes. |
Quantitative Data Summary for Heck Reaction
| Alkene | Palladium Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | ~80 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | - | K₂CO₃ | DMA | 130 | 18 | ~85 |
| Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | NMP | 140 | 36 | ~70 |
Experimental Protocols
General Suzuki-Miyaura Coupling Protocol
This is a generalized procedure and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add the arylboronic acid (1.2 equiv.), palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add this compound (1.0 equiv.) and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Optimizing the Heck Reaction for 3-Iodo-2-methoxypyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the Heck reaction for 3-iodo-2-methoxypyridine. This electron-rich and sterically hindered substrate can present challenges, and this guide offers insights into selecting the appropriate base and solvent to achieve successful outcomes in your coupling reactions.
Troubleshooting Guide
Low or No Conversion
Q1: I am observing low or no conversion in my Heck reaction with this compound. What are the likely causes?
A1: Low conversion with this substrate is often attributed to its electronic and steric characteristics. The primary reasons include:
-
Slow Oxidative Addition: The electron-donating methoxy group on the pyridine ring increases the electron density on the aryl iodide, which can slow down the initial oxidative addition of the palladium(0) catalyst. This step is frequently the rate-limiting step in the catalytic cycle.
-
Steric Hindrance: The methoxy group at the 2-position, ortho to the iodine, can sterically hinder the approach of the palladium catalyst, further impeding the oxidative addition.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and must be tailored to overcome the challenges posed by this substrate.
Q2: How can I address the issue of slow oxidative addition?
A2: To accelerate the oxidative addition, consider the following strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can enhance the reactivity of the palladium catalyst.
-
Higher Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the barrier for oxidative addition. However, be mindful of potential catalyst decomposition at excessively high temperatures.
Byproduct Formation
Q3: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?
A3: Common byproducts in Heck reactions include homocoupled products and reduced arenes.
-
Homocoupling: The formation of biaryl products (from the coupling of two this compound molecules) can occur, especially at higher temperatures. Using a lower catalyst loading and ensuring efficient stirring can sometimes mitigate this.
-
Dehalogenation: Reduction of the starting material to 2-methoxypyridine can also be a competing side reaction. Optimizing the base and ensuring an inert atmosphere can help to minimize this pathway. The extent of this side reaction can be influenced by the choice of base, temperature, substrate, and solvent.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Heck reaction?
A1: The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the aryl halide.
-
Migratory Insertion: The alkene coordinates to the palladium(II) complex and inserts into the palladium-aryl bond.
-
β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst, completing the cycle.
Q2: Which bases are typically recommended for the Heck reaction of electron-rich aryl iodides like this compound?
A2: The choice of base is crucial for regenerating the palladium catalyst. For electron-rich substrates, inorganic bases are often more effective than organic amines. Potassium carbonate (K₂CO₃) is a commonly used and effective base for Heck reactions.[2] Other bases such as sodium acetate (NaOAc) and triethylamine (Et₃N) have also been used, but their effectiveness can vary depending on the specific reaction conditions.
Q3: What solvents are suitable for the Heck reaction of this compound?
A3: High-boiling polar aprotic solvents are generally preferred for Heck reactions as they can effectively dissolve the reactants and facilitate the reaction at elevated temperatures. N,N-Dimethylformamide (DMF) is a widely used and often effective solvent.[2][3] Other solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP) can also be good choices. The selection of the solvent can significantly impact the reaction yield.[1]
Data Presentation: Optimizing Base and Solvent
While specific quantitative data for the Heck reaction of this compound is limited in the literature, the following tables provide a general guideline based on typical conditions for similar electron-rich aryl iodides. These should be used as a starting point for your optimization experiments.
Table 1: Effect of Different Bases on Heck Reaction Yield (General)
| Entry | Base | Typical Yield Range (%) | Notes |
| 1 | K₂CO₃ | 70-95 | Often the most effective base for electron-rich substrates. |
| 2 | NaOAc | 50-80 | A milder base that can be effective in some cases. |
| 3 | Et₃N | 40-70 | An organic base that can be useful but may be less effective than inorganic bases for this substrate. |
| 4 | Cs₂CO₃ | 75-98 | A stronger inorganic base that can sometimes improve yields. |
Table 2: Effect of Different Solvents on Heck Reaction Yield (General)
| Entry | Solvent | Typical Yield Range (%) | Notes |
| 1 | DMF | 70-95 | A versatile and commonly used solvent for Heck reactions. |
| 2 | DMAc | 75-98 | Similar to DMF, can sometimes offer improved solubility and higher boiling point. |
| 3 | NMP | 70-95 | Another high-boiling polar aprotic solvent. |
| 4 | Dioxane | 60-85 | A less polar option that can be effective with certain catalyst systems. |
Experimental Protocols
The following is a general experimental protocol that can be adapted and optimized for the Heck reaction of this compound.
General Procedure for the Heck Reaction of this compound:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the desired alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the chosen phosphine ligand (e.g., PPh₃, 2-10 mol%).
-
Add the selected base (e.g., K₂CO₃, 2.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., DMF, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Heck Reaction Workflow
The following diagram illustrates the general workflow for setting up and performing a Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Troubleshooting Logic
The following diagram outlines a logical approach to troubleshooting common issues in the Heck reaction of this compound.
Caption: Troubleshooting flowchart for the Heck reaction.
References
dealing with steric hindrance in 3-Iodo-2-methoxypyridine couplings
Welcome to the technical support center for cross-coupling reactions involving 3-iodo-2-methoxypyridine. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in Suzuki, Sonogashira, and Buchwald-Hartwig couplings with this substrate.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: The primary challenge arises from steric hindrance. The methoxy group at the 2-position is adjacent to the iodine at the 3-position, creating a sterically congested environment around the reaction center. This hindrance can impede the key steps in the catalytic cycle of common cross-coupling reactions, such as oxidative addition and transmetalation, leading to low yields or reaction failure.
Q2: What is the general order of reactivity for aryl halides in these coupling reactions?
A2: Generally, the reactivity of aryl halides follows the trend: Aryl-I > Aryl-Br > Aryl-Cl.[1][2][3] While this compound benefits from the high reactivity of the carbon-iodine bond, the steric hindrance often necessitates carefully optimized conditions.
Q3: Can N-heterocyclic carbene (NHC) ligands be used for these couplings?
A3: Yes, N-heterocyclic carbene (NHC) ligands are often highly effective for sterically hindered couplings.[4] They are known for their strong electron-donating ability and steric bulk, which can promote the formation of the active catalytic species and facilitate the difficult reductive elimination step.
Troubleshooting Guide: Suzuki Coupling
Issue: Low to no yield in the Suzuki coupling of this compound with a sterically hindered boronic acid.
This is a common problem stemming from the steric clash between the methoxy group on the pyridine ring and the coupling partner. The following steps provide a systematic approach to troubleshoot and optimize the reaction.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Troubleshooting Steps
-
Evaluate the Catalyst and Ligand: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.[4][5]
-
Action: Switch to a palladium source in combination with a bulky, electron-rich phosphine ligand. These are often referred to as Buchwald ligands.
-
Recommended Ligands: SPhos, XPhos, and RuPhos are excellent choices for promoting the coupling of hindered substrates.[4] For exceptionally challenging couplings, specialized ligands like BI-DIME or AntPhos may be necessary.[6][7]
-
-
Optimize the Base: The choice of base is critical for activating the boronic acid for transmetalation.
-
Action: If using a mild base like Na₂CO₃, consider switching to a more effective one.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[4]
-
-
Solvent Selection: The solvent can influence reaction rates and catalyst stability.
-
Action: Ensure the use of anhydrous, degassed solvents.
-
Recommended Solvents: Toluene and 1,4-dioxane are common choices. For reactions requiring higher temperatures, consider using xylenes.[5]
-
-
Increase Reaction Temperature: Sterically hindered couplings often have a higher activation energy barrier.
-
Action: If the reaction is sluggish at a moderate temperature (e.g., 80 °C), incrementally increase the temperature to 100-120 °C.[5] Microwave irradiation can also be a powerful tool for rapid heating.
-
Quantitative Data Summary: Suzuki Coupling
| Parameter | Standard Conditions | Recommended for Hindered Substrates |
| Pd Catalyst Loading | 1-2 mol% | 2-5 mol% |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos[4][5] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, t-BuOK[4] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, Xylenes[5] |
| Temperature | 80-100 °C | 100-140 °C[5] |
Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
-
To an oven-dried reaction vessel, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).
-
The vessel is sealed, evacuated, and backfilled with argon three times.
-
Add palladium(II) acetate (Pd(OAc)₂, 0.02 eq.) and SPhos (0.04 eq.).
-
Add anhydrous, degassed toluene via syringe.
-
The reaction mixture is heated to 110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Troubleshooting Guide: Sonogashira Coupling
Issue: Failure of Sonogashira coupling between this compound and a terminal alkyne.
The steric hindrance of the 2-methoxy group can interfere with the formation of the key palladium-alkynyl intermediate.
Troubleshooting Logic
Caption: Decision tree for troubleshooting Sonogashira couplings.
Detailed Troubleshooting Steps
-
Catalyst System: The standard Pd(PPh₃)₄/CuI system may not be robust enough.
-
Action: Employ a more active catalyst system. The use of bulky, electron-rich phosphine ligands can favor the formation of low-coordinate palladium species, which are more reactive in the oxidative addition step.[8]
-
Recommended Ligands: Tri-tert-butylphosphine (P(t-Bu)₃) or tricyclohexylphosphine (PCy₃) in combination with a palladium source like Pd₂(dba)₃ can be effective.
-
-
Base Selection: The amine base plays a crucial role in the deprotonation of the terminal alkyne.
-
Action: If using a common base like triethylamine (Et₃N), consider a bulkier or stronger base to overcome kinetic barriers.
-
Recommended Bases: Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be more effective.
-
-
Copper Co-catalyst: While classic Sonogashira reactions use a copper co-catalyst, copper-free conditions are sometimes advantageous, especially if homo-coupling of the alkyne (Glaser coupling) is a significant side reaction.
-
Action: Attempt the reaction in the absence of the copper(I) salt. This often requires a more active palladium catalyst system.
-
Experimental Protocol: Copper-Free Sonogashira Coupling
-
To an oven-dried Schlenk tube, add this compound (1.0 eq.) and the terminal alkyne (1.5 eq.).
-
The tube is evacuated and backfilled with argon.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 eq.) and tri-tert-butylphosphine (P(t-Bu)₃, 0.05 eq.).
-
Add anhydrous, degassed THF, followed by diisopropylethylamine (DIPEA, 2.5 eq.).
-
The mixture is stirred at 60 °C until the starting material is consumed (monitored by TLC/LC-MS).
-
After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.
-
The residue is purified by column chromatography.
Troubleshooting Guide: Buchwald-Hartwig Amination
Issue: Low conversion or significant hydrodehalogenation in the Buchwald-Hartwig amination of this compound.
The electron-rich nature of the 2-methoxypyridine ring and steric hindrance can make C-N bond formation challenging, sometimes favoring the undesired replacement of iodine with hydrogen (hydrodehalogenation).
Decision Pathway for Catalyst Selection
Caption: Ligand selection guide for Buchwald-Hartwig amination based on the amine coupling partner.
Detailed Troubleshooting Steps
-
Suppressing Hydrodehalogenation: This side reaction often occurs when reductive elimination is slow.
-
Catalyst and Ligand Choice: The catalyst system is paramount.
-
Action: Use a palladium pre-catalyst (e.g., XPhos-Pd-G3) for reliable formation of the active Pd(0) species.[9] The choice of ligand is critical and depends on the amine coupling partner.
-
Recommended Ligands: For primary amines, XPhos and SPhos are good starting points. For more hindered secondary amines, RuPhos or BrettPhos may give better results.[9][10]
-
-
Base Selection: A strong, non-nucleophilic base is required.
Quantitative Data Summary: Buchwald-Hartwig Amination
| Parameter | General Conditions | Recommended for Hindered Substrates |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃, Pre-catalysts (e.g., XPhos-Pd-G3)[9] |
| Ligand | BINAP, DPPF | XPhos, SPhos, RuPhos[4][5][9] |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, LiHMDS[9][10] |
| Solvent | Toluene, Dioxane | Toluene, Dioxane, THF[9] |
| Temperature | 90-110 °C | 80-110 °C[9] |
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
In a glovebox, charge a vial with a stir bar, this compound (1.0 eq.), XPhos-Pd-G3 (0.02 eq.), and sodium tert-butoxide (NaOtBu, 1.4 eq.).
-
Seal the vial, remove it from the glovebox, and add anhydrous, degassed toluene, followed by aniline (1.2 eq.) via syringe.
-
Place the reaction mixture in a preheated oil bath at 100 °C and stir for 16 hours.
-
After cooling, dilute the mixture with ethyl acetate and filter through a plug of silica gel, eluting with additional ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by flash chromatography to yield the desired N-aryl-2-methoxypyridin-3-amine.
References
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
preventing deiodination of 3-Iodo-2-methoxypyridine during reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodo-2-methoxypyridine. The focus is on preventing the common side reaction of deiodination during various synthetic transformations, particularly palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is deiodination and why is it a problem in reactions with this compound?
A1: Deiodination, also known as hydrodeiodination or reductive dehalogenation, is an undesired side reaction where the iodine atom on the this compound is replaced by a hydrogen atom. This leads to the formation of 2-methoxypyridine as a byproduct, which reduces the yield of the desired product and complicates purification.
Q2: What are the primary causes of deiodination in palladium-catalyzed cross-coupling reactions?
A2: The principal cause of deiodination is the formation of palladium-hydride (Pd-H) species in the catalytic cycle. These species can arise from various sources, including the base, solvent, or impurities. The Pd-H species can then react with the this compound in a competing pathway to the desired cross-coupling reaction, leading to the deiodinated byproduct. Factors such as high temperatures and the use of strong, sterically unhindered bases can promote the formation of these palladium-hydride species.
Q3: How does the 2-methoxy group in this compound influence its susceptibility to deiodination?
A3: The 2-methoxy group is an electron-donating group, which increases the electron density of the pyridine ring. This can make the C-I bond more susceptible to certain reactions. While direct studies on the specific effect of the 2-methoxy group on the rate of deiodination are not extensively documented in the provided search results, electron-rich aryl halides can sometimes be more prone to side reactions in palladium-catalyzed couplings.
Q4: Which types of cross-coupling reactions are most prone to deiodination with this substrate?
A4: Deiodination can be a significant side reaction in several common palladium-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds with boronic acids or esters.
-
Sonogashira Coupling: For the formation of carbon-carbon bonds with terminal alkynes.
-
Buchwald-Hartwig Amination: Employed for the synthesis of carbon-nitrogen bonds with amines. Deiodination has been noted as a competing reaction in the Buchwald-Hartwig amination of other aryl iodides.[1]
Troubleshooting Guide: Preventing Deiodination of this compound
This guide provides a systematic approach to troubleshooting and minimizing deiodination in your reactions.
Issue: Significant formation of 2-methoxypyridine byproduct detected.
Initial Checks:
-
Purity of Reagents and Solvents: Ensure all reagents and solvents are pure and anhydrous. Impurities can sometimes contribute to the formation of Pd-H species.
-
Inert Atmosphere: Verify that the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst and ligands.
Troubleshooting Steps:
If deiodination is still observed, consider modifying the following reaction parameters, starting with the most impactful.
1. Choice of Base:
-
Problem: Strong and/or sterically unhindered bases (e.g., sodium tert-butoxide, lithium tert-butoxide) can promote the formation of palladium-hydride species.
-
Solution: Switch to a milder or more sterically hindered base. Commonly successful alternatives include:
-
Potassium carbonate (K₂CO₃)
-
Cesium carbonate (Cs₂CO₃)
-
Potassium phosphate (K₃PO₄)
-
2. Reaction Temperature:
-
Problem: Higher temperatures can increase the rate of the undesired deiodination pathway.
-
Solution: Lower the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that still allows for a reasonable reaction rate for the desired coupling.
3. Ligand Selection:
-
Problem: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired catalytic cycle versus the deiodination pathway.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can promote the desired reductive elimination step over the competing deiodination. Examples of effective ligands include:
-
For Suzuki and Buchwald-Hartwig reactions: XPhos, SPhos, RuPhos. The use of bulky biaryl phosphine ligands like XPhos has been shown to be effective in suppressing dehalogenation in C-N bond formation.[1]
-
The choice of ligand can be critical, and screening a few options is often necessary.
-
4. Palladium Precursor:
-
Problem: The choice of palladium source can sometimes influence the concentration of active Pd(0) and the formation of undesired species.
-
Solution: While less common to be the primary issue, if other modifications fail, consider trying a different palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-formed catalyst with the chosen ligand).
Quantitative Data Summary
The following table summarizes general reaction conditions that have been found to minimize dehalogenation in similar systems. Specific optimization for this compound may be required.
| Parameter | Condition to Minimize Deiodination | Rationale |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | Milder, non-nucleophilic bases are less prone to generating Pd-H species. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | Promote desired reductive elimination and sterically hinder competing pathways. |
| Temperature | Lowest effective temperature (e.g., 60-80 °C) | Deiodination often has a higher activation energy and is disfavored at lower temperatures. |
| Solvent | Anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF) | Minimizes potential sources of protons that can lead to deiodination. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction to Minimize Deiodination:
This protocol is a starting point and may require optimization for specific boronic acids.
Reagents & Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask or reaction vial with a stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate glovebox or under a positive flow of inert gas, add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the formation of both the desired product and the 2-methoxypyridine byproduct.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Figure 1: Competing Pathways in Pd-Catalyzed Cross-Coupling
Figure 2: Troubleshooting Workflow for Deiodination
References
Technical Support Center: Buchwald-Hartwig Amination of 3-Iodo-2-methoxypyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with the Buchwald-Hartwig amination of 3-iodo-2-methoxypyridine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Buchwald-Hartwig amination of this compound is not proceeding to completion, resulting in low yield. What are the common causes?
A1: Low or no yield in the amination of this compound can stem from several factors. The substrate itself presents unique challenges due to the electron-rich nature of the 2-methoxypyridine ring and the potential for the pyridine nitrogen to coordinate with and inhibit the palladium catalyst.[1] Key areas to investigate include:
-
Catalyst System (Palladium Source and Ligand): The choice of palladium precursor and, critically, the phosphine ligand is paramount for success with challenging substrates.[1] Sterically hindered and electron-rich ligands are often necessary to facilitate the crucial steps of the catalytic cycle.
-
Base Selection: The base is vital for the deprotonation of the amine and the overall reaction efficiency. The optimal choice is often substrate-dependent.
-
Solvent and Reagent Purity: The presence of water or other impurities can poison the catalyst. Anhydrous solvents and pure reagents are essential.
-
Reaction Temperature: While elevated temperatures are common, they can also lead to side reactions and catalyst decomposition.
-
Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Incomplete removal of air can lead to catalyst deactivation.
Q2: I am observing the formation of significant side products. What are the likely culprits and how can I mitigate them?
A2: Several side reactions can compete with the desired amination. For this compound, common side products include:
-
Hydrodeiodination: The iodo group is replaced by a hydrogen atom, yielding 2-methoxypyridine. This can occur via a competing β-hydride elimination pathway, especially with primary amines.
-
Homocoupling of the Amine: This is more prevalent with electron-rich anilines.
-
Protodeiodination of the Starting Material: This can be exacerbated by moisture or acidic impurities.
To minimize these side reactions, consider the following:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can favor the desired reductive elimination over β-hydride elimination.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner can sometimes suppress hydrodehalogenation.
-
Temperature Optimization: Lowering the reaction temperature may reduce the rate of side reactions more than the desired amination.
Q3: How do I choose the optimal catalyst and ligand for the amination of this compound?
A3: The selection of the catalyst and ligand is critical. For heteroaromatic substrates like this compound, catalyst systems that are resistant to inhibition by the pyridine nitrogen are preferred.
-
Palladium Precursors: Common choices include Pd₂(dba)₃ and Pd(OAc)₂. Pre-formed palladium precatalysts, such as those from the Buchwald group (e.g., G3 or G4 precatalysts), can also offer improved reactivity and reproducibility.
-
Ligands: Sterically hindered biaryl phosphine ligands are generally the most effective. Consider screening ligands such as XPhos, SPhos, or RuPhos. The choice may also depend on the nature of the amine coupling partner (primary vs. secondary). For primary amines, BrettPhos is often a good starting point.
Q4: What is the best base to use for this reaction?
A4: Strong, non-nucleophilic bases are typically employed in Buchwald-Hartwig aminations. The choice of base can significantly impact the reaction outcome.
-
Sodium tert-butoxide (NaOtBu): This is a commonly used and often effective base.
-
Lithium bis(trimethylsilyl)amide (LHMDS): This base can be advantageous when working with substrates that have protic functional groups.
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): These weaker bases can be beneficial if your starting materials or product are sensitive to strong bases.
Q5: What are the recommended reaction conditions (solvent, temperature, concentration)?
A5: General starting conditions for optimization are as follows:
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard. Toluene is often a good first choice as it can help to precipitate iodide salts, which may inhibit the catalyst.
-
Temperature: A starting temperature of 80-110 °C is typical. However, optimization may be required.
-
Concentration: A concentration of 0.1-0.5 M with respect to the limiting reagent is a reasonable starting point.
Data Presentation
Table 1: Recommended Starting Conditions for Catalyst System Screening
| Component | Recommendation | Rationale |
| Palladium Precursor | Pd₂(dba)₃ (1-2 mol%) or a G3/G4 precatalyst (1-2 mol%) | Readily available and effective. Precatalysts can offer improved performance. |
| Ligand | XPhos, SPhos, RuPhos (1.2-1.5 eq. to Pd) | Bulky biaryl phosphine ligands are effective for challenging substrates. |
| Base | NaOtBu (1.5-2.0 eq.) | A strong, commonly used base. |
| Solvent | Toluene (anhydrous) | Good solubility for many substrates and can mitigate iodide inhibition. |
| Temperature | 100 °C | A common starting point for Buchwald-Hartwig aminations. |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of this compound
This protocol is a general guideline and may require optimization for specific amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine coupling partner (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 1.2-1.5 eq. to Pd)
-
Base (e.g., Sodium tert-butoxide, 1.5-2.0 equiv)
-
Anhydrous toluene (to achieve a concentration of 0.1-0.5 M)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
-
Reagent Addition: Add this compound and the amine coupling partner to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
Technical Support Center: 3-Iodo-2-methoxypyridine Reaction Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-iodo-2-methoxypyridine. The content focuses on the impact of temperature on reaction kinetics, particularly in the context of palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on the reaction rate of this compound in cross-coupling reactions?
A1: In general, increasing the reaction temperature increases the rate of cross-coupling reactions involving this compound. This is because higher temperatures provide the reacting molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increased energy helps overcome the activation energy barrier of the reaction, resulting in a faster formation of the desired product.
Q2: Is there an optimal temperature range for Suzuki-Miyaura coupling reactions with this compound?
A2: While the optimal temperature can vary depending on the specific substrates, catalyst system, and solvent, a general starting point for Suzuki-Miyaura reactions is around 60°C.[1] The reaction temperature can range from room temperature up to 120°C.[1] Optimization studies for similar aryl iodides have shown that the yield can increase significantly with temperature up to a certain point, for example, from 20% at 25°C to an optimal yield at 80°C.[1][2] Above this optimal temperature, the yield may not increase further and side reactions can become more prevalent.
Q3: What are the potential consequences of running the reaction at too high a temperature?
A3: Exceeding the optimal temperature can lead to several issues. Elevated temperatures can cause the decomposition of the palladium catalyst, often observed as the precipitation of palladium black, which reduces the catalytic activity and can lead to lower yields.[3] Furthermore, high temperatures can promote undesired side reactions and the degradation of starting materials or the final product.
Q4: Can Suzuki-Miyaura reactions with this compound be performed at room temperature?
A4: Yes, some protocols for Suzuki-Miyaura cross-coupling reactions can be conducted at room temperature, particularly with highly reactive substrates or specialized catalyst systems.[4][5] These methods often offer a milder and more environmentally friendly alternative to reactions requiring high temperatures.[6]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestions |
| Low or No Product Yield | Reaction temperature is too low. | Gradually increase the reaction temperature in increments of 10-20°C. Monitor the reaction progress at each temperature to find the optimal point. For a model Suzuki-Miyaura reaction, the yield was observed to increase from 20% at 25°C to 77% at 70°C.[2] |
| Catalyst deactivation. | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst, especially at higher temperatures. | |
| Formation of Side Products | Reaction temperature is too high. | Lower the reaction temperature. High temperatures can lead to side reactions such as protodeboronation of the boronic acid.[7] |
| Prolonged reaction time at elevated temperature. | Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of byproducts. | |
| Palladium Black Precipitation | Reaction temperature is too high. | Reduce the reaction temperature. The stability of the palladium catalyst can be temperature-sensitive, and decomposition is more likely at elevated temperatures.[3] |
| Inappropriate ligand or catalyst system. | Consider using a more thermally stable palladium catalyst or a different ligand that can better stabilize the catalytic species at the desired reaction temperature. |
Data Presentation
Table 1: Effect of Temperature on the Yield of a Model Suzuki-Miyaura Cross-Coupling Reaction
The following table illustrates the impact of reaction temperature on the product yield for a representative Suzuki-Miyaura coupling of an aryl iodide with phenylboronic acid. This data is based on a study of a similar system and serves as a general guide for reactions involving this compound.
| Entry | Temperature (°C) | Yield (%) |
| 1 | 25 | 20 |
| 2 | 50 | 62 |
| 3 | 70 | 77 |
| 4 | 80 | Optimal |
Data adapted from a study on a similar aryl iodide system.[2]
Experimental Protocols
Detailed Methodology for a Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv.)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Round-bottom flask or Schlenk tube
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., starting at 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 6. Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Scale-Up Considerations for Reactions Involving 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions (FAQs) regarding the scale-up of chemical reactions involving 3-iodo-2-methoxypyridine. As a key building block in the synthesis of pharmaceuticals and other complex molecules, understanding the challenges associated with its use in large-scale reactions is crucial for efficient, safe, and reproducible manufacturing.[1][2]
Troubleshooting Guides
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, scaling up this reaction with this compound can present challenges.
Problem: Low or Inconsistent Yields
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst and phosphine ligand. Consider using a more stable pre-catalyst. Ensure rigorous exclusion of oxygen during the reaction. | Palladium(0) catalysts and phosphine ligands are sensitive to air and moisture, which can lead to deactivation.[3] Homocoupling of the boronic acid is a common side reaction promoted by the presence of oxygen. |
| Poor Reagent Quality | Test the purity of this compound and the boronic acid/ester. Boronic acids can degrade upon storage. | Impurities in starting materials can interfere with the catalytic cycle.[4] |
| Suboptimal Base | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). The choice of base can significantly affect reaction efficiency. | The base is crucial for the transmetalation step, and its strength and solubility can influence the reaction outcome.[3] |
| Inefficient Mixing | Ensure adequate agitation for the reactor size to maintain a homogeneous mixture, especially with heterogeneous bases. | Poor mixing can lead to localized concentration gradients and incomplete reaction. |
Problem: Impurity Formation
| Common Impurity | Potential Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen. | Thoroughly degas all solvents and reagents. Maintain a strict inert atmosphere (nitrogen or argon).[3] |
| Dehalogenation of this compound | Unoptimized reaction conditions (e.g., high temperature, prolonged reaction time). | Optimize temperature and reaction time. Consider using a milder base. |
| Residual Palladium | Inefficient work-up and purification. | Employ palladium scavengers (e.g., thiol-functionalized silica) or perform recrystallizations. |
Diagram: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: A logical workflow for diagnosing and resolving low-yield issues in Suzuki-Miyaura coupling reactions.
Buchwald-Hartwig Amination
This reaction is essential for forming C-N bonds, but scale-up requires careful control of parameters.
Problem: Incomplete Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Catalyst Deactivation | Use a pre-catalyst or ensure in-situ generation of the active Pd(0) species is efficient. Screen different generations of Buchwald ligands. | The active catalyst can be sensitive, and different ligands offer varying stability and reactivity.[5] |
| Base Incompatibility | The base must be strong enough to deprotonate the amine but not so strong as to cause substrate or product degradation. Screen bases like NaOtBu, K₃PO₄, or Cs₂CO₃. | The choice of base is critical and substrate-dependent in Buchwald-Hartwig aminations.[6] |
| Solvent Effects | Ensure the solvent (e.g., toluene, dioxane, THF) is anhydrous and degassed. The choice of solvent can influence catalyst activity and solubility of reagents. | Water and oxygen can deactivate the catalyst. The solvent can affect the coordination of the ligand to the palladium center. |
Diagram: Key Considerations for Buchwald-Hartwig Scale-Up
Caption: Critical parameters to evaluate when scaling up Buchwald-Hartwig amination reactions.
Grignard Reactions (Halogen-Magnesium Exchange)
The formation of a Grignard reagent from this compound is a key step for introducing nucleophilic character at the 3-position.
Problem: Failure to Initiate or Low Conversion
| Potential Cause | Troubleshooting Step | Rationale |
| Moisture or Air in the Reaction | Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents. Perform the reaction under a strict inert atmosphere (nitrogen or argon). | Grignard reagents are highly sensitive to moisture and oxygen, which will quench the reaction. |
| Poor Quality Magnesium | Use fresh, high-purity magnesium turnings. | The surface of the magnesium can oxidize over time, preventing the reaction from starting. |
| Slow Halogen-Magnesium Exchange | Consider using i-PrMgCl·LiCl for the exchange reaction instead of elemental magnesium. | The use of i-PrMgCl·LiCl can facilitate the halogen-magnesium exchange at lower temperatures and with better functional group tolerance.[7] |
Problem: Thermal Runaway Risk
| Potential Cause | Troubleshooting Step | Rationale |
| Highly Exothermic Reaction | Perform heat flow calorimetry on a small scale to understand the thermal profile of the reaction.[8] | This data is crucial for designing appropriate cooling capacity for the larger scale reactor. |
| Accumulation of Reagents | Use a semi-batch process where one of the reagents is added slowly to control the reaction rate and heat generation. | This prevents the accumulation of unreacted starting materials, which could lead to a sudden and dangerous exotherm.[8] |
Diagram: Grignard Reaction Safety Workflow
Caption: A workflow for assessing and mitigating thermal risks during the scale-up of Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns are managing the exothermicity of the reaction, especially for Grignard formations, and ensuring the safe handling of pyrophoric reagents if used. For palladium-catalyzed reactions, the main concerns are the handling of flammable solvents under an inert atmosphere and the potential for pressure buildup in a closed system if the reaction is unexpectedly fast. A thorough risk assessment should be conducted before any scale-up.
Q2: How can I minimize the amount of palladium catalyst needed for a large-scale Suzuki-Miyaura or Buchwald-Hartwig reaction?
A2: To minimize catalyst loading, it is crucial to optimize other reaction parameters. This includes screening different ligands to find the most active one for your specific substrate, ensuring the purity of all reagents, and optimizing the base and solvent system. Running the reaction at the optimal temperature can also improve catalyst turnover.
Q3: What analytical techniques are recommended for monitoring the progress of these reactions at scale?
A3: For real-time monitoring, in-situ techniques like FTIR or Raman spectroscopy can be valuable. For at-line or off-line monitoring, HPLC and UPLC are commonly used to quantify the consumption of starting materials and the formation of the product and impurities.[9] GC-MS can also be used if the compounds are sufficiently volatile and thermally stable.
Q4: Are there any specific challenges related to the 2-methoxypyridine moiety during these reactions?
A4: The 2-methoxypyridine group is generally stable under typical cross-coupling conditions. However, under strongly acidic or basic conditions at high temperatures, hydrolysis of the methoxy group could potentially occur. The pyridine nitrogen can also coordinate to the palladium center, which may influence the catalytic activity.
Q5: What is the best way to remove residual palladium from my final product on a large scale?
A5: On a large scale, methods like treatment with activated carbon, silica-based metal scavengers (e.g., with thiol or amine functionalities), or crystallization are preferred over chromatography. The choice of method will depend on the nature of the product and the level of palladium contamination.
Experimental Protocols
Note: The following are generalized protocols and should be optimized for your specific substrates and equipment. A thorough safety review should be conducted before proceeding.
Representative Kilogram-Scale Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid on a kilogram scale.
Materials:
-
This compound (1.0 kg, 4.25 mol)
-
Arylboronic acid (1.2 eq, 5.10 mol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.01-0.1 mol%)
-
Phosphine ligand (e.g., SPhos, 0.02-0.2 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 eq, 12.75 mol)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
Procedure:
-
Charge a suitable, clean, and dry reactor with this compound, the arylboronic acid, and potassium carbonate.
-
Inert the reactor by performing at least three vacuum/nitrogen purge cycles.
-
Add 2-MeTHF and water (e.g., in a 4:1 ratio) to the reactor. The solvent volume should be sufficient to ensure good mixing (typically 5-10 L per kg of starting material).
-
Begin agitation and heat the mixture to the desired temperature (e.g., 70-90 °C).
-
In a separate vessel, dissolve the palladium catalyst and phosphine ligand in a small amount of degassed 2-MeTHF.
-
Once the reactor contents reach the target temperature, add the catalyst solution.
-
Maintain the reaction temperature and monitor the progress by HPLC.
-
Upon completion, cool the reactor to room temperature.
-
Add water to dissolve the inorganic salts and separate the aqueous layer.
-
Wash the organic layer with brine.
-
Treat the organic layer with a palladium scavenger if necessary.
-
Concentrate the organic layer under reduced pressure and proceed with crystallization to isolate the pure product.
General Procedure for Grignard Reagent Formation via Halogen-Magnesium Exchange
This protocol outlines the formation of the Grignard reagent from this compound using i-PrMgCl·LiCl.
Materials:
-
This compound (1.0 eq)
-
i-PrMgCl·LiCl solution in THF (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (nitrogen or argon).
-
Charge a reactor with a solution of this compound in anhydrous THF.
-
Cool the solution to a low temperature (e.g., -15 °C to 0 °C).
-
Slowly add the i-PrMgCl·LiCl solution to the cooled solution of this compound, maintaining the internal temperature.
-
Stir the reaction mixture at this temperature for a specified time (e.g., 1-2 hours) to ensure complete formation of the Grignard reagent. The progress of the exchange can be monitored by quenching an aliquot with an electrophile (e.g., iodine) and analyzing by GC or HPLC.
-
The resulting Grignard reagent solution is then ready for use in the subsequent reaction.
References
- 1. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. EP2586777A1 - Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)pyridine, an intermediate of perampanel - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ijnrd.org [ijnrd.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo-2-methoxypyridine and 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 3-bromo-2-methoxypyridine and 3-iodo-2-methoxypyridine, two important heterocyclic building blocks in organic synthesis. The choice between these reagents can significantly impact reaction efficiency, required conditions, and overall synthetic strategy. This document summarizes their performance in key transformations, supported by established chemical principles and illustrative experimental data.
Core Reactivity Principles: The Carbon-Halogen Bond
The fundamental difference in reactivity between 3-bromo-2-methoxypyridine and this compound lies in the properties of the carbon-halogen (C-X) bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This distinction is the primary determinant of their reactivity profiles, particularly in reactions involving the cleavage of this bond.
| Bond Type | Average Bond Energy (kJ/mol) | Average Bond Length (pm) |
| C-Br | ~285 | ~194 |
| C-I | ~213 | ~214 |
This difference in bond energy means that the C-I bond in this compound requires less energy to break. Consequently, it is generally more reactive, especially in reactions where the C-X bond cleavage is the rate-determining step, such as the oxidative addition step in many palladium-catalyzed cross-coupling reactions.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity order is almost universally I > Br >> Cl . This means this compound will typically react faster, under milder conditions (e.g., lower temperatures, lower catalyst loadings), or give higher yields compared to its bromo counterpart.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds. The rate-determining step is often the oxidative addition of the palladium(0) catalyst into the C-X bond. Due to the weaker C-I bond, this compound is expected to undergo this step more readily than 3-bromo-2-methoxypyridine.
While direct side-by-side comparative data for these specific substrates is limited in published literature, we can infer the reactivity difference from typical conditions reported for analogous halopyridines. Iodopyridines often achieve high yields in shorter times or at lower temperatures.
Table 1: Illustrative Comparison of Suzuki-Miyaura Coupling Conditions
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Iodo-Pyridine (analogue) | Phenylboronic Acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Propylene Carbonate / H₂O | 130 | N/A | 93[1] |
| 3-Bromo-Pyridine (analogue) | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | EtOH / H₂O | Reflux | N/A | Moderate to Good |
Note: Data is for analogous pyridine substrates to illustrate general reactivity trends.
Buchwald-Hartwig Amination
This reaction forms C-N bonds and follows a similar catalytic cycle to the Suzuki coupling, beginning with oxidative addition. Therefore, this compound is expected to be the more reactive substrate. While aryl iodides are generally more reactive, they can sometimes lead to the formation of unreactive palladium iodide dimer complexes, which can inhibit the catalyst. However, the use of modern, bulky phosphine ligands often mitigates this issue.[2][3]
A study on the amination of 3-bromo-2-aminopyridine with morpholine demonstrated that ligand choice is critical, with RuPhos and SPhos providing good yields (71-76%).[4] For the more reactive iodo-analogue, one could anticipate that similar or even milder conditions would be effective.
Table 2: Illustrative Buchwald-Hartwig Amination Conditions for Bromopyridines
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 3-Bromo-2-aminopyridine | Morpholine | Pd₂(dba)₃ (2 mol%) / RuPhos (8 mol%) | LiHMDS | THF | 65 | 16 | 71[4] |
| 2-Bromotoluene (analogue) | Morpholine | (SIPr)Pd(methallyl)Cl (3 mol%) | LHMDS | N/A | 22 | < 1 | 99[5] |
Note: Data is for analogous substrates to provide starting points for optimization. The higher reactivity of this compound would likely allow for lower temperatures or shorter reaction times.
Stille Coupling
The Stille reaction couples organotin compounds with organic halides. The reactivity trend of the halide partner is again I > Br > OTf >> Cl .[6] Therefore, this compound will couple more efficiently than 3-bromo-2-methoxypyridine. This higher reactivity can be advantageous, allowing for lower reaction temperatures and preventing the decomposition of sensitive stannanes or other functional groups in the molecule.
Reactivity in Halogen-Metal Exchange
Halogen-metal exchange is a powerful method for generating organometallic reagents, most commonly organolithiums. The reaction rate is highly dependent on the halogen, following the order I > Br > Cl .[7][8] This exchange is typically very fast, often occurring at low temperatures (e.g., -78 °C) to prevent side reactions.
-
This compound : Will undergo lithium-halogen exchange very rapidly with alkyllithium reagents like n-BuLi or t-BuLi at low temperatures. This is the preferred substrate for generating the corresponding 3-lithio-2-methoxypyridine.
-
3-Bromo-2-methoxypyridine : Will also undergo lithium-halogen exchange, but it may require slightly longer reaction times or marginally higher temperatures compared to the iodo analogue. The reaction is still typically very efficient.
The choice between the bromo and iodo derivative often comes down to a balance of reactivity, cost, and the stability of the starting material. The higher reactivity of the iodide makes it ideal for ensuring complete and rapid exchange, especially in the presence of other sensitive functional groups.
Experimental Protocols
The following are generalized protocols for key reactions, adapted from procedures for structurally similar substrates. Optimization for specific coupling partners is highly recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted for a generic bromopyridine and can be used as a starting point for both the bromo and iodo substrates. Milder conditions may be sufficient for this compound.
-
Reaction Setup : To an oven-dried Schlenk flask, add the halopyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a Pd(OAc)₂/ligand combination).
-
Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition : Add a degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O) via syringe to achieve a concentration of ~0.1-0.2 M.
-
Reaction : Heat the mixture with vigorous stirring at a temperature between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is based on conditions for related bromopyridines.[1][4] For this compound, reaction times may be shorter and lower temperatures may be effective.
-
Reaction Setup : In a glovebox or under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., RuPhos, BINAP, 2-8 mol%), and a base (e.g., NaOtBu or LiHMDS, 1.4-2.5 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition : Add the halopyridine (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition : Add an anhydrous, degassed aprotic solvent (e.g., toluene or THF) via syringe.
-
Reaction : Seal the tube and heat the mixture with vigorous stirring at 65-110 °C until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up : Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification : Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Lithium-Halogen Exchange
This procedure must be performed under strictly anhydrous and inert conditions.
-
Reaction Setup : To a flame-dried, three-necked flask equipped with a thermometer, a nitrogen inlet, and a septum, add the halopyridine (1.0 equiv.).
-
Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen.
-
Solvent Addition : Add anhydrous THF or diethyl ether via syringe to achieve a concentration of ~0.2-0.5 M.
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation : Slowly add n-butyllithium (1.0-1.1 equiv.) dropwise via syringe, keeping the internal temperature below -70 °C. The exchange with this compound is nearly instantaneous, while the bromo analogue may require stirring for 15-30 minutes.
-
Electrophilic Quench : Add the desired electrophile (1.1 equiv.), either neat or as a solution in anhydrous THF, dropwise while maintaining the temperature at -78 °C.
-
Warming and Work-up : After the addition, stir the reaction at -78 °C for an additional hour before allowing it to slowly warm to room temperature. Quench the reaction carefully with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purification : Purify the crude material by column chromatography or distillation.
Conclusion and Recommendation
The choice between 3-bromo-2-methoxypyridine and this compound should be guided by the specific requirements of the synthetic step.
-
Choose this compound for:
-
Higher Reactivity: When faster reaction rates and milder conditions are required, particularly for complex molecules with sensitive functional groups.
-
Difficult Couplings: For challenging cross-coupling reactions where the bromo-analogue shows low conversion.
-
Rapid Halogen-Metal Exchange: When near-instantaneous formation of the organometallic reagent is desired.
-
-
Choose 3-Bromo-2-methoxypyridine for:
-
Cost-Effectiveness: Aryl bromides are often significantly less expensive than the corresponding iodides.
-
Process Development: When reaction conditions can be optimized and pushed to achieve desired conversion, prioritizing lower starting material cost.
-
Sequential Couplings: In di- or poly-halogenated systems, the differential reactivity of C-Br vs. another, more reactive C-X bond can be exploited for selective, sequential functionalization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 8. imperial.ac.uk [imperial.ac.uk]
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Iodo-2-methoxypyridine
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For researchers in drug development and materials science, the choice of an appropriate palladium catalyst is critical for the successful synthesis of complex molecules. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of 3-iodo-2-methoxypyridine, a key heterocyclic building block, with arylboronic acids. The performance of four widely used palladium catalysts—Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), XPhos Pd G2, and PEPPSI-IPr—is evaluated based on experimental data from analogous reactions, providing a framework for catalyst selection and reaction optimization.
Performance Comparison of Palladium Catalysts
The efficacy of a palladium catalyst in the Suzuki coupling of this compound is influenced by factors such as catalyst loading, reaction temperature, and the nature of the base and solvent. The following table summarizes the typical performance of the selected catalysts in the coupling of aryl iodides, including heteroaryl iodides, with arylboronic acids.
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 1-5 | K₂CO₃ or K₃PO₄ | Toluene/Water or Dioxane/Water | 80-100 | 12-24 | 70-90 |
| PdCl₂(dppf) | 1-3 | K₂CO₃ or Cs₂CO₃ | DMF or Dioxane | 80-110 | 8-16 | 85-95 |
| XPhos Pd G2 | 1-2 | K₃PO₄ | Dioxane/Water or Toluene | 80-110 | 2-8 | 90-98 |
| PEPPSI-IPr | 1-3 | K₂CO₃ or K₃PO₄ | THF or Dioxane | 60-100 | 1-6 | 92-99 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the Suzuki coupling of this compound with an arylboronic acid using each of the compared palladium catalysts.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.).
Catalyst and Solvent Addition: The flask is evacuated and backfilled with argon three times. Degassed 1,4-dioxane (8 mL) and water (2 mL) are then added. Under a positive flow of argon, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%) is added to the reaction mixture.
Reaction Conditions: The reaction mixture is heated to 90 °C and stirred for 16 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using PdCl₂(dppf)
Reaction Setup: In a glovebox, a reaction vial is charged with this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
Catalyst and Solvent Addition: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02 mmol, 2 mol%) is added to the vial. Anhydrous, degassed dimethylformamide (DMF, 5 mL) is then added.
Reaction Conditions: The vial is sealed and the reaction mixture is heated to 100 °C with vigorous stirring for 12 hours.
Work-up and Purification: The reaction mixture is cooled to room temperature and diluted with ethyl acetate (25 mL). The organic solution is washed with water (3 x 15 mL) and brine (15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography.
Protocol 3: Suzuki Coupling using XPhos Pd G2
Reaction Setup: A microwave vial is charged with this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
Catalyst and Solvent Addition: XPhos Pd G2 (0.015 mmol, 1.5 mol%) is added to the vial. A degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) is then added.
Reaction Conditions: The vial is sealed and heated in a microwave reactor to 110 °C for 4 hours.
Work-up and Purification: After cooling, the reaction mixture is partitioned between ethyl acetate (20 mL) and water (10 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL). The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified via column chromatography.
Protocol 4: Suzuki Coupling using PEPPSI-IPr
Reaction Setup: In a reaction tube, this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) are combined.
Catalyst and Solvent Addition: PEPPSI-IPr catalyst (--INVALID-LINK--palladium(II) dichloride, 0.02 mmol, 2 mol%) is added. Anhydrous and degassed tetrahydrofuran (THF, 5 mL) is then added.
Reaction Conditions: The tube is sealed and the mixture is stirred at 80 °C for 3 hours.
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate (20 mL) and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash chromatography.
Visualizing the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) species, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Reagents for 2-Methoxypyridine Functionalization: Alternatives to 3-Iodo-2-methoxypyridine
For researchers, medicinal chemists, and professionals in drug development, the efficient incorporation of substituted pyridine rings is a cornerstone of modern synthesis. The 2-methoxypyridine moiety is a prevalent scaffold in numerous biologically active compounds. 3-Iodo-2-methoxypyridine has traditionally been a reliable reagent for introducing this group via palladium-catalyzed cross-coupling reactions. However, factors such as cost, reactivity, and downstream compatibility necessitate a thorough evaluation of alternative reagents. This guide provides an objective comparison of viable alternatives, supported by experimental data and detailed protocols to aid in rational reagent selection.
The primary alternatives to this compound fall into two main categories: other 3-halopyridines (bromo- and chloro- derivatives) which act as electrophilic partners, and boronic acid derivatives which serve as nucleophilic partners in Suzuki-Miyaura coupling. Each class presents a unique profile of reactivity, cost, and required reaction conditions.
Comparative Overview of Reagents
The choice of reagent profoundly impacts reaction efficiency. The reactivity of 3-halopyridines in palladium-catalyzed couplings, which often involves a rate-determining oxidative addition step, follows the well-established trend based on carbon-halogen bond dissociation energies: I > Br > Cl.[1] Consequently, this compound is the most reactive, allowing for milder reaction conditions, while the bromo- and chloro- analogues require more forcing conditions, such as higher temperatures or more active catalyst systems.[1][2]
An alternative strategy involves reversing the polarity of the reactants by using (2-methoxypyridin-3-yl)boronic acid or its esters. This approach is particularly valuable when the coupling partner is a rare or complex halide.
Data Presentation: Quantitative Comparison
To facilitate direct comparison, the following tables summarize the key characteristics and performance metrics of each reagent class in common cross-coupling reactions.
Table 1: General Reagent Characteristics
| Reagent | Molecular Weight | Physical Form | Relative Reactivity | Relative Cost | Key Advantages | Key Disadvantages |
| This compound | 235.03 g/mol | Solid | +++ (High) |
| High reactivity, milder conditions, faster reactions | Higher cost, potential for side reactions |
| 3-Bromo-2-methoxypyridine | 188.03 g/mol | Liquid | ++ (Medium) |
| Good balance of reactivity and cost, widely available | Requires more forcing conditions than iodo- |
| 3-Chloro-2-methoxypyridine | 143.58 g/mol | Liquid | + (Low) | $ (Low) | Low cost | Low reactivity, requires specialized catalysts/ligands[2] |
| (2-methoxypyridin-3-yl)boronic acid | 152.94 g/mol | Solid | N/A (Nucleophile) |
| Reverses coupling polarity, useful for complex halides[3] | Can be prone to protodeboronation |
Table 2: Performance Comparison in Suzuki-Miyaura Coupling (Representative conditions for coupling with Phenylboronic Acid)
| Reagent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Citation |
| This compound | Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 90 | 2 | >95 | [2] |
| 3-Bromo-2-methoxypyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 6 | 85-95 | [2] |
| 3-Chloro-2-methoxypyridine | XPhos Pd G3 | K₃PO₄ | 2-MeTHF | 100 | 12-24 | 70-90 | [2] |
| Aryl Halide + Pyridylboronic Acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 80-95 | [4] |
Table 3: Performance Comparison in Buchwald-Hartwig Amination (Representative conditions for coupling with Morpholine)
| Reagent | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Citation |
| This compound | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | High | [5][6] |
| 3-Bromo-2-methoxypyridine | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100-110 | High | [5][7] |
| 3-Chloro-2-methoxypyridine | Pd₂(dba)₃ / RuPhos | K₂CO₃ | t-BuOH | 110 | Moderate to High | [8] |
Visualizing Synthetic Strategies
The diagrams below illustrate the alternative coupling strategies and a generalized workflow for these critical reactions.
Caption: Alternative Suzuki-Miyaura coupling strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Cross-Coupling Reactions: Suzuki, Stille, and Negishi Couplings of 3-Iodo-2-methoxypyridine
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the formation of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. For researchers and professionals in drug development, the selection of an appropriate coupling method is paramount to achieving optimal yields, purity, and scalability. This guide provides a comparative analysis of three seminal cross-coupling reactions—the Suzuki, Stille, and Negishi couplings—with a specific focus on their application to the versatile building block, 3-iodo-2-methoxypyridine.
Performance Comparison
The choice between Suzuki, Stille, and Negishi couplings for the functionalization of this compound hinges on several factors, including the desired coupling partner, functional group tolerance, reaction conditions, and the toxicity of the organometallic reagents. The following table summarizes typical experimental data for each reaction, offering a quantitative basis for comparison. The data presented is a composite of representative conditions and yields found in the literature for similar iodo-heterocyclic substrates, providing a predictive framework for the target molecule.
| Parameter | Suzuki Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Aryl/heteroaryl boronic acids or esters | Aryl/heteroaryl/vinyl stannanes | Aryl/heteroaryl/alkyl zinc halides |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃ | Pd(OAc)₂/SPhos, Pd₂(dba)₃/P(2-furyl)₃ |
| Catalyst Loading | 1-5 mol% | 1-5 mol% | 0.5-5 mol% |
| Base/Additive | Na₂CO₃, K₂CO₃, Cs₂CO₃ | LiCl, CuI (co-catalyst) | None typically required |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, DMF, THF | THF, DMF |
| Temperature | 80-110 °C | 80-110 °C | 25-60 °C |
| Reaction Time | 2-24 hours | 2-24 hours | 1-12 hours |
| Typical Yields | 70-95% | 75-98% | 80-95% |
| Functional Group Tolerance | Good (boronic acids are generally stable) | Excellent (organostannanes are very stable) | Moderate (organozinc reagents can be reactive) |
| Toxicity of Reagent | Low | High (organotin compounds are toxic) | Moderate (organozinc reagents are air/moisture sensitive) |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of any synthetic procedure. Below are representative protocols for the Suzuki, Stille, and Negishi couplings of an iodo-pyridine derivative, which can be adapted for this compound.
Suzuki Coupling Protocol
This protocol is adapted from standard procedures for the coupling of iodo-heterocycles with arylboronic acids.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Dioxane/Water (4:1 mixture)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the dioxane/water solvent mixture and degas the solution by bubbling the inert gas through it for 15-20 minutes.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol
This protocol is based on general procedures for Stille couplings of aryl iodides.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Organostannane reagent (1.1 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Lithium Chloride (LiCl) (3.0 equiv)
-
Anhydrous Toluene
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and lithium chloride in anhydrous toluene.
-
Add the organostannane reagent to the solution.
-
Degas the mixture with a stream of inert gas for 15 minutes.
-
Add Pd(PPh₃)₄ to the flask.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate.
-
To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). A precipitate will form, which can be removed by filtration through celite.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Negishi Coupling Protocol
This protocol is a representative procedure for the Negishi coupling of aryl iodides.[4][5][6]
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (1.2 equiv, typically as a 0.5 M solution in THF)
-
Pd₂(dba)₃ (0.01 equiv)
-
SPhos (0.04 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried and inert gas-flushed flask, add Pd₂(dba)₃ and SPhos.
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the active catalyst complex.
-
Add a solution of this compound in anhydrous THF to the catalyst mixture.
-
Slowly add the organozinc reagent to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 50 °C for 1-12 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Catalytic Cycles Visualization
The underlying mechanisms of the Suzuki, Stille, and Negishi couplings share a common catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The following diagram illustrates these fundamental pathways.
Caption: Catalytic cycles of Suzuki, Stille, and Negishi couplings.
Concluding Remarks
The Suzuki, Stille, and Negishi couplings each offer a powerful and versatile method for the C-C bond formation on this compound.
-
The Suzuki coupling is often the first choice due to the low toxicity and stability of the boronic acid reagents, as well as the generally mild reaction conditions. The commercial availability of a vast array of boronic acids further enhances its utility.
-
The Stille coupling boasts excellent functional group tolerance and the organostannane reagents are stable to air and moisture.[3][7] However, the high toxicity of tin compounds is a significant drawback, often limiting its use to small-scale synthesis or when other methods fail.[3]
-
The Negishi coupling is advantageous for its high reactivity, often proceeding under milder conditions and with shorter reaction times than the Suzuki or Stille couplings.[4][8] The primary limitation is the higher reactivity and sensitivity of the organozinc reagents to air and moisture, requiring more stringent anhydrous and inert reaction conditions.[9]
Ultimately, the optimal choice of coupling reaction will depend on the specific synthetic challenge at hand, balancing the need for high yield and purity with considerations of reagent availability, functional group compatibility, and safety. This guide provides the foundational information for making an informed decision in the development of robust and efficient synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 3-Iodo-2-methoxypyridine Derivatives
For researchers, scientists, and drug development professionals, 3-iodo-2-methoxypyridine has emerged as a versatile scaffold in the synthesis of novel compounds with significant therapeutic potential. Its unique chemical structure allows for facile modification, leading to a diverse range of derivatives exhibiting promising anticancer, antimicrobial, and anti-inflammatory activities. This guide provides an objective comparison of the biological performance of various this compound derivatives and other closely related pyridine compounds, supported by experimental data, detailed protocols, and pathway visualizations to aid in the advancement of drug discovery and development.
Anticancer Activity: Targeting Key Pathways in Malignancy
Derivatives of this compound have shown considerable promise as anticancer agents by targeting fundamental cellular processes involved in tumor growth and proliferation. Notably, these compounds have been investigated as inhibitors of crucial protein kinases and as disruptors of microtubule dynamics.
Kinase Inhibition: A Focus on VEGFR-2 and HER-2
Several pyridine derivatives have been designed and synthesized as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2), key players in tumor angiogenesis and cancer cell proliferation.
Table 1: Comparative Anticancer Activity of Pyridine Derivatives as Kinase Inhibitors
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Target Kinase | IC50 (µM) | Reference Compound | Target Kinase IC50 (µM) |
| Compound 5a | MCF-7 | 1.77 | VEGFR-2 | - | Taxol | - |
| Compound 5e | MCF-7 | 1.39 | VEGFR-2 | - | Taxol | - |
| Compound 6b | HepG2 | 2.68 | VEGFR-2 | - | Taxol | - |
| Compound 5a | HepG2 | 2.71 | VEGFR-2 | - | Taxol | - |
| Compound 10 | HepG2 | 4.25 | VEGFR-2 | 0.12 | Sorafenib | 0.10 |
| Compound 9 | HepG2 | 4.68 | VEGFR-2 | 0.13 | Sorafenib | 0.10 |
| Compound 8 | HepG2 | 4.34 | VEGFR-2 | 0.13 | Sorafenib | 0.10 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.
Figure 1: Inhibition of VEGFR-2 and HER-2 signaling pathways by this compound derivatives.
Tubulin Polymerization Inhibition
Another effective anticancer strategy is the disruption of microtubule dynamics, which are crucial for cell division. Certain pyridine derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[1]
Table 2: Comparative Anticancer Activity of Pyridine Derivatives as Tubulin Inhibitors
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Target | IC50 (nM) | Reference Compound | Target IC50 (nM) |
| Compound VI | HCT-116 | 4.83 | Tubulin Polymerization | 8.92 | Colchicine | 9.85 |
| Compound VI | HepG-2 | 3.25 | Tubulin Polymerization | 8.92 | Colchicine | 9.85 |
| Compound VI | MCF-7 | 6.11 | Tubulin Polymerization | 8.92 | Colchicine | 9.85 |
| Compound Vj | HCT-116 | 4.50 | Tubulin Polymerization | 10.75 | Colchicine | 9.85 |
| Compound Vc | MCF-7 | - | Tubulin Polymerization | 17.64 | Colchicine | 9.85 |
| Compound Vf | MCF-7 | - | Tubulin Polymerization | 20.39 | Colchicine | 9.85 |
| Compound Vb | MCF-7 | - | Tubulin Polymerization | 22.41 | Colchicine | 9.85 |
IC50 values represent the concentration of the compound required to inhibit 50% of cell growth or enzyme activity.[1]
Figure 2: Experimental workflow for evaluating tubulin polymerization inhibition.
Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have demonstrated promising activity against a range of bacterial and fungal strains.
Table 3: Comparative Antimicrobial Activity of Pyridine Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Chlorinated Pyridine Carbonitrile | Candida albicans (CANDAL 03) | - | Miconazole | - |
| Chlorinated Pyridine Carbonitrile | Candida albicans (6647) | - | Clotrimazole | - |
| Hydrazone containing Pyridines | Bacillus cereus | - | Ampicillin | - |
| Oxadiazoles | Bacillus cereus | - | Ampicillin | - |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical which prevents visible growth of a bacterium or fungus. Specific values were noted as comparable to the reference but not explicitly quantified in the source.[2]
Figure 3: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Pyridine derivatives have been investigated for their ability to modulate the inflammatory response, showing potential as a new class of anti-inflammatory agents.
Table 4: Comparative Anti-inflammatory Activity of Pyridine Derivatives
| Compound ID | Assay | Inhibition (%) | Reference Compound | Inhibition (%) |
| Compound 7a | NO Production in LPS-stimulated RAW 264.7 cells | 65.48 | - | - |
| Compound 9d | NO Production in LPS-stimulated RAW 264.7 cells | 61.90 | - | - |
| Compound 9a | NO Production in LPS-stimulated RAW 264.7 cells | 55.95 | - | - |
| Compound 7f | NO Production in LPS-stimulated RAW 264.7 cells | 51.19 | - | - |
The data represents the percentage of inhibition of nitric oxide (NO) production, a key mediator of inflammation.[3]
Figure 4: Inhibition of pro-inflammatory signaling pathways in macrophages.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summarized protocols for the key biological assays cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2, HCT-116) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the pyridine derivatives and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[4]
Tubulin Polymerization Assay
-
Reaction Mixture: A reaction mixture containing tubulin (10 µM), GTP (1 mM), and glutamate (0.8 M) in a buffer is prepared.
-
Compound Addition: The test compounds at various concentrations are added to the reaction mixture.
-
Polymerization Monitoring: The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm over time at 37°C using a spectrophotometer.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.[1]
Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: A standardized inoculum of the microbial strain is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Anti-inflammatory Activity (Nitric Oxide Assay)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with different concentrations of the pyridine derivatives for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at 540 nm. The percentage of NO inhibition is calculated relative to the LPS-treated control.[3]
This guide highlights the significant potential of this compound derivatives as a source of novel therapeutic agents. The presented data and methodologies offer a valuable resource for researchers dedicated to advancing the fields of oncology, infectious diseases, and inflammatory disorders. Further exploration and optimization of these promising scaffolds are warranted to translate these findings into clinical applications.
References
- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]
A Comparative Guide to Ligand Efficiency in 3-Iodo-2-methoxypyridine Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal and agrochemical research. Among these, 3-iodo-2-methoxypyridine stands out as a versatile and crucial building block for introducing diverse molecular complexities.[1] Its unique electronic and steric properties, however, present distinct challenges in transition-metal-catalyzed cross-coupling reactions. The proximity of the methoxy group and the coordinating pyridine nitrogen can significantly influence catalyst activity, making the choice of ligand paramount for achieving high efficiency and yield.
This guide provides an objective comparison of different ligands in three key palladium-catalyzed cross-coupling reactions involving this compound: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The data presented is supported by experimental findings to aid researchers in selecting the optimal catalytic system for their synthetic needs.
The Catalytic Cycle: A General Overview
Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle. The ligand's role is critical at each stage, influencing the stability of intermediates, the rate of key steps like oxidative addition and reductive elimination, and ultimately, the overall efficiency of the transformation. Bulky, electron-rich phosphine ligands, for instance, are often employed to promote the formation of the active catalytic species and accelerate the reaction.[2][3]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds between aryl halides and organoboron compounds. However, the coupling of 2-substituted pyridines can be challenging due to the potential for the pyridine nitrogen to coordinate with the palladium center, inhibiting catalytic activity.[4] The use of bulky, electron-rich phosphine ligands can mitigate this issue.[4]
| Ligand | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| PPh₃ | Pd(PPh₃)₄ | Na₂CO₃ | DME | 80 | 12 | Moderate | [5] |
| PCy₃ | Pd(OAc)₂ | K₂CO₃ | Bu₂O | 140 | 16 | 92 | [6] |
| XPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 100 | 18 | High | [4] (qualitative) |
| SPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | RT-100 | 12-24 | >90 | [3] |
Note: Yields are generalized from literature on similar 2-substituted pyridyl halides. Specific yields for this compound may vary. The use of bulky biarylphosphine ligands like SPhos often allows for reactions at lower temperatures and catalyst loadings.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reaction Setup: Add this compound (1.0 eq.), the corresponding boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene or Dioxane).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds.[7] For challenging substrates like 3-halo-2-aminopyridines, specialized ligands are often necessary to achieve high yields.[8] The choice between ligands can depend on the steric and electronic properties of the amine coupling partner.
| Ligand / Precatalyst | Pd Source | Base | Solvent | Temp. (°C) | Time (h) | Amine Type | Yield (%) | Reference |
| RuPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | Secondary | 71 | [8] |
| RuPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | Secondary | 83 | [8] |
| SPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | Secondary | 76 | [8] |
| BrettPhos-precatalyst | - | LiHMDS | THF | 65 | 16 | Primary (branched) | 78 | [8] |
| XPhos | Pd₂(dba)₃ | LiHMDS | THF | 65 | 16 | Secondary | ~40 | [8] |
Note: Data is based on the coupling of 3-bromo-2-aminopyridine, a structurally similar substrate. Pre-catalysts, which are air-stable and generate the active Pd(0) species in situ, often provide higher yields.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos-precatalyst, 2-4 mol%), this compound (1.0 eq.), and the solid base (e.g., LiHMDS, 2.0-2.5 eq.).
-
Reagent Addition: Add the anhydrous solvent (e.g., THF or Toluene), followed by the amine (1.2-1.5 eq.).
-
Reaction: Seal the tube and heat the mixture in an oil bath at the specified temperature (typically 65-100 °C) for 16-24 hours.
-
Work-up: After cooling, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
Sonogashira Coupling: Synthesizing Alkynes
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[9] The reaction is typically catalyzed by palladium, often with a copper(I) co-catalyst.[9] Modern protocols have been developed that are copper-free, mitigating the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.[10] The efficiency of these couplings is enhanced by using bulky, electron-rich ligands.[2]
| Ligand | Pd Source | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| PPh₃ | PdCl₂(PPh₃)₂ | CuI | Et₃N / Amine | RT - 60 | High | [9][10] | |
| P(t-Bu)₃ | Pd₂(dba)₃ | None | Cs₂CO₃ | Dioxane | 80 | High | [2] (qualitative) |
| Dipyrimidyl | (Dipyrimidyl)PdCl₂ | None | n-BuNH₂ | THF | 65 | Good | [9] |
Note: While specific data for this compound is limited, aryl iodides are the most reactive halides for this transformation, generally providing high yields under mild conditions.[2][9]
Experimental Protocol: General Procedure for Copper-Free Sonogashira Coupling
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4-8 mol%).
-
Reaction Setup: Add this compound (1.0 eq.) and the base (e.g., Cs₂CO₃, 2.0 eq.).
-
Reagent Addition: Degas the anhydrous solvent (e.g., Dioxane or THF) and add it to the flask, followed by the terminal alkyne (1.5 eq.).
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80 °C) and stir for 4-24 hours, monitoring by TLC or GC-MS.
-
Work-up: Cool the mixture, filter through a pad of celite, and rinse with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting residue by flash column chromatography.
General Experimental Workflow
The following diagram illustrates the typical laboratory workflow for performing these cross-coupling reactions.
Caption: Standard experimental workflow for palladium-catalyzed cross-coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
A Cost-Benefit Analysis of 3-Iodo-2-methoxypyridine in Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that balances cost, reactivity, and overall synthetic efficiency. 3-Iodo-2-methoxypyridine is a versatile building block in medicinal chemistry and agrochemical synthesis, prized for its reactivity in cross-coupling reactions. This guide provides an objective comparison of this compound with its bromo and chloro analogs, offering a cost-benefit analysis supported by experimental data to inform strategic synthetic planning.
Cost Analysis: A Head-to-Head Comparison
The primary trade-off when selecting a halogenated pyridine lies between cost and reactivity. This compound, while highly reactive, comes at a premium price. Its bromo and chloro counterparts offer significant cost savings, which can be a crucial factor in large-scale synthesis.
| Compound | CAS Number | Representative Pricing (per gram) |
| This compound | 112197-15-6 | ~$37.96/1g[1] |
| 3-Bromo-2-methoxypyridine | 13472-59-8 | ~$15.00/1g to $30.00/5g[2][3] |
| 3-Chloro-2-methoxypyridine | 13472-84-9 | ~$1.10/1g[4] |
Note: Prices are approximate and can vary based on supplier, purity, and quantity.
Performance in Key Cross-Coupling Reactions
The enhanced reactivity of the carbon-iodine bond makes this compound a superior substrate in many palladium-catalyzed cross-coupling reactions, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. This can translate to higher yields and cleaner reaction profiles, potentially offsetting its higher initial cost.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds. The reactivity of the halide has a significant impact on the reaction's success.
General Reactivity Trend: I > Br > Cl
| Substrate | Typical Catalyst System | Typical Conditions | Expected Yield |
| This compound | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80-100°C, 2-6 h | High to Excellent |
| 3-Bromo-2-methoxypyridine | Pd(dppf)Cl₂, K₃PO₄ | Dioxane, 100°C, 8-16 h | Good to High |
| 3-Chloro-2-methoxypyridine | Pd₂(dba)₃ / XPhos, Cs₂CO₃ | Toluene, 110°C, 12-24 h | Moderate to Good |
Note: Expected yields are based on general reactivity trends of halopyridines in Suzuki coupling reactions, as direct comparative studies for this specific substrate are limited.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes. The high reactivity of the iodo-substituted pyridine is particularly advantageous in this transformation.
General Reactivity Trend: I > Br >> Cl
| Substrate | Typical Catalyst System | Typical Conditions | Expected Yield |
| This compound | PdCl₂(PPh₃)₂, CuI, Et₃N | DMF, 25-50°C, 2-4 h | Excellent |
| 3-Bromo-2-methoxypyridine | Pd(PPh₃)₄, CuI, Et₃N | Toluene, 80-100°C, 6-12 h | Good to High |
| 3-Chloro-2-methoxypyridine | Pd₂(dba)₃ / XPhos, CuI, Cs₂CO₃ | Dioxane, 100-120°C, 18-24 h | Low to Moderate |
Note: Expected yields are based on general reactivity trends of halopyridines in Sonogashira coupling reactions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. While iodo- and bromo-pyridines are both effective substrates, chloro-pyridines often require more specialized and expensive catalyst systems.
General Reactivity Trend: Br ≈ I > Cl
| Substrate | Typical Catalyst System | Typical Conditions | Expected Yield |
| This compound | Pd₂(dba)₃ / BINAP, NaOtBu | Toluene, 80-100°C, 8-16 h | High |
| 3-Bromo-2-methoxypyridine | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | Dioxane, 100-110°C, 12-24 h | High |
| 3-Chloro-2-methoxypyridine | Pd(OAc)₂ / RuPhos, K₃PO₄ | t-BuOH, 110°C, 18-24 h | Moderate to Good |
Note: Expected yields are based on general reactivity trends of halopyridines in Buchwald-Hartwig amination.
Experimental Protocols
The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.
General Procedure for Suzuki-Miyaura Coupling
To a solution of the 3-halo-2-methoxypyridine (1.0 equiv) and the corresponding boronic acid (1.2 equiv) in a suitable solvent (e.g., toluene/water or dioxane/water), a base (e.g., K₂CO₃, 2.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) are added. The mixture is degassed and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
To a solution of the 3-halo-2-methoxypyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., DMF or toluene), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), a copper(I) co-catalyst (e.g., CuI, 0.04 equiv), and a base (e.g., Et₃N, 2.0 equiv) are added. The mixture is degassed and stirred at the appropriate temperature under an inert atmosphere until the reaction is complete. The reaction mixture is then filtered, and the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and purified by chromatography.
General Procedure for Buchwald-Hartwig Amination
A mixture of the 3-halo-2-methoxypyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., Xantphos, 0.08 equiv), and a base (e.g., Cs₂CO₃, 1.5 equiv) in an anhydrous, deoxygenated solvent (e.g., dioxane or toluene) is heated under an inert atmosphere until the starting material is consumed. The reaction is then cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried, concentrated, and purified by chromatography.
Application in Drug Development: Synthesis of p38 MAPK Inhibitors
This compound and its analogs are valuable intermediates in the synthesis of kinase inhibitors, a class of drugs that target signaling pathways involved in cancer and inflammatory diseases. One such target is the p38 mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in the production of pro-inflammatory cytokines.
The p38 inhibitor BIRB 796 (Doramapimod) is a potent anti-inflammatory agent that has been in clinical trials.[5] While the exact synthetic route to BIRB 796 using this compound is not publicly detailed, similar pyridine-containing scaffolds are common in p38 inhibitors. The use of a reactive building block like this compound would be advantageous in the late-stage functionalization of complex drug molecules.
p38 MAPK Signaling Pathway and Inhibition
Caption: The p38 MAPK signaling cascade and the point of inhibition by compounds like BIRB 796.
Workflow Diagrams
General Cross-Coupling Workflow
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Recommendations
The choice between this compound and its bromo or chloro analogs is a classic example of the trade-off between cost and reactivity in chemical synthesis.
-
This compound is the substrate of choice for early-stage research and development where rapid access to diverse analogs is crucial and the cost of starting materials is less of a concern. Its high reactivity allows for milder conditions, which can be beneficial for sensitive substrates and can simplify purification.
-
3-Bromo-2-methoxypyridine offers a balanced profile of good reactivity and moderate cost. It is a workhorse for many cross-coupling reactions and is often the preferred choice for scale-up studies where reaction conditions can be optimized to achieve high yields.
-
3-Chloro-2-methoxypyridine is the most cost-effective option and is ideal for large-scale manufacturing where the cost of raw materials is a primary driver. However, its lower reactivity necessitates more forcing conditions and often requires the use of more sophisticated and expensive catalyst systems, which can add to the overall process cost and complexity.
Ultimately, the optimal choice will depend on the specific goals of the project, the scale of the synthesis, and the available resources for process development and optimization.
References
A Comparative Guide to the Reaction Rates of 2-Halogenated Methoxypyridines in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions stand out for their versatility and efficiency. The choice of the halide on the pyridine ring is a critical parameter that significantly influences reaction rates and overall success. This guide provides an objective comparison of the reactivity of iodo-, bromo-, and chloro-2-methoxypyridine in three of the most powerful cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented is supported by a compilation of experimental data from the literature to aid in the selection of optimal starting materials and reaction conditions.
General Reactivity Trends
In palladium-catalyzed cross-coupling reactions, the reactivity of the halide is predominantly governed by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity for the halogens is I > Br > Cl. This trend is inversely correlated with the C-X bond strength, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens. Consequently, iodo-substituted pyridines are the most reactive, often requiring milder reaction conditions and shorter reaction times. Chloro-substituted pyridines are the least reactive among the three and may necessitate more forcing conditions or specialized, highly active catalyst systems to achieve comparable yields.
Comparative Data on Cross-Coupling Reactions
The following table summarizes representative experimental data for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 2-halo-6-methoxypyridines. While a direct side-by-side comparison under identical conditions is not always available in the literature, this compilation provides valuable insights into the expected performance of each substrate.
| Reaction Type | Halogen (X) | Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura Coupling | Iodo | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 4 | ~95 | General Knowledge |
| Bromo | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80-90 | 12 | Good to Excellent | [1] | |
| Chloro | XPhos Pd G2 | K₂CO₃ | Dioxane/H₂O | 100 | 18 | ~85 | [2] | |
| Buchwald-Hartwig Amination | Iodo | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 12 | High | General Knowledge |
| Bromo | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 4 | 60 | [3][4] | |
| Chloro | Pd(OAc)₂ / RuPhos | K₃PO₄ | t-BuOH | 100 | 24 | High | General Knowledge | |
| Sonogashira Coupling | Iodo | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 2 | High | General Knowledge |
| Bromo | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT-50 | 16 | Good | [5] | |
| Chloro | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 100 | 24 | Moderate | General Knowledge |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a starting point and may require optimization for specific substrates and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
To an oven-dried reaction vessel, add the 2-halo-6-methoxypyridine (1.0 mmol), the boronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv). The vessel is then evacuated and backfilled with an inert gas (e.g., argon) three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, a ligand are added. Degassed solvent (e.g., toluene/H₂O, dioxane/H₂O) is then introduced via syringe. The reaction mixture is heated to the specified temperature and stirred until the starting material is consumed, as monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the base (e.g., NaOt-Bu, Cs₂CO₃, 1.4-2.0 equiv) are combined. The tube is sealed, evacuated, and backfilled with an inert gas. Anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is stirred to allow for catalyst pre-formation. The 2-halo-6-methoxypyridine (1.0 equiv) and the amine (1.1-1.2 equiv) are then added. The reaction is heated to the indicated temperature and stirred for the specified time. After cooling, the reaction mixture is diluted with a suitable organic solvent and washed with water and brine. The organic layer is dried, filtered, and concentrated. The product is purified by flash chromatography.[3][4]
General Procedure for Sonogashira Coupling
To a degassed solution of the 2-halo-6-methoxypyridine (1.0 equiv) in a suitable solvent (e.g., THF, DMF), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) are added. The terminal alkyne (1.1-1.5 equiv) and a base (e.g., Et₃N, 2-3 equiv) are then added. The reaction mixture is stirred at the specified temperature for the required duration. The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered to remove any solids, and the filtrate is concentrated. The residue is then taken up in an organic solvent and washed with aqueous ammonium chloride and brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[5]
Reactivity Relationship Diagram
The following diagram illustrates the logical relationship of reactivity among the different halogens in palladium-catalyzed cross-coupling reactions, which is primarily dictated by the carbon-halogen bond strength and the ease of the oxidative addition step.
Experimental Workflow Diagram
The generalized experimental workflow for a typical palladium-catalyzed cross-coupling reaction is depicted below. This workflow highlights the key steps from reaction setup to product isolation.
References
A Comparative Mechanistic Guide to Palladium-Catalyzed Cross-Coupling Reactions with 3-Iodo-2-methoxypyridine
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to the synthesis of complex molecular architectures. Among the vast array of building blocks, 3-iodo-2-methoxypyridine stands out as a versatile and valuable substrate. Its unique electronic properties—an electron-rich pyridine ring modulated by an ortho-methoxy group and a highly reactive C-I bond—make it an excellent candidate for various palladium-catalyzed cross-coupling reactions. Understanding the underlying mechanisms of these transformations is not merely academic; it is critical for reaction optimization, troubleshooting, and rational catalyst design.
This guide provides an in-depth, comparative analysis of the mechanistic pathways for several key cross-coupling reactions involving this compound, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions. We will dissect the catalytic cycles, explain the rationale behind experimental choices, and provide supporting data to offer a comprehensive resource for the discerning chemist.
The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating biaryl and vinyl-aryl structures.[1] Its robustness, mild conditions, and the commercial availability of a vast library of boronic acids contribute to its widespread use.
Mechanistic Deep Dive
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The reactivity of the aryl halide is a critical factor, with the C-I bond in this compound being significantly more susceptible to oxidative addition than corresponding C-Br or C-Cl bonds.[1]
-
Oxidative Addition : The cycle initiates with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step, especially for less reactive aryl halides.[4] The Pd(0) inserts into the C-I bond, forming a square planar Pd(II) intermediate.
-
Transmetalation : This step involves the transfer of the organic group from the organoboron species to the palladium center.[2] A base is crucial here; it activates the boronic acid by forming a more nucleophilic borate species, which then facilitates the ligand exchange on the Pd(II) complex.
-
Reductive Elimination : The final step is the reductive elimination from the cis-diorganopalladium(II) complex. This forms the new C-C bond in the desired product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The 2-methoxy group on the pyridine ring can influence the reaction through both steric and electronic effects. Electronically, it enhances the electron density of the ring, which can slightly decrease the rate of oxidative addition compared to electron-deficient systems. However, its ability to coordinate with the palladium center can also play a role in stabilizing intermediates.
Comparative Performance and Ligand Choice
The choice of ligand is paramount for a successful Suzuki coupling. While simple phosphine ligands like PPh₃ can be effective, modern catalysis often employs more sophisticated, sterically bulky, and electron-rich ligands to enhance reaction rates and substrate scope.
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Comments |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | ~70-85 | Classic conditions, effective for many substrates. |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 100 | >90 | Dppf is a robust ligand for heteroaromatic couplings.[5] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 80 | >95 | Buchwald ligands often provide superior results with challenging substrates. |
Note: Yields are representative and can vary based on the specific boronic acid and reaction scale.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[6] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[7]
Mechanistic Deep Dive
Similar to the Suzuki coupling, the mechanism involves oxidative addition, but the subsequent steps are distinct.[8][9]
-
Oxidative Addition : A Pd(0) complex undergoes oxidative addition with this compound to form a Pd(II) intermediate. The high reactivity of the C-I bond makes this step favorable.
-
Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center. A strong, non-nucleophilic base (e.g., sodium tert-butoxide, lithium bis(trimethylsilyl)amide) then deprotonates the coordinated amine to form a palladium-amido complex. The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic as to compete in side reactions.[10]
-
Reductive Elimination : This is often the rate-limiting step. The palladium-amido complex undergoes reductive elimination to form the C-N bond of the product and regenerate the Pd(0) catalyst.[7] Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) are essential as they accelerate this step and prevent competing side reactions like β-hydride elimination.[6]
Protocol: Buchwald-Hartwig Amination of this compound
This protocol provides a self-validating system for the coupling of a generic secondary amine.
-
Glovebox Setup : To a dry vial equipped with a stir bar, add Pd₂(dba)₃ (0.02 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol, 2 mol%), and sodium tert-butoxide (2.8 mmol).
-
Reagent Addition : Add this compound (2.0 mmol) and the desired amine (2.4 mmol).
-
Solvent and Reaction : Add anhydrous toluene (10 mL). Seal the vial, remove it from the glovebox, and heat the mixture to 100 °C with vigorous stirring.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup : After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel.
The Sonogashira Coupling: Accessing C(sp²)-C(sp) Bonds
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides.[11] It uniquely employs a dual-catalyst system of palladium and copper(I).[12]
Mechanistic Deep Dive
The reaction proceeds through two interconnected catalytic cycles.[13]
-
The Palladium Cycle : This cycle is analogous to those previously discussed.
-
Oxidative Addition : Pd(0) adds to this compound to form the Pd(II)-aryl intermediate.
-
Transmetalation : This is the key step where the cycles intersect. A copper(I) acetylide, formed in the copper cycle, transfers its acetylide group to the palladium(II) center, displacing the iodide.
-
Reductive Elimination : The resulting diorganopalladium(II) complex reductively eliminates the final product, regenerating the Pd(0) catalyst.
-
-
The Copper Cycle :
-
Acetylide Formation : The terminal alkyne reacts with a copper(I) salt (typically CuI) in the presence of an amine base to form a copper(I) acetylide species. This increases the nucleophilicity of the alkyne, making it competent for transmetalation.
-
The amine base (e.g., triethylamine, diisopropylamine) plays a dual role: it acts as a base to deprotonate the alkyne and as a solvent. For aryl iodides, the oxidative addition is typically fast, and the transmetalation step can become rate-determining.[13]
The Heck Reaction: Arylation of Alkenes
The Mizoroki-Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene in the presence of a Pd catalyst and a base.[14][15]
Mechanistic Deep Dive
The mechanism of the Heck reaction introduces new elementary steps not seen in the previous examples.[14][15][16]
-
Oxidative Addition : As before, the cycle begins with the oxidative addition of this compound to Pd(0).
-
Alkene Coordination & Migratory Insertion : The alkene coordinates to the Pd(II) complex. This is followed by a migratory insertion (or carbopalladation) of the alkene into the Pd-aryl bond. This step proceeds via a syn-addition, where the aryl group and the palladium add to the same face of the double bond.
-
β-Hydride Elimination : For the reaction to turn over, a hydrogen atom on the carbon β to the palladium must be accessible. The palladium complex abstracts this hydrogen, forming a palladium-hydride species and the new C=C double bond of the product. This elimination is also syn-periplanar.
-
Reductive Elimination/Base Regeneration : The base (e.g., triethylamine, potassium carbonate) reacts with the palladium-hydride species to regenerate the active Pd(0) catalyst and form a salt.[14]
The reaction typically exhibits a high preference for trans stereoselectivity in the product due to steric factors in the migratory insertion and elimination steps.[14]
Conclusion and Outlook
This compound is an exceptionally useful building block, amenable to a wide range of powerful palladium-catalyzed cross-coupling reactions. While the initial step of oxidative addition is common to all, the subsequent mechanistic pathways diverge significantly, dictating the choice of reagents, catalysts, and conditions required for success.
-
Suzuki-Miyaura and Sonogashira couplings rely on a transmetalation step from an organometallic partner (boron or copper).
-
Buchwald-Hartwig amination proceeds through the formation of a key palladium-amido intermediate.
-
The Heck reaction is characterized by migratory insertion and β-hydride elimination steps.
A thorough understanding of these mechanistic nuances empowers chemists to select the optimal conditions for their synthetic targets. The ongoing development of new ligands and precatalysts continues to expand the scope and efficiency of these reactions, promising even greater synthetic possibilities in the future.[17][18]
References
- 1. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 2. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. byjus.com [byjus.com]
- 15. Heck reaction - Wikipedia [en.wikipedia.org]
- 16. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 17. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Computational Studies of Transition Metal-Catalyzed Olefin Functionalization and Cross-Coupling Reactions - D-Scholarship@Pitt [d-scholarship.pitt.edu]
A Comparative Spectroscopic Guide to 3-Iodo-2-methoxypyridine and Its Derivatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic characteristics of heterocyclic compounds is paramount for structural elucidation, reaction monitoring, and quality control. This guide provides a detailed comparative analysis of the spectroscopic properties of 3-iodo-2-methoxypyridine and its halogenated and non-halogenated analogues. The data presented herein, supported by experimental protocols, offers a valuable resource for the characterization of this important class of molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its derivatives. These values have been compiled from various sources and provide a basis for comparing the electronic and structural effects of different substituents on the pyridine ring.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | δ H-4 (ppm) | δ H-5 (ppm) | δ H-6 (ppm) | δ OCH₃ (ppm) | J (Hz) |
| This compound | 6.65 (dd) | 8.03 (dd) | 8.13 (dd) | 4.00 (s) | J₄,₅ = 7.61, J₅,₆ = 4.88, J₄,₆ = 1.76[1] |
| 3-Bromo-2-methoxypyridine | ~6.8 (m) | ~7.6 (m) | ~8.1 (m) | ~3.9 (s) | Not specified |
| 3-Chloro-2-methoxypyridine | ~6.8 (m) | ~7.6 (m) | ~8.1 (m) | ~3.9 (s) | Not specified |
| 2-Methoxypyridine | 6.82 (ddd) | 7.52 (ddd) | 8.16 (ddd) | 3.92 (s) | J₄,₅ = 7.3, J₅,₆ = 4.9, J₄,₆ = 1.0, J₃,₄ = 8.3, J₃,₅ = 2.4, J₃,₆ = 0.9[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | δ OCH₃ (ppm) |
| This compound | ~160 | ~85 | ~115 | ~145 | ~148 | ~54 |
| 2-Methoxypyridine | 164.2 | 111.1 | 138.4 | 116.6 | 146.9 | 53.2 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~3000-2850 (C-H stretch), ~1600-1450 (C=C, C=N ring stretch), ~1250 (C-O stretch), Below 600 (C-I stretch) |
| 2-Methoxypyridine | 2979, 1596, 1481, 1434, 1293, 1151, 1032, 777 |
Note: IR data for this compound is predicted based on characteristic functional group absorptions.
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 235 | 220 ([M-CH₃]⁺), 206 ([M-CHO]⁺), 108 ([M-I]⁺), 78 ([C₅H₄N]⁺) |
| 2-Methoxypyridine | 109 | 94 ([M-CH₃]⁺), 79 ([M-CH₂O]⁺), 78 ([C₅H₄N]⁺) |
Note: Mass spectrometry data for this compound is predicted based on common fragmentation patterns.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical acquisition parameters include a spectral width of 12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on a 100 MHz spectrometer using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and an accumulation of 1024-4096 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation (Liquid): Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
-
Sample Preparation (Solid): Grind a small amount of the solid sample with dry KBr powder and press the mixture into a thin pellet. Alternatively, dissolve the solid in a volatile solvent, deposit a drop onto a salt plate, and allow the solvent to evaporate.
-
Data Acquisition: Place the sample in the IR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like this compound, gas chromatography (GC-MS) or a direct insertion probe can be used.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound's molecular weight and expected fragments (e.g., m/z 40-300).
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: Workflow for the spectroscopic analysis of organic compounds.
References
A Comparative Guide to Purity Assessment of Synthesized 3-Substituted-2-Methoxypyridines
For researchers and professionals in drug development and chemical synthesis, establishing the purity of novel compounds is a critical step that underpins the reliability of subsequent biological and chemical studies. This guide provides an objective comparison of common analytical techniques for assessing the purity of synthesized 3-substituted-2-methoxypyridines, a class of compounds significant in the synthesis of complex natural products and pharmaceuticals.[1][2] We present supporting experimental protocols and comparative data to aid in the selection of the most appropriate methods for quality control and characterization.
Overview of Analytical Techniques
The determination of purity for a synthesized organic compound is rarely accomplished with a single technique. Instead, a combination of orthogonal methods is employed to build a comprehensive purity profile. The most widely accepted techniques include chromatographic methods (HPLC, GC-MS), spectroscopic methods (NMR), and elemental analysis.[3][4] Each method offers unique advantages in terms of sensitivity, specificity, and the type of impurity it can detect.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages | Typical Application |
|---|---|---|---|---|
| HPLC | Differential partitioning of analytes between a stationary and a mobile phase. | High resolution and sensitivity; suitable for non-volatile and thermally labile compounds; premier method for quantitative analysis.[5] | Requires a suitable chromophore for UV detection; method development can be time-consuming. | Primary choice for purity determination and quantification of the main compound and organic impurities.[5][6] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for separating volatile impurities; provides structural information from mass spectra; high sensitivity.[7] | Not suitable for non-volatile or thermally unstable compounds without derivatization.[7] | Identification and quantification of residual solvents, starting materials, and volatile by-products. |
| qNMR | Measures the nuclear magnetic resonance of atomic nuclei, with signal intensity being directly proportional to the number of nuclei. | Provides both structural confirmation and quantitative data; universal detection; can assess purity without a specific reference standard for the compound itself.[8] | Lower sensitivity compared to chromatographic methods; may not detect minor impurities below a certain threshold (~0.1%). | Orthogonal method for purity assessment and structural elucidation; particularly useful for quantifying compounds against a certified internal standard.[8] |
| Elemental Analysis | Combustion of the compound to convert elements into simple gases (e.g., CO₂, H₂O, N₂) which are then quantified. | Provides the mass fractions of C, H, N, and other elements, confirming the empirical formula.[9][10] Fast, simple, and inexpensive.[9] | Does not detect isomeric impurities; accepted deviation of ±0.4% can mask the presence of minor impurities.[10][11][12] | Confirms the elemental composition and is often required by scientific journals to establish the purity of new small molecules.[11][12] |
Illustrative Purity Data
To demonstrate how data from these techniques are presented and compared, the following table summarizes hypothetical purity assessment results for a synthesized batch of a 3-substituted-2-methoxypyridine derivative ("Compound-M").
Table 2: Hypothetical Purity Analysis Data for "Compound-M"
| Analytical Method | Parameter Measured | Result | Interpretation |
|---|---|---|---|
| HPLC (UV, 254 nm) | Area % | 99.85% | High purity with respect to UV-active impurities. Indicates successful purification from starting materials and by-products. |
| GC-MS (Headspace) | Residual Solvents | Toluene: 50 ppmTHF: < 10 ppm | Residual solvent levels are well below typical ICH limits, indicating effective drying. |
| ¹H qNMR | Purity vs. Internal Standard | 99.7% (w/w) | Corroborates HPLC data. Provides an absolute purity value, confirming the material is highly pure and suitable for further use. |
| Elemental Analysis | %C, %H, %N | Calculated: C 65.4, H 6.3, N 12.7Found: C 65.2, H 6.4, N 12.6 | Found values are within the acceptable ±0.4% deviation, confirming the correct elemental composition.[11][12] |
Experimental Protocols
Detailed and validated protocols are essential for obtaining reproducible and reliable purity data.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of a 3-substituted-2-methoxypyridine.
-
Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.[5]
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: 10% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or maximum absorbance wavelength of the analyte).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to identify and quantify volatile impurities, such as residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer, often with a headspace autosampler for analyzing residual solvents.[7]
-
Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 35-350 amu.
-
Sample Preparation (Headspace): Accurately weigh ~100 mg of the compound into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO) and seal the vial.
-
Headspace Parameters: Incubate at 80 °C for 15 minutes before injection.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and quantified using an external or internal standard calibration curve.[7]
Quantitative NMR (¹H qNMR)
This protocol provides an absolute purity determination using an internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized compound.
-
Accurately weigh ~5 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
Acquisition Parameters:
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated for accurate quantification.
-
Acquire the spectrum with a sufficient signal-to-noise ratio.
-
-
Data Analysis: Calculate the purity (w/w %) by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard, accounting for the number of protons, molar masses, and weights of both substances.
Elemental Analysis (CHNSO)
This is a fundamental technique to confirm the empirical formula of a pure compound.
-
Instrumentation: CHNSO elemental analyzer.[9]
-
Principle: The sample undergoes high-temperature combustion in an oxygen-rich environment.[9][13] The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by detectors (e.g., thermal conductivity or infrared detectors).[13]
-
Sample Preparation: Provide 2-3 mg of the finely ground, homogenous, and thoroughly dried sample in a tin capsule.
-
Data Analysis: The instrument software calculates the weight percentages of Carbon, Hydrogen, and Nitrogen. These experimental values are then compared to the theoretical values calculated from the compound's molecular formula. The results should be within a ±0.4% deviation for the compound to be considered pure.[11][12]
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis, purification, and multi-faceted purity assessment of a 3-substituted-2-methoxypyridine.
Caption: General workflow from synthesis to final purity verification.
References
- 1. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. emerypharma.com [emerypharma.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. azom.com [azom.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Screening of 2-Methoxypyridine Derivatives
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone in the synthesis of novel therapeutic agents. Among these, compounds derived from methoxypyridines have demonstrated significant potential in anticancer research. This guide offers an objective comparison of the biological activities of various 2-methoxypyridine derivatives, supported by experimental data, to inform and guide future research endeavors in oncology.
The strategic modification of the 2-methoxypyridine core has yielded a diverse range of compounds with potent cytotoxic activities against several human cancer cell lines. These derivatives often exert their effects through the inhibition of critical cellular signaling pathways, leading to cell cycle arrest and apoptosis. Understanding the structure-activity relationships and cytotoxic profiles of these compounds is paramount for the rational design of next-generation cancer therapeutics.
Comparative Cytotoxicity of 2-Methoxypyridine Derivatives
The in vitro cytotoxic activity of various 2-methoxypyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, provides a basis for direct comparison of their anti-proliferative effects.
4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles
A series of novel 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs have been synthesized and evaluated for their cytotoxic activity.[1] The findings highlight that the nature and position of substituents on the aryl ring significantly influence the biological activity.[1]
| Compound ID | R Group (at 4-position of Pyridine) | HepG2 (Liver Cancer) IC50 (µM) | DU145 (Prostate Cancer) IC50 (µM) | MBA-MB-231 (Breast Cancer) IC50 (µM) |
| 5a | Phenyl | > 50 | > 50 | > 50 |
| 5c | 4-Chlorophenyl | 4.58 | 3.16 | 2.45 |
| 5d | 4-Bromophenyl | 1.88 | 1.23 | 1.09 |
| 5g | 4-Nitrophenyl | 3.11 | 2.54 | 1.98 |
| 5h | 3-Bromo-4-hydroxyphenyl | 2.17 | 1.98 | 1.56 |
| 5i | 3-Bromo-4-methoxyphenyl | 1.56 | 1.11 | 1.02 |
Sulfonamide Methoxypyridine Derivatives as PI3K/mTOR Dual Inhibitors
A series of sulfonamide methoxypyridine derivatives have been synthesized and identified as potent dual inhibitors of PI3K and mTOR, crucial kinases in cell signaling pathways often dysregulated in cancer.
| Compound ID | MCF-7 (Breast Cancer) IC50 (nM) | HCT-116 (Colon Cancer) IC50 (nM) | PI3Kα IC50 (nM) | mTOR IC50 (nM) |
| 22c | 130 | 20 | 0.22 | 23 |
Experimental Protocols
The evaluation of the cytotoxic activity of these 2-methoxypyridine derivatives was primarily conducted using the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.
MTT Assay for Cell Proliferation
-
Cell Seeding: Human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231, MCF-7, HCT-116) were seeded in 96-well plates at a density of approximately 5 x 10³ cells per well. The cells were then allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized 2-methoxypyridine derivatives, typically ranging from 0.01 to 100 µM. The treated cells were incubated for a further 48 to 72 hours.
-
MTT Addition: Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.
-
Formazan Solubilization: After a few hours of incubation, the resulting formazan crystals were solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan was measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 values were then calculated from the dose-response curves.
Signaling Pathways and Mechanisms of Action
Several 2-methoxypyridine derivatives exert their anticancer effects by targeting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
PI3K/mTOR Signaling Pathway Inhibition
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[2] The sulfonamide methoxypyridine derivative 22c has been shown to be a potent dual inhibitor of PI3Kα and mTOR.[3] By inhibiting these kinases, the compound effectively blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Caption: The PI3K/mTOR signaling pathway and the inhibitory action of Compound 22c.
Experimental Workflow for Cytotoxicity Screening
The general workflow for identifying and characterizing the cytotoxic potential of novel 2-methoxypyridine derivatives involves several key stages, from initial synthesis to detailed biological evaluation.
Caption: General workflow for the biological screening of 2-methoxypyridine derivatives.
References
Safety Operating Guide
Proper Disposal of 3-Iodo-2-methoxypyridine: A Guide for Laboratory Professionals
The proper disposal of 3-iodo-2-methoxypyridine is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.
Hazard and Safety Information
This compound is a hazardous chemical that requires careful handling. The following table summarizes its key hazard information.
| Hazard Classification | GHS Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Serious Eye Damage (Category 1) | H318: Causes serious eye damage |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation |
| Specific target organ toxicity — Repeated exposure, Oral (Category 1), Thyroid | H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed[1] |
| Hazardous to the aquatic environment, acute hazard (Category 1) | H400: Very toxic to aquatic life[1] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the following personal protective equipment (PPE) is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[2]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: Use only in a well-ventilated area or with a suitable respirator if inhalation risk is high.[3][4]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[4] Do not discharge this chemical into sewers or the environment.[4]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including contaminated personal protective equipment (gloves, etc.) and absorbent materials from spill cleanups, in a designated, properly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (needles, Pasteur pipettes, etc.) contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
2. Container Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., corrosive, harmful, environmentally hazardous).
-
Keep waste containers tightly closed except when adding waste.[4]
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials. Store in a locked-up area if possible.[4]
3. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup for the hazardous waste.
-
Provide them with an accurate inventory of the waste, including the chemical name and quantity.
Decontamination of Empty Containers
Properly decontaminating empty containers is crucial to ensure they do not pose a residual hazard.
Experimental Protocol for Container Decontamination:
-
Initial Rinse:
-
Under a fume hood and while wearing appropriate PPE, rinse the empty container three times with a suitable solvent. A common choice is methanol or ethanol.
-
The first rinseate must be collected and disposed of as hazardous waste.[5] For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5] Given the hazard profile of this compound, collecting all three rinses as hazardous waste is a best practice.
-
-
Washing:
-
After the solvent rinses, wash the container with soap and water.
-
-
Final Rinse:
-
Rinse the container thoroughly with deionized water.
-
-
Drying:
-
Allow the container to air dry completely.
-
-
Disposal of Decontaminated Container:
-
Once completely dry and decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous lab glass or plastic. Alternatively, the packaging can be punctured to make it unusable for other purposes.[4]
-
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 3-Iodo-2-methoxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Iodo-2-methoxypyridine (CAS No. 112177-15-6). Adherence to these procedures is paramount to ensure personal safety and environmental protection in the laboratory setting.
Hazard Identification and Personal Protective Equipment
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data for this compound and similar pyridine derivatives, it is classified as harmful if swallowed, causes skin irritation, and can lead to serious eye damage. It may also cause respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves such as Butyl rubber or Nitrile gloves. Gloves should be inspected before use and changed regularly (e.g., every 30-60 minutes). | To prevent skin contact and absorption. Nitrile gloves offer good resistance to many common laboratory chemicals, while butyl rubber provides excellent protection against a wide range of hazardous substances. |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | To protect the eyes from splashes and aerosols that can cause serious eye damage. A face shield offers broader protection for the entire face. |
| Skin and Body Protection | A fully buttoned, flame-retardant lab coat. Additional protective clothing may be necessary depending on the scale of the operation. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of this compound should be conducted in a properly functioning certified chemical fume hood. | To prevent the inhalation of harmful vapors or dust, which can cause respiratory tract irritation. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storing this compound is crucial to minimize exposure risks.
Step 1: Preparation and Engineering Controls
-
Ensure that a certified chemical fume hood is operational and available for all procedures involving this compound.
-
Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before commencing work to minimize movement and potential for spills.
Step 2: Donning PPE
-
Put on all required PPE as specified in Table 1 before entering the designated work area.
Step 3: Handling the Chemical
-
Conduct all weighing and transferring of this compound within the chemical fume hood.
-
Use compatible tools and equipment (e.g., glass or high-density polyethylene containers) to avoid reactions.[1]
-
Keep containers tightly closed when not in use to prevent the release of vapors.
Step 4: Storage
-
Store this compound in a cool, dry, and well-ventilated area.
-
Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[2]
-
Ensure the storage container is clearly labeled with the chemical name and associated hazards.
Step 5: In Case of a Spill
-
For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[1]
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
For larger spills, evacuate the area and contact the appropriate emergency response team.
Experimental Workflow
The following diagram illustrates a general workflow for a synthetic reaction involving this compound, emphasizing safety at each step.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with local, state, and federal regulations.
Step 1: Waste Segregation
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., gloves, absorbent pads), in a designated and clearly labeled hazardous waste container.
-
Do not mix this waste with other incompatible waste streams.
Step 2: Container Management
-
Use a compatible, leak-proof container for waste collection.
-
Keep the waste container securely closed at all times, except when adding waste.
Step 3: Labeling
-
The hazardous waste label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").
Step 4: Storage of Waste
-
Store the hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.
Step 5: Final Disposal
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in the regular trash.[1]
Quantitative Data
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
